TCS 2210
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
N-hydroxy-2-oxo-3-(3-phenylpropyl)-1H-quinoxaline-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c22-17(21-24)13-9-10-14-16(11-13)19-15(18(23)20-14)8-4-7-12-5-2-1-3-6-12/h1-3,5-6,9-11,24H,4,7-8H2,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOFZKGFBKISZRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC2=NC3=C(C=CC(=C3)C(=O)NO)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is the mechanism of action of TCS 2210?
An In-Depth Technical Guide to the Mechanism of Action of TCS 2210
Authored by Gemini
Abstract
This compound, also identified as compound 1 and NHPDQC, is a potent small molecule inducer of neuronal differentiation in mesenchymal stem cells (MSCs).[1][2] This technical guide synthesizes the current understanding of its mechanism of action, drawing from foundational and subsequent research. This compound effectively directs MSCs towards a neuronal lineage with high efficiency, promoting the expression of key neuronal markers and inducing functional electrophysiological properties characteristic of neurons.[2][3] While the precise molecular target remains to be fully elucidated, this document details the established downstream effects, experimental protocols, and quantitative outcomes associated with this compound treatment. This guide is intended for researchers, scientists, and professionals in the field of drug development and regenerative medicine.
Core Mechanism of Action
This compound induces the transdifferentiation of mesenchymal stem cells into cells exhibiting a neuronal phenotype. The core of its mechanism lies in its ability to rapidly and efficiently upregulate a cascade of genes and proteins essential for neuronal cell identity and function.
Induction of Neuronal Markers
Treatment of MSCs with this compound leads to a significant increase in the expression of well-established neuronal markers. Specifically, the expression of β-III tubulin and neuron-specific enolase (NSE) is markedly upregulated, indicating a shift from a multipotent stem cell state to a committed neuronal lineage.[1][4][5] This change in protein expression is accompanied by distinct morphological changes, where the typical fibroblast-like appearance of MSCs transforms into a neuron-like phenotype characterized by neurite outgrowth.[2]
Electrophysiological Functionality
A critical aspect of the neuronal cells induced by this compound is their exhibition of functional electrophysiological properties. Patch-clamp studies have demonstrated that MSCs treated with this compound develop outward potassium currents, a characteristic feature of functional neurons. This indicates that the induced cells are not only morphologically and biochemically similar to neurons but also possess fundamental neuronal physiological activity.
Cholinergic Neuron Phenotype
Further investigation into the specific type of neuronal cells induced by this compound has revealed a leaning towards a cholinergic phenotype. Gene expression analysis has shown a dose-dependent increase in the expression of cholinergic neuron receptors, including CHRNA2, CHRNAB, and CHRM4.[3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on this compound.
Table 1: Efficacy of Neuronal Differentiation
| Parameter | Value | Cell Type | Reference |
| Differentiation Efficiency | >95% | Rat Mesenchymal Stem Cells | [2][3] |
| Treatment Concentration | 20 µM per day | Rat Mesenchymal Stem Cells | [3] |
| Treatment Duration | 2 days | Rat Mesenchymal Stem Cells | [3] |
Table 2: Gene Expression Changes upon this compound Treatment
| Gene Category | Specific Genes Upregulated | Cell Type | Reference |
| Neuronal Markers | β-III tubulin, Neuron-Specific Enolase (NSE) | Mesenchymal Stem Cells | [1][5] |
| Cholinergic Receptors | CHRNA2, CHRNAB, CHRM4 | Mesenchymal Stem Cells | [3] |
Experimental Protocols
This section provides a detailed overview of the key experimental methodologies used to characterize the effects of this compound.
Mesenchymal Stem Cell Culture and Differentiation
-
Cell Source: Rat bone marrow-derived mesenchymal stem cells.
-
Culture Medium: Standard MSC culture medium.
-
Differentiation Induction: MSCs are treated with this compound at a concentration of 20 µM daily for two consecutive days. The medium is replaced with fresh medium containing this compound each day.
-
Assessment: Morphological changes are observed using phase-contrast microscopy.
Immunocytochemistry for Neuronal Markers
-
Fixation: Cells are fixed with a suitable fixative (e.g., 4% paraformaldehyde).
-
Permeabilization: Cell membranes are permeabilized with a detergent (e.g., Triton X-100).
-
Blocking: Non-specific antibody binding is blocked using a blocking solution (e.g., bovine serum albumin).
-
Primary Antibodies: Cells are incubated with primary antibodies against neuronal markers such as β-III tubulin and NSE.
-
Secondary Antibodies: Fluorescently labeled secondary antibodies are used for detection.
-
Imaging: Stained cells are visualized using fluorescence microscopy.
Gene Expression Analysis (DNA Microarray and Quantitative PCR)
-
RNA Extraction: Total RNA is isolated from untreated and this compound-treated MSCs.
-
DNA Microarray: Labeled cRNA is hybridized to a microarray chip to analyze genome-wide changes in gene expression.
-
Quantitative PCR (qPCR): For validation of microarray data, qPCR is performed for specific genes of interest (e.g., CHRNA2, CHRNAB, CHRM4) using specific primers.
Electrophysiology (Whole-Cell Patch Clamp)
-
Cell Preparation: Differentiated cells are prepared for electrophysiological recording.
-
Recording: Whole-cell patch-clamp recordings are performed to measure membrane currents.
-
Stimulation: Voltage pulses are applied to elicit ion channel activity, such as potassium outward currents.
Signaling Pathways and Experimental Workflows
While the direct upstream signaling pathway initiated by this compound is not yet fully characterized, the downstream effects and experimental workflows can be visualized.
Caption: Experimental workflow for inducing and characterizing neuronal differentiation of MSCs using this compound.
Caption: Logical relationship of this compound's action, from a potential unknown target to the resulting neuronal phenotype.
Conclusion and Future Directions
This compound is a highly effective small molecule for directing mesenchymal stem cells towards a neuronal lineage. Its mechanism of action involves the upregulation of key neuronal markers, resulting in cells with functional electrophysiological properties and a cholinergic-like phenotype. While the downstream effects are well-documented, the initial molecular target and the precise signaling pathways that mediate these changes remain an active area for future research. Identifying the direct binding partner of this compound will be a critical step in fully understanding its mechanism and will pave the way for the development of more targeted and efficient strategies for neuronal regeneration and therapeutic applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Neuron-Specific Fluorescence Reporter-Based Live Cell Tracing for Transdifferentiation of Mesenchymal Stem Cells into Neurons by Chemical Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rndsystems.com [rndsystems.com]
- 5. medkoo.com [medkoo.com]
The TCS 2210 Signaling Pathway: A Technical Guide to a Novel Mechanism of Neuronal Differentiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The directed differentiation of neural stem and progenitor cells (NPCs) into mature neurons is a cornerstone of neuroscience research and a critical component in the development of therapeutics for neurodegenerative diseases and neural injury. Small molecules that can precisely control this process are invaluable tools. This technical guide provides an in-depth overview of the signaling pathway activated by TCS 2210, a potent inducer of neuronal differentiation. Through a comprehensive review of the existing literature, we will detail its mechanism of action, present key quantitative data, provide experimental protocols, and visualize the involved signaling cascades.
Recent studies have identified the small molecule KHS101 as a selective inducer of a neuronal differentiation phenotype.[1] this compound is understood to be structurally and functionally analogous to KHS101, and for the purpose of this guide, we will refer to the compound as KHS101, in line with the primary literature. The principal mechanism of KHS101 involves the direct inhibition of the Transforming Acidic Coiled-Coil protein 3 (TACC3). This interaction initiates a signaling cascade that promotes cell cycle exit and the adoption of a neuronal fate.[1]
Core Signaling Pathway: KHS101-TACC3-ARNT2 Axis
The primary signaling pathway initiated by KHS101 is a linear cascade involving the inhibition of TACC3, which in turn leads to the nuclear translocation of the Aryl-Hydrocarbon Receptor Nuclear Translocator 2 (ARNT2). ARNT2 is a transcription factor known to be crucial for neurogenesis.[2]
Mechanism of Action:
-
KHS101 Binds to and Inhibits TACC3: KHS101 has been shown to physically interact with TACC3.[2] TACC3 is a microtubule-associated protein that plays a role in maintaining the proliferative state of NPCs.[1]
-
Inhibition of TACC3 Promotes Cell Cycle Exit: By inhibiting TACC3, KHS101 induces a negative regulation of the cell cycle, a prerequisite for terminal differentiation.[2]
-
Increased Nuclear Localization of ARNT2: A key consequence of TACC3 inhibition by KHS101 is the increased nuclear localization of ARNT2.[3] In the undifferentiated state, TACC3 may sequester ARNT2 in the cytoplasm, preventing its transcriptional activity.
-
ARNT2-Mediated Transcription of Neurogenic Genes: Once in the nucleus, ARNT2 acts as a transcription factor, likely in concert with other neuronal-specific partners, to activate the expression of genes that drive neuronal differentiation, such as NeuroD.[1][4]
Potential Crosstalk with Other Signaling Pathways
While the KHS101-TACC3-ARNT2 axis is the core described pathway, TACC3 has been implicated in the regulation of other major signaling pathways, primarily in the context of cancer cell biology. Their involvement in KHS101-induced neuronal differentiation is plausible but requires further investigation.
ERK Signaling: The Extracellular signal-regulated kinase (ERK) pathway is a well-established regulator of neuronal proliferation and differentiation.[5] Some studies have shown that TACC3 can activate the PI3K/Akt and ERK signaling pathways.[6] Furthermore, the oncogenic fusion protein FGFR3-TACC3 has been shown to lead to the overactivation of the MAPK/ERK pathway.[7] It is conceivable that KHS101, by inhibiting TACC3, could modulate ERK signaling to favor differentiation over proliferation.
CREB Signaling: The cAMP response element-binding protein (CREB) is a critical transcription factor in neuronal survival, maturation, and plasticity.[8] While a direct link between TACC3 and CREB in neuronal differentiation has not been established, both pathways are fundamental to neurogenesis. Future research may uncover a functional relationship where the inhibition of TACC3 by KHS101 indirectly influences CREB activity to promote a pro-differentiative state.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on KHS101-induced neuronal differentiation.
| In Vitro Efficacy of KHS101 | |
| Parameter | Value |
| EC50 for Neuronal Differentiation | ~1 µM[1] |
| Optimal Concentration Range | 1.5 - 5 µM[1] |
| TuJ1+ Cell Percentage (at optimal concentration) | 40 - 60%[1] |
| Fold-change in BMP4-induced Astrocyte Differentiation | >4-fold decrease[1] |
| In Vivo Effects of KHS101 Administration | |
| Parameter | Observation |
| BrdU+/NeuN+ Double-Positive Cells | Increase from ~20% to ~40%[3] |
| Ki67+ Proliferating Cells in Subgranular Zone (SGZ) | Significant decrease[3] |
| BrdU+ Cells in SGZ | Significant reduction[3] |
Experimental Protocols
While a single comprehensive protocol is not available in the literature, the following methodologies are based on the experimental details provided in the key studies.[1][3]
1. In Vitro Neuronal Differentiation of Adult Rat Hippocampal NPCs
-
Cell Culture:
-
Isolate and propagate adult rat hippocampal NPCs according to established protocols.
-
For adherent cultures, plate cells on a suitable substrate.
-
For neurosphere-forming conditions, culture cells in suspension.
-
-
Differentiation Induction:
-
Treat adherent NPC cultures with KHS101 at a concentration range of 1.5 - 5 µM for 4 days. A dose-response curve can be generated to determine the optimal concentration for a specific cell line.
-
For comparison, a control group treated with 0.1% DMSO should be included.
-
For astrocyte differentiation, treat cells with 50 ng/mL BMP4 for 4 days. To test the effect of KHS101 on astrogenesis, co-treat with 5 µM KHS101.
-
-
Analysis:
-
Immunocytochemistry: Fix cells and stain for neuronal markers such as TuJ1 (pan-neuronal) and astrocyte markers like GFAP. Nuclei can be counterstained with DAPI.
-
qRT-PCR: After 24 hours of treatment, extract RNA and perform quantitative reverse transcription PCR to measure the expression of neurogenic transcription factors like NeuroD.
-
2. In Vivo Assessment of Neuronal Differentiation in Adult Rats
-
Animal Model: Adult Fisher 344 rats (approximately 10 weeks old).
-
Drug Administration:
-
Administer KHS101 subcutaneously at a dose of 6 mg/kg or a vehicle control (e.g., 5% ethanol (B145695) in 15% Captisol).
-
To label dividing cells, administer daily intraperitoneal injections of BrdU (200 mg/kg) for the first 6 consecutive days.
-
-
Tissue Processing and Analysis:
-
After 14 days, perfuse the animals and process the brains for immunohistochemistry.
-
Stain brain sections for BrdU and the mature neuronal marker NeuN.
-
Quantify the percentage of BrdU+/NeuN+ double-positive cells in the dentate gyrus to assess the rate of neuronal differentiation.
-
Stain for the proliferation marker Ki67 to assess changes in NPC proliferation.
-
Conclusion
This compound (KHS101) represents a promising small molecule for the directed differentiation of NPCs into neurons. Its mechanism of action, centered on the inhibition of TACC3 and the subsequent activation of the ARNT2-mediated transcriptional program, offers a novel target for therapeutic intervention. The quantitative data demonstrate a significant and specific effect on promoting neurogenesis both in vitro and in vivo. The experimental protocols outlined in this guide provide a framework for researchers to further investigate this pathway and its potential applications in regenerative medicine and drug discovery. Future studies are warranted to fully elucidate the potential interplay with other key neurogenic signaling pathways such as ERK and CREB.
References
- 1. A small molecule accelerates neuronal differentiation in the adult rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] ARNT2 Tunes Activity-Dependent Gene Expression through NCoR2-Mediated Repression and NPAS4-Mediated Activation | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Identification of the downstream targets of SIM1 and ARNT2, a pair of transcription factors essential for neuroendocrine cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of ERK 1/2 signaling in neuronal differentiation of cultured embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibiting of TACC3 Promotes Cell Proliferation, Cell Invasion and the EMT Pathway in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CREB3L2 Modulates Nerve Growth Factor-Induced Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activity-Independent Effects of CREB on Neuronal Survival and Differentiation during Mouse Cerebral Cortex Development - PubMed [pubmed.ncbi.nlm.nih.gov]
TCS 2210: A Potent Small Molecule Inducer of Neurogenesis
A Technical Guide for Researchers and Drug Development Professionals
Introduction:
TCS 2210, also known as N-hydroxy-2-oxo-3-(3-phenylpropyl)-1,2-dihydroquinoxaline-6-carboxamide (NHPDQC), is a synthetic small molecule that has emerged as a powerful tool for inducing neuronal differentiation from mesenchymal stem cells (MSCs).[1][2] Identified from a chemical library screen, this compound facilitates the efficient conversion of MSCs into cells exhibiting a neuronal phenotype, characterized by the expression of key neuronal markers and functional electrophysiological properties.[1][2] This technical guide provides a comprehensive overview of this compound, including its effects on neurogenesis, available quantitative data, and detailed experimental considerations for its use in research and drug development.
Core Concepts and Mechanism of Action
This compound induces a significant morphological change in MSCs, leading to a neuron-like phenotype with neurite outgrowth.[2] This phenotypic conversion is accompanied by the increased expression of the neuronal markers β-III tubulin and neuron-specific enolase (NSE) in a dose-dependent manner.[2] While the precise signaling pathway modulated by this compound to initiate this neuronal differentiation program has not yet been fully elucidated in the available literature, its high efficiency suggests a targeted and potent mechanism of action.
Quantitative Data on Neurogenic Induction
The primary hallmark of this compound's efficacy is its ability to induce neuronal differentiation in a high percentage of the treated cell population. The following table summarizes the key quantitative findings from studies on rat mesenchymal stem cells.
| Cell Type | Treatment Conditions | Outcome | Reference |
| Rat Mesenchymal Stem Cells (MSCs) | 20 µM this compound per day for two days | >95% of the cell population converted to a neuronal phenotype, exhibiting potassium outward currents and increased expression of β-III tubulin, NSE, and the cholinergic genes CHRNA2, CHRNAB, and CHRM4. | [3] |
| Rat Mesenchymal Stem Cells (MSCs) | Treatment with NHPDQC (this compound) for two days | >95% of cells showed a neuron-like phenotype with neurite outgrowth and high expression of neuron-specific markers. | [1] |
Experimental Protocols
While specific, detailed step-by-step protocols for this compound application are not extensively detailed in the currently available literature, the following represents a generalized workflow synthesized from existing information for the neuronal induction of mesenchymal stem cells.
Neuronal Induction of Mesenchymal Stem Cells with this compound
This protocol outlines the general steps for inducing neuronal differentiation in rat MSCs using this compound.
Materials:
-
Rat Mesenchymal Stem Cells (MSCs)
-
MSC Growth Medium (e.g., DMEM supplemented with 10% FBS and antibiotics)
-
This compound (solubilized in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% bovine serum albumin in PBS)
-
Primary antibodies: anti-β-III tubulin, anti-NSE
-
Fluorescently labeled secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole)
-
Tissue culture plates or coverslips
Procedure:
-
Cell Seeding: Plate rat MSCs at an appropriate density in MSC Growth Medium and culture until they reach the desired confluency (typically 60-80%).
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in MSC Growth Medium to the final desired concentration (e.g., 20 µM).
-
Replace the existing medium with the this compound-containing medium.
-
Incubate the cells for the specified duration (e.g., 48 hours), replenishing the medium with fresh this compound daily if required.
-
-
Assessment of Neuronal Differentiation:
-
Immunocytochemistry:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block non-specific antibody binding with blocking solution.
-
Incubate with primary antibodies against β-III tubulin and NSE.
-
Incubate with appropriate fluorescently labeled secondary antibodies.
-
Counterstain nuclei with DAPI.
-
Visualize and quantify the percentage of marker-positive cells using fluorescence microscopy.
-
-
Electrophysiology:
-
Perform whole-cell patch-clamp recordings to assess functional neuronal properties such as membrane potential, action potentials, and ion channel currents (e.g., potassium outward currents).
-
-
Signaling Pathways and Future Directions
The precise molecular mechanisms and signaling pathways activated by this compound to induce neurogenesis remain an active area for future investigation. While general neurogenic pathways involving factors like Wnt and mTOR are well-established, their specific roles in the context of this compound have not been reported.
Future research should focus on identifying the direct molecular target(s) of this compound and elucidating the downstream signaling cascades. This knowledge will be crucial for optimizing its use in regenerative medicine and for the development of novel therapeutics for neurodegenerative diseases.
This compound is a highly effective small molecule for inducing the neuronal differentiation of mesenchymal stem cells. Its ability to convert a high percentage of cells to a neuronal phenotype with functional properties makes it a valuable tool for in vitro disease modeling, drug screening, and fundamental research into the mechanisms of neurogenesis. Further investigation into its mechanism of action will undoubtedly unlock its full potential in the field of regenerative neurology.
References
In Vitro Effects of TCS 2210 on Mesenchymal Stem Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the in vitro effects of TCS 2210, a small molecule inducer of neuronal differentiation in mesenchymal stem cells (MSCs). This compound, also referred to as compound 1 in seminal research, has been demonstrated to efficiently drive MSCs towards a neuronal phenotype, characterized by the expression of specific neural markers and the acquisition of neuronal electrophysiological properties. This document provides a comprehensive overview of the quantitative data, experimental protocols, and potential signaling pathways involved in the action of this compound on MSCs, serving as a valuable resource for researchers in regenerative medicine and neurodegenerative disease.
Quantitative Effects of this compound on Mesenchymal Stem Cells
This compound induces significant changes in the gene expression profile of MSCs, steering them towards a neuronal lineage. The following tables summarize the key quantitative findings from studies investigating the effects of this compound.
| Parameter | Condition | Observation | Reference |
| Neuronal Morphology | MSCs + 20 µM this compound for 48h | Development of a neuronal phenotype. | |
| Neuronal Marker Expression | MSCs + 40 µM this compound | Increased expression of β-III tubulin. | [1] |
| Differentiation Efficiency | MSCs + similar small molecule for 48h | >95% of cells exhibited a neuron-like phenotype and expressed neuron-specific markers. | [1] |
| Astroglial Differentiation | MSCs + 20 µM this compound | Glial fibrillary acidic protein (GFAP) positive cells were not detected. |
Table 1: Phenotypic and General Differentiation Effects of this compound on MSCs
| Gene Category | Gene | Effect of this compound (20 µM) | Method of Analysis | Reference |
| Cholinergic Neuron Receptors | Chrna2 | Significantly Increased | DNA Microarray, Quantitative PCR | |
| Chrnb2 | Significantly Increased | DNA Microarray, Quantitative PCR | ||
| Chrm4 | Significantly Increased | DNA Microarray, Quantitative PCR | ||
| Neuron-Specific Gene | Fbxo2 | Increased (dose-dependently) | Quantitative PCR |
Table 2: Gene Expression Changes in MSCs Treated with this compound
| Parameter | Condition | Observation | Reference |
| Potassium (K+) Current | MSCs + 20 µM this compound for 2 days | Presence of outward K+ current upon voltage pulses from -30 to +90 mV. | |
| Membrane Current | Untreated MSCs | No detectable outward current under the same conditions. |
Table 3: Electrophysiological Properties of MSCs Treated with this compound
Experimental Protocols
This section provides detailed methodologies for the key experiments involving the treatment of MSCs with this compound.
Mesenchymal Stem Cell Culture
-
Cell Source: Rat mesenchymal stem cells.
-
Culture Medium: Standard MSC growth medium.
-
Culture Conditions: Cells are maintained in a standard cell culture incubator at 37°C and 5% CO2.
-
Passaging: Cells are passaged upon reaching 70-80% confluency.
Neuronal Induction with this compound
-
Cell Seeding: Plate MSCs at a suitable density on appropriate culture vessels (e.g., glass slides in 24-well plates for immunofluorescence).
-
Treatment: Add this compound to the culture medium to a final concentration of 20-40 µM.
-
Incubation: Incubate the cells with this compound for 48 hours to induce neuronal differentiation.
-
Control: A vehicle control (e.g., DMSO) should be run in parallel.
Gene Expression Analysis
-
RNA Extraction: Isolate total RNA from this compound-treated and untreated MSCs.
-
Sample Preparation: Synthesize and label cDNA from the extracted RNA.
-
Hybridization: Hybridize the labeled cDNA to a suitable microarray chip.
-
Data Analysis: Scan the microarray and analyze the data to identify differentially expressed genes.
-
RNA Extraction and cDNA Synthesis: Isolate total RNA and reverse transcribe it to cDNA.
-
qPCR Reaction: Set up qPCR reactions using SYBR Green or a probe-based assay with primers specific for the genes of interest (e.g., Chrna2, Chrnb2, Chrm4, Fbxo2) and a housekeeping gene for normalization.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the fold change in gene expression.
Electrophysiological Recording (Whole-Cell Patch Clamp)
-
Cell Preparation: Use MSCs treated with 20 µM this compound for 2 days.
-
Recording Setup: Utilize a patch-clamp amplifier and data acquisition system.
-
Procedure:
-
Form a high-resistance seal between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Apply a series of voltage pulses (from -30 to +90 mV) to the cell.
-
Record the resulting membrane currents.
-
Signaling Pathways and Visualizations
While the precise signaling pathways activated by this compound in MSCs have not been fully elucidated in the available literature, the upregulation of specific cholinergic neuron receptor genes suggests a potential involvement of pathways related to neuronal development and function.
Experimental Workflow
Caption: Experimental workflow for studying the effects of this compound on MSCs.
Inferred Signaling Pathway
The upregulation of cholinergic receptor genes (Chrna2, Chrnb2, Chrm4) suggests that this compound may activate downstream signaling cascades that are crucial for the development and function of cholinergic neurons. Further research is required to identify the direct molecular targets of this compound and the specific transcription factors involved.
References
The Dawn of a Neuronal Differentiator: A Technical Guide to TCS 2210
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCS 2210 has emerged as a significant small molecule capable of efficiently inducing neuronal differentiation in mesenchymal stem cells (MSCs). This technical guide provides a comprehensive overview of the discovery, mechanism of action, and experimental protocols associated with this compound, presenting a valuable resource for researchers in regenerative medicine and neuropharmacology.
Discovery and Core Properties
This compound, with the chemical name 1,2-dihydro-N-hydroxy-2-oxo-3-(3-phenylpropyl)-6-quinoxalinecarboxamide, was identified as a potent inducer of neuronal differentiation from MSCs.[1] Initial studies revealed its ability to prompt MSCs to adopt a neuronal phenotype, characterized by the expression of key neuronal markers.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₈H₁₇N₃O₃ |
| Molecular Weight | 323.35 g/mol |
| CAS Number | 1201916-31-5 |
Mechanism of Action and Signaling Pathways
While the precise signaling pathway modulated by this compound is yet to be fully elucidated, initial research points towards a significant impact on the expression of genes associated with mature neuronal function. Treatment of MSCs with this compound leads to a notable upregulation of neuronal markers, including β-III tubulin and neuron-specific enolase (NSE).[1]
Furthermore, gene expression profiling has revealed that this compound treatment significantly increases the expression of cholinergic neuron receptor genes, specifically Chrna2, Chrnb2, and Chrm4. This suggests that this compound not only initiates neuronal differentiation but also guides the resulting neurons towards a cholinergic phenotype.
The induction of neuronal differentiation and the subsequent expression of mature neuronal markers and receptors can be visualized as a sequential process.
Quantitative Data
Studies have demonstrated the high efficiency of this compound in inducing neuronal differentiation. Treatment of rat bone marrow-derived MSCs with 20 µM this compound for 48 hours resulted in a significant morphological change to a neuronal phenotype.
Table 2: Summary of In Vitro Efficacy of this compound
| Parameter | Condition | Result | Reference |
| Concentration | 20 µM | Effective for inducing neuronal differentiation | |
| Treatment Duration | 48 hours | Sufficient to observe phenotypic changes | |
| Neuronal Marker Expression | 20 µM this compound, 48h | Increased expression of β-III tubulin and NSE | [1] |
| Electrophysiological Activity | 20 µM this compound, 48h | Induction of outward potassium currents | |
| Cholinergic Gene Expression | 20 µM this compound, 48h | Increased expression of Chrna2, Chrnb2, Chrm4 |
Experimental Protocols
Neuronal Differentiation of Mesenchymal Stem Cells
This protocol outlines the general steps for inducing neuronal differentiation of MSCs using this compound, based on the foundational study.
1. Cell Culture and Treatment:
-
Rat bone marrow-derived mesenchymal stem cells are cultured in a standard growth medium.
-
For induction, the medium is replaced with fresh medium containing 20 µM this compound.
-
The cells are then incubated for 48 hours to allow for differentiation.
2. Immunocytochemistry for Neuronal Markers:
-
Fixation: Cells are fixed with a suitable fixative (e.g., 4% paraformaldehyde).
-
Permeabilization: Cell membranes are permeabilized with a detergent (e.g., 0.1% Triton X-100).
-
Blocking: Non-specific binding sites are blocked using a blocking solution (e.g., 5% bovine serum albumin).
-
Primary Antibody Incubation: Cells are incubated with primary antibodies against β-III tubulin and NSE.
-
Secondary Antibody Incubation: Fluorescently labeled secondary antibodies are used for detection.
-
Visualization: Cells are visualized using fluorescence microscopy.
3. Electrophysiological Analysis (Whole-Cell Patch Clamp):
-
Differentiated cells are subjected to whole-cell patch-clamp recordings to assess their electrophysiological properties.
-
The membrane potential is held at a specific voltage, and voltage steps are applied to elicit ion currents.
-
In this compound-treated cells, the presence of outward potassium currents is indicative of a functional neuronal phenotype. In contrast, untreated MSCs do not exhibit these currents.
4. Gene Expression Analysis (RT-PCR):
-
RNA Extraction: Total RNA is extracted from both treated and untreated MSCs.
-
Reverse Transcription: RNA is reverse-transcribed into cDNA.
-
Quantitative PCR: The expression levels of cholinergic receptor genes (Chrna2, Chrnb2, Chrm4) are quantified using real-time PCR with specific primers.
Conclusion and Future Directions
This compound represents a promising tool for the directed differentiation of MSCs into a neuronal lineage, particularly towards a cholinergic phenotype. Its high efficiency and the functional characteristics of the resulting neurons make it a subject of great interest for applications in disease modeling, drug screening, and potentially, cell-based therapies for neurodegenerative disorders.
Future research should focus on elucidating the precise upstream signaling pathways activated by this compound to gain a more complete understanding of its mechanism of action. Further studies are also warranted to explore its efficacy and safety in preclinical in vivo models. The continued investigation of this compound and similar small molecules will undoubtedly pave the way for new strategies in regenerative neurology.
References
TCS 2210 and the Expression of β-III Tubulin: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCS 2210, a novel small molecule, has emerged as a potent inducer of neuronal differentiation in mesenchymal stem cells (MSCs). This technical guide provides an in-depth overview of the core relationship between this compound and the expression of β-III tubulin, a key marker of neuronal lineage. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the available data, experimental considerations, and the current landscape of knowledge surrounding this compound.
Core Concepts
This compound is a quinoxaline (B1680401) derivative that has been shown to efficiently drive mesenchymal stem cells towards a neuronal phenotype. A primary indicator of this successful differentiation is the significant upregulation of β-III tubulin. β-III tubulin is a microtubule protein almost exclusively expressed in neurons and is considered one of the earliest markers of neuronal commitment.[1][2] Its increased expression is a hallmark of neuronal differentiation and is crucial for the development and maintenance of the neuronal cytoskeleton.
The treatment of MSCs with this compound leads to distinct morphological changes, with cells adopting a neuron-like appearance characterized by a retracted cell body and the extension of neurites.[2] This morphological transformation is accompanied by the increased expression of neuronal markers, most notably β-III tubulin and neuron-specific enolase (NSE).[3]
Quantitative Data Summary
While detailed dose-response and time-course data from the primary literature remains limited in publicly accessible formats, published findings consistently report a high efficiency of neuronal differentiation with this compound treatment. The available quantitative data is summarized in the table below.
| Parameter | Cell Type | Treatment | Result | Reference |
| Neuronal Phenotype Conversion | Rat Mesenchymal Stem Cells (MSCs) | 20 µM this compound for 48 hours | >95% of cells adopted a neuron-like phenotype | [2] |
| Neuronal Marker Expression | Rat Mesenchymal Stem Cells (MSCs) | This compound | Increased expression of β-III tubulin and NSE | [3] |
Signaling Pathways
The precise signaling pathway through which this compound exerts its effects on neuronal differentiation and β-III tubulin expression has not yet been elucidated in the available scientific literature. General signaling pathways known to be involved in neuronal differentiation include the MAPK and Wnt pathways.[4] However, their specific involvement in the mechanism of action of this compound remains an area for future investigation.
Figure 1: Logical relationship between this compound and β-III tubulin expression.
Experimental Protocols
The following are generalized protocols for key experiments based on available literature. Researchers should optimize these protocols for their specific experimental conditions.
Neuronal Differentiation of Mesenchymal Stem Cells with this compound
This protocol outlines the general steps for inducing neuronal differentiation in MSCs using this compound.
Figure 2: Workflow for this compound-induced neuronal differentiation of MSCs.
Materials:
-
Mesenchymal Stem Cells (MSCs)
-
MSC growth medium
-
Fibronectin
-
This compound (stock solution in DMSO)
-
Tissue culture plates/slides
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture: Culture MSCs in their recommended growth medium until they reach 70-80% confluency.
-
Plating: Coat tissue culture plates or slides with fibronectin (e.g., 10 µg/mL) according to the manufacturer's instructions. Seed the MSCs at a density of approximately 4 x 10³ cells/cm².
-
Treatment: Once the cells have adhered and reached the desired confluency, replace the growth medium with fresh medium containing the desired concentration of this compound (e.g., 20 µM). A vehicle control (DMSO) should be run in parallel.
-
Incubation: Incubate the cells for 48 hours.
-
Observation: Monitor the cells for morphological changes indicative of neuronal differentiation using a microscope.
-
Analysis: Proceed with immunocytochemistry or western blotting to analyze the expression of β-III tubulin.
Immunocytochemistry for β-III Tubulin
This protocol provides a general framework for the immunofluorescent staining of β-III tubulin in differentiated MSCs.
Materials:
-
Differentiated and control MSCs on coverslips or slides
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1-0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1-5% BSA or normal goat serum in PBS)
-
Primary antibody: Anti-β-III Tubulin antibody
-
Secondary antibody: Fluorophore-conjugated antibody against the host species of the primary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
Procedure:
-
Fixation: Gently wash the cells with PBS and then fix with 4% PFA for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: Incubate the cells with permeabilization buffer for 10 minutes.
-
Blocking: Wash the cells with PBS and then incubate with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the anti-β-III tubulin antibody in blocking buffer to the recommended concentration and incubate with the cells overnight at 4°C.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in blocking buffer and incubate with the cells for 1-2 hours at room temperature, protected from light.
-
Counterstaining: Wash the cells three times with PBS and then incubate with DAPI for 5 minutes to stain the nuclei.
-
Mounting and Imaging: Wash the cells a final time with PBS and mount the coverslips onto microscope slides using mounting medium. Visualize the staining using a fluorescence microscope.
Western Blotting for β-III Tubulin
This protocol describes the general steps for detecting β-III tubulin protein levels in cell lysates by western blotting.
Materials:
-
Differentiated and control MSCs
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Anti-β-III Tubulin antibody
-
Secondary antibody: HRP-conjugated antibody against the host species of the primary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Wash the cells with cold PBS and lyse them using an appropriate lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the anti-β-III tubulin antibody, diluted in blocking buffer, overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST and then incubate with a chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an appropriate imaging system. Densitometry can be used to quantify the relative protein levels.
Conclusion
This compound is a highly effective small molecule for inducing neuronal differentiation of MSCs, with the upregulation of β-III tubulin serving as a primary indicator of this process. While the high efficiency of differentiation is well-documented, a significant gap in knowledge exists regarding the underlying signaling pathway. Further research is required to elucidate the precise molecular mechanisms by which this compound promotes neuronal fate and to establish detailed quantitative dose-response and time-course relationships for its effects on β-III tubulin expression. The protocols provided in this guide offer a starting point for researchers investigating the neurogenic potential of this compound.
References
The Role of Neuron-Specific Enolase in TCS 2210-Induced Neuronal Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the role of Neuron-Specific Enolase (NSE) in the process of neuronal differentiation induced by the small molecule TCS 2210. It consolidates available data on the expression of NSE and other neuronal markers, outlines relevant experimental methodologies, and visualizes the potential underlying signaling pathways.
Executive Summary
This compound is a potent small molecule inducer of neuronal differentiation in various cell types, including mesenchymal stem cells (MSCs) and the neuronal precursor-like PC12 cell line.[1][2][3] A key hallmark of this differentiation process is the significant upregulation of neuron-specific markers, including β-III tubulin and Neuron-Specific Enolase (NSE).[1][2][3] While traditionally viewed as a marker of mature neurons and a clinical indicator of neuronal injury, emerging evidence suggests NSE may play a more active role in neuronal development, survival, and differentiation.[4][5][6] This document explores the specific relationship between this compound and NSE, providing a framework for researchers investigating neural development and therapeutic applications.
This compound and Neuronal Marker Expression
This compound treatment has been demonstrated to effectively guide MSCs and PC12 cells towards a neuronal phenotype. This conversion is characterized by morphological changes, such as the extension of neurites, and a shift in the cellular proteome to one that reflects a neuronal lineage.[2][3] The primary indicators of this successful differentiation are the increased expression of β-III tubulin and NSE.[1][2][3]
Quantitative Data on Neuronal Marker Upregulation
The following table summarizes the key quantitative findings related to the induction of neuronal markers by this compound.
| Cell Line | Treatment Concentration & Duration | Observed Effect on Neuronal Markers | Phenotypic Outcome | Source |
| Rat Mesenchymal Stem Cells (MSCs) | 20 µM this compound per day for two days | Increased expression of β-III tubulin and NSE. Increased expression of cholinergic genes CHRNA2, CHRNAB, and CHRM4. | >95% of the cell population converted to a neuronal phenotype, exhibiting potassium outward currents. | [3] |
| Mesenchymal Stem Cells (MSCs) | Not specified | Increased expression of neuronal markers β-III tubulin and NSE. | Induces neuronal differentiation with specific phenotype change. No cytotoxicity observed. | |
| PC12 Cells | Not specified | Increased expression of neuronal markers β-III tubulin and NSE. | Induces neurite outgrowth. | [2][3] |
The Functional Role of Neuron-Specific Enolase (NSE)
NSE, the γγ or αγ dimeric isoenzyme of the glycolytic enzyme enolase, is predominantly found in neurons and neuroendocrine cells.[5] While its increased presence is a reliable indicator of neuronal differentiation, its role extends beyond that of a passive marker.
-
Glycolysis and Energy Metabolism: As a glycolytic enzyme, NSE plays a crucial role in the energy metabolism of neurons, which have high energetic demands.[6]
-
Neurotrophic and Survival Functions: Studies suggest that NSE is involved in neuronal survival and neurite regeneration. It has been shown to control these processes through the activation of key signaling pathways such as the PI3K/Akt and MAPK/ERK pathways.[5][6] The upregulation of NSE during this compound-induced differentiation may therefore be functionally important for the survival and maturation of the newly formed neuron-like cells.
-
Marker of Differentiation: The expression of NSE is often correlated with the degree of neuronal differentiation, with more mature and differentiated neurons exhibiting higher levels.[4]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to studying this compound-induced differentiation and the role of NSE.
Cell Culture and Differentiation Induction
Objective: To induce neuronal differentiation in MSCs using this compound.
Materials:
-
Rat Mesenchymal Stem Cells (MSCs)
-
Standard MSC growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (Stock solution in DMSO)
-
Differentiation medium (e.g., serum-free DMEM)
-
Cell culture plates/flasks
Protocol:
-
Cell Seeding: Plate rat MSCs at a desired density in standard growth medium and allow them to adhere and reach approximately 70-80% confluency.
-
Initiation of Differentiation: Aspirate the growth medium and wash the cells once with PBS.
-
Treatment: Add differentiation medium containing 20 µM this compound to the cells. A vehicle control (DMSO) should be run in parallel.
-
Incubation and Re-treatment: Incubate the cells at 37°C in a 5% CO2 incubator. Replace the medium with fresh differentiation medium containing 20 µM this compound every 24 hours for a total of 48 hours.
-
Assessment: After 48 hours, the cells can be harvested for molecular analysis (Western Blot, qPCR) or fixed for immunocytochemistry.
Western Blotting for NSE and β-III Tubulin
Objective: To quantify the protein expression levels of NSE and β-III tubulin.
Protocol:
-
Protein Extraction: Lyse the cells from the differentiation protocol (and controls) in RIPA buffer with protease inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against NSE and β-III tubulin (and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software.
Immunocytochemistry
Objective: To visualize the expression and localization of NSE and β-III tubulin in differentiated cells.
Protocol:
-
Cell Seeding and Differentiation: Culture and differentiate cells on glass coverslips as described in 4.1.
-
Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST for 30 minutes.
-
Primary Antibody Incubation: Incubate with primary antibodies against NSE and β-III tubulin overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with fluorescently-labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain nuclei with DAPI and mount the coverslips onto microscope slides.
-
Imaging: Visualize the cells using a fluorescence microscope.
Signaling Pathways and Visualizations
While the precise signaling cascade initiated by this compound is not fully elucidated in the provided search results, we can construct a hypothetical model based on the known roles of NSE in neuronal differentiation. NSE expression and function are linked to the PI3K/Akt and MAPK/ERK pathways, which are central to cell survival, proliferation, and differentiation.
Proposed Experimental Workflow
The following diagram illustrates a typical workflow for investigating the effects of this compound.
Caption: Experimental workflow for this compound-induced differentiation.
Hypothesized Signaling Pathway
This diagram proposes a potential signaling pathway for this compound, integrating the role of NSE.
Caption: Hypothesized signaling pathway for this compound.
Conclusion
This compound is a validated and efficient inducer of neuronal differentiation, with Neuron-Specific Enolase serving as a key marker of this process. The upregulation of NSE is not merely an indication of a neuronal phenotype but is likely functionally integrated into the survival and maturation of the newly differentiated cells, possibly through pathways like PI3K/Akt and MAPK/ERK. Further research is required to fully elucidate the direct molecular targets of this compound and the precise contribution of NSE to the stability and function of the induced neuronal cells. The protocols and data presented herein provide a solid foundation for such investigations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Neuron-specific enolase in relation to differentiation in human neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Research progress of neuron-specific enolase in cognitive disorder: a mini review [frontiersin.org]
TCS 2210: A Technical Guide to a Small Molecule Inducer of Neuronal Reprogramming
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct cellular reprogramming, the conversion of one specialized cell type into another, holds immense promise for regenerative medicine and disease modeling. Small molecules that can drive this process offer a powerful tool for generating specific cell lineages, such as neurons, for therapeutic and research applications. This technical guide provides an in-depth overview of TCS 2210, a small molecule identified for its potent ability to induce the differentiation of mesenchymal stem cells (MSCs) into a neuronal lineage.[1] This document consolidates the available quantitative data, details experimental protocols, and visualizes the associated cellular processes and potential signaling pathways.
Core Compound Properties and Activity
This compound is a synthetic small molecule that has been shown to efficiently induce neuronal differentiation in mesenchymal stem cells.[1] Treatment with this compound leads to morphological changes characteristic of neurons and the expression of key neuronal markers.
Quantitative Data Summary
The following table summarizes the key quantitative findings from studies on this compound-mediated neuronal differentiation of rat mesenchymal stem cells.
| Parameter | Value/Observation | Cell Type | Source |
| Effective Concentration | 20 µM | Rat Mesenchymal Stem Cells | [1] |
| Treatment Duration | 48 hours (2 days) | Rat Mesenchymal Stem Cells | [1] |
| Conversion Efficiency | >95% of cells converted to a neuronal phenotype | Rat Mesenchymal Stem Cells | [1] |
| Neuronal Marker Upregulation | Increased expression of β-III tubulin and Neuron-Specific Enolase (NSE) | Rat Mesenchymal Stem Cells | [1] |
| Cholinergic Marker Upregulation | Increased expression of CHRNA2, CHRNB2, and CHRM4 | Rat Mesenchymal Stem Cells | [1] |
| Electrophysiological Activity | Exhibited potassium outward currents, characteristic of neurons | Rat Mesenchymal Stem Cells | [1] |
| Cytotoxicity | No significant cytotoxicity observed | Not specified |
Experimental Protocols
The following protocols are derived from the primary literature describing the use of this compound for the neuronal differentiation of mesenchymal stem cells.
Materials
-
Rat Mesenchymal Stem Cells (MSCs)
-
Standard MSC growth medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Tissue culture plates/flasks
-
Incubator (37°C, 5% CO2)
-
Reagents for immunocytochemistry (e.g., antibodies against β-III tubulin, NSE)
-
Reagents for RT-PCR (for gene expression analysis)
-
Equipment for patch-clamp electrophysiology
Protocol for Neuronal Differentiation of MSCs
-
Cell Seeding:
-
Culture rat MSCs in standard MSC growth medium until they reach the desired confluence for passaging.
-
Seed the MSCs onto a suitable culture surface (e.g., tissue culture-treated plates or flasks) at an appropriate density.
-
-
This compound Treatment:
-
Once the MSCs have adhered and are actively proliferating, replace the standard growth medium with fresh medium containing this compound at a final concentration of 20 µM.
-
Incubate the cells at 37°C in a 5% CO2 incubator for 48 hours.
-
-
Assessment of Neuronal Differentiation:
-
Morphological Analysis: After 48 hours, observe the cells under a microscope for changes in morphology, such as the appearance of a neuronal-like phenotype with cell body shrinkage and neurite outgrowth.
-
Immunocytochemistry: Fix the cells and perform immunofluorescence staining for neuronal markers such as β-III tubulin and Neuron-Specific Enolase (NSE) to confirm neuronal conversion.
-
Gene Expression Analysis: Isolate RNA from the treated cells and perform reverse transcription-polymerase chain reaction (RT-PCR) to analyze the expression of neuronal and cholinergic-specific genes (e.g., CHRNA2, CHRNB2, CHRM4).
-
Electrophysiological Analysis: To confirm the functionality of the reprogrammed neurons, perform whole-cell patch-clamp recordings to measure characteristic neuronal electrical properties, such as potassium outward currents.
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for this compound-mediated Neuronal Reprogramming
References
Investigating the Targets of TCS 2210 in Mesenchymal Stem Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TCS 2210 has been identified as a potent small molecule inducer of neuronal differentiation in mesenchymal stem cells (MSCs). This technical guide consolidates the available data on the effects of this compound on MSCs, providing a detailed overview of its known targets and a framework for future investigation. The document summarizes key quantitative findings, outlines detailed experimental protocols for inducing and assessing neuronal differentiation, and visualizes the hypothesized signaling pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers in the fields of regenerative medicine, neuroscience, and drug discovery.
Introduction
Mesenchymal stem cells (MSCs) are multipotent stromal cells with the capacity to differentiate into a variety of cell lineages, including osteoblasts, chondrocytes, myocytes, and adipocytes. Their potential to transdifferentiate into neuronal lineages has garnered significant interest for therapeutic applications in neurodegenerative diseases and nerve injury. Small molecules that can efficiently and specifically direct MSC differentiation towards a neuronal fate are of high value. This compound has emerged as one such compound, demonstrating the ability to induce a neuronal phenotype in MSCs, characterized by the expression of specific neural markers and the acquisition of electrophysiological properties indicative of functional neurons. This guide delves into the specifics of this compound's action on MSCs.
Quantitative Effects of this compound on MSCs
The following tables summarize the key quantitative data reported on the effects of this compound on mesenchymal stem cells.
Table 1: Neuronal Differentiation Induction
| Parameter | Value | Timeframe | Source |
| Effective Concentration | 20 µM | 48 hours | [1] |
| Outcome | Induction of neuronal phenotype | 48 hours | [1] |
Table 2: Electrophysiological Properties of Differentiated MSCs
| Ion Current | Observation | Treatment | Source |
| K+ Current | Detectable outward current | 20 µM this compound for 2 days | [1] |
| K+ Current | No detectable outward current | Untreated MSCs | [1] |
Table 3: Gene Expression Changes in MSCs Treated with this compound
| Gene Category | Upregulated Genes | Method | Source |
| Cholinergic Neuron Receptors | Chrna2, Chrnb2, Chrm4 | DNA Microarray, qPCR | [1] |
| Neuron-Specific Genes | Fbxo2 | qPCR | [1] |
| Neuronal Markers | β-III tubulin, Neuron-Specific Enolase (NSE) | Not specified | [2][3] |
Experimental Protocols
The following are detailed methodologies for key experiments related to the investigation of this compound's effects on MSCs. These protocols are based on standard practices in the field and the available information on this compound.
MSC Culture and Neuronal Differentiation
Objective: To induce neuronal differentiation of MSCs using this compound.
Materials:
-
Mesenchymal Stem Cells (e.g., bone marrow-derived)
-
MSC Growth Medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Tissue culture plates/flasks
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture MSCs in MSC Growth Medium until they reach 70-80% confluency.
-
Prepare the differentiation medium by supplementing the MSC Growth Medium with this compound to a final concentration of 20 µM. A vehicle control medium containing the same concentration of DMSO should also be prepared.
-
Aspirate the growth medium from the MSC cultures and wash the cells once with PBS.
-
Add the prepared differentiation medium (with this compound) or the vehicle control medium to the respective plates.
-
Incubate the cells for 48 hours at 37°C in a 5% CO2 incubator.
-
After 48 hours, observe the cells for morphological changes indicative of neuronal differentiation (e.g., cell body rounding, neurite-like outgrowths).
-
Proceed with downstream analysis such as immunocytochemistry, qPCR, or electrophysiology.
Immunocytochemistry for Neuronal Markers
Objective: To detect the expression of neuronal markers in this compound-treated MSCs.
Materials:
-
Differentiated and control MSCs on coverslips
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibodies (e.g., anti-β-III tubulin, anti-NSE)
-
Fluorophore-conjugated secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with Permeabilization Buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with Blocking Buffer for 1 hour at room temperature.
-
Incubate the cells with primary antibodies diluted in Blocking Buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with fluorophore-conjugated secondary antibodies diluted in Blocking Buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the cells using a fluorescence microscope.
Quantitative Real-Time PCR (qPCR)
Objective: To quantify the expression of neuronal-specific genes in this compound-treated MSCs.
Materials:
-
Differentiated and control MSCs
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (Chrna2, Chrnb2, Chrm4, Fbxo2) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Protocol:
-
Lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Assess the quantity and quality of the extracted RNA.
-
Synthesize cDNA from the total RNA using a cDNA synthesis kit.
-
Set up the qPCR reactions by combining the cDNA, qPCR master mix, and forward and reverse primers for each gene of interest.
-
Run the qPCR reactions in a qPCR instrument using a standard thermal cycling protocol.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams were generated using Graphviz (DOT language) to visualize the hypothesized signaling pathway of this compound and the general experimental workflow.
Caption: Hypothesized signaling pathway of this compound in MSCs.
Caption: General experimental workflow for studying this compound effects.
Discussion and Future Directions
The available evidence strongly indicates that this compound is an effective inducer of neuronal differentiation in MSCs. The upregulation of cholinergic receptors (Chrna2, Chrnb2, Chrm4) and the neuron-specific F-box protein 2 (Fbxo2) provides initial clues into its mechanism of action. Cholinergic signaling is known to play a role in neurodevelopment, and Fbxo2 is involved in ubiquitin-mediated protein degradation, a process critical for neuronal function and development.
However, the direct molecular target of this compound remains to be elucidated. Future research should focus on:
-
Target Identification: Utilizing techniques such as affinity chromatography, chemical proteomics, or computational modeling to identify the direct binding partner(s) of this compound in MSCs.
-
Signaling Pathway Analysis: Performing comprehensive phosphoproteomic and transcriptomic analyses to map the intracellular signaling cascades activated by this compound. Investigating the involvement of known neurogenic pathways such as Wnt, Notch, and BMP signaling in response to this compound treatment.
-
Functional Characterization: Conducting more in-depth electrophysiological studies to characterize the functional properties of the induced neurons, including action potential firing and synaptic activity.
-
In Vivo Studies: Assessing the efficacy of this compound in promoting neuronal differentiation of transplanted MSCs in animal models of neurological disease or injury.
Conclusion
This compound is a promising small molecule for directing the neuronal differentiation of mesenchymal stem cells. This guide provides a foundational understanding of its effects, offering quantitative data, detailed experimental protocols, and visual representations of the current knowledge and hypotheses. Further investigation into its precise mechanism of action will be crucial for its potential translation into clinical applications for regenerative medicine.
References
Methodological & Application
Application Notes and Protocols: Determining the Optimal Concentration of TCS 2210 for Neuronal Differentiation of Rat Mesenchymal Stem Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
TCS 2210 is a small molecule compound identified as a potent inducer of neuronal differentiation in mesenchymal stem cells (MSCs). It has been demonstrated to effectively convert rat MSCs into cells exhibiting a neuronal phenotype, characterized by the expression of key neuronal markers such as β-III tubulin and neuron-specific enolase (NSE). The application of small molecules like this compound for directed differentiation of stem cells offers a powerful tool for research in regenerative medicine, neurodegenerative disease modeling, and drug screening.
These application notes provide a comprehensive guide for researchers to determine the optimal concentration of this compound for the neuronal differentiation of rat mesenchymal stem cells (rMSCs). The protocols herein describe a systematic approach to evaluating the dose-dependent effects of this compound on rMSC viability, proliferation, and neuronal differentiation efficiency. The presented data is hypothetical and serves as an illustrative example for experimental design and data presentation.
Data Presentation: Hypothetical Dose-Response Analysis of this compound on rMSCs
The following tables summarize the expected outcomes of a dose-response study to identify the optimal concentration of this compound.
Table 1: Effect of this compound on Rat Mesenchymal Stem Cell Viability (MTT Assay)
| This compound Concentration (µM) | Absorbance at 570 nm (Mean ± SD) | Cell Viability (%) |
| 0 (Control) | 1.25 ± 0.08 | 100 |
| 1 | 1.23 ± 0.09 | 98.4 |
| 5 | 1.26 ± 0.07 | 100.8 |
| 10 | 1.21 ± 0.10 | 96.8 |
| 20 | 1.15 ± 0.09 | 92.0 |
| 40 | 1.02 ± 0.11 | 81.6 |
| 50 | 0.88 ± 0.12 | 70.4 |
| 100 | 0.45 ± 0.06 | 36.0 |
Note: Data are presented as mean ± standard deviation (SD) from a representative experiment performed in triplicate. Cell viability is expressed as a percentage relative to the untreated control.
Table 2: Effect of this compound on Neuronal Differentiation of Rat Mesenchymal Stem Cells
| This compound Concentration (µM) | β-III Tubulin Positive Cells (%) | Neurite Outgrowth Score (0-5) |
| 0 (Control) | < 1 | 0.1 |
| 1 | 5.2 | 0.5 |
| 5 | 25.8 | 1.5 |
| 10 | 65.3 | 3.0 |
| 20 | 93.5 | 4.5 |
| 40 | 85.1 | 4.0 |
| 50 | 60.7 | 3.5 |
| 100 | 15.2 | 1.0 |
Note: Data are representative of quantitative analysis from immunocytochemistry experiments. The neurite outgrowth score is a semi-quantitative assessment of the complexity and length of neurites.
Experimental Protocols
Rat Mesenchymal Stem Cell (rMSC) Culture
-
Thawing of rMSCs:
-
Rapidly thaw the cryovial of rMSCs in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (DMEM with 10% FBS, 1% penicillin-streptomycin).
-
Centrifuge at 300 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.
-
Plate the cells onto a T75 flask and incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Cell Maintenance:
-
Change the medium every 2-3 days.
-
When cells reach 80-90% confluency, passage them using a suitable detachment solution (e.g., Trypsin-EDTA).
-
Re-plate the cells at a density of 5,000-6,000 cells/cm².
-
Preparation of this compound Stock Solution
-
Dissolve this compound in DMSO to prepare a 10 mM stock solution.
-
Aliquot the stock solution into smaller volumes and store at -20°C to avoid repeated freeze-thaw cycles.
-
For experiments, dilute the stock solution in the appropriate cell culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.
Dose-Response Study Workflow
MTT Assay for Cell Viability
-
Seed rMSCs in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 20, 40, 50, 100 µM). Include a vehicle control (medium with 0.1% DMSO).
-
Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
Immunocytochemistry for Neuronal Marker β-III Tubulin
-
Seed rMSCs on glass coverslips in a 24-well plate at a density of 2 x 10⁴ cells/well.
-
After 24 hours, replace the medium with differentiation medium containing the desired concentrations of this compound.
-
Incubate for 5-7 days, changing the medium every 2 days.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 5% bovine serum albumin (BSA) in PBS for 1 hour.
-
Incubate with a primary antibody against β-III tubulin overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantify the percentage of β-III tubulin positive cells from multiple random fields of view.
Visualization of a Proposed Signaling Pathway
The precise signaling pathway activated by this compound in rMSCs has not been fully elucidated. However, small molecule-induced neuronal differentiation often involves the modulation of key developmental pathways. Below is a hypothetical signaling cascade that may be initiated by this compound.
This proposed pathway suggests that this compound may interact with a cell surface receptor or an intracellular target, leading to the activation of pro-neuronal signaling cascades such as the MEK/ERK and PI3K/Akt pathways. Activation of PI3K/Akt can lead to the inhibition of GSK-3β, a key regulator of neuronal development, resulting in the stabilization and nuclear translocation of β-catenin. Concurrently, the MEK/ERK pathway can activate neurogenic transcription factors. Together, these events are hypothesized to drive the expression of neuronal genes and promote the differentiation of rMSCs into a neuronal lineage.
Conclusion
The optimal concentration of this compound for inducing neuronal differentiation in rat mesenchymal stem cells is a critical parameter for achieving high efficiency while minimizing cytotoxicity. Based on available data and the hypothetical dose-response analysis presented, a concentration range of 10-40 µM appears to be effective. However, it is imperative for each researcher to perform a dose-response study as described in these protocols to determine the optimal concentration for their specific rMSC line and experimental conditions. The methodologies and diagrams provided herein offer a robust framework for such an investigation.
Application Notes and Protocols for TCS 2210-Mediated Neuronal Differentiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCS 2210 is a small molecule compound identified as a potent inducer of neuronal differentiation in mesenchymal stem cells (MSCs)[1][2][3]. It effectively promotes the expression of key neuronal markers, including β-III tubulin and neuron-specific enolase (NSE), leading to a neuronal phenotype[1][2][3]. These application notes provide a comprehensive guide for the utilization of this compound in cell culture to generate neuron-like cells from MSCs.
Disclaimer: Contrary to the initial topic query, extensive literature review indicates that this compound is not a selective ITGB2/CD18 antagonist. Its established and primary biological activity is the induction of neuronal differentiation. The protocols and information provided herein are based on this confirmed function.
Mechanism of Action
The precise molecular target of this compound has not been fully elucidated. However, the process of neuronal differentiation in MSCs is known to be governed by a complex network of signaling pathways. While a direct interaction is not confirmed, pathways such as the PI3K/Akt signaling cascade are generally implicated in promoting cell survival and differentiation of stem cells into neuronal lineages. It is plausible that this compound's activity is mediated through the modulation of one or more pathways that converge to regulate the expression of proneuronal genes.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the application of this compound in inducing neuronal differentiation of mesenchymal stem cells.
| Parameter | Value | Cell Type | Reference |
| Effective Concentration | 20 µM | Rat Mesenchymal Stem Cells | [1] |
| Incubation Time | 48 hours (2 days) | Rat Mesenchymal Stem Cells | [1] |
| Differentiation Efficiency | >95% conversion to neuronal phenotype | Rat Mesenchymal Stem Cells | [1] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for inducing neuronal differentiation in MSCs using this compound.
Materials
-
Mesenchymal Stem Cells (e.g., from bone marrow, adipose tissue, or umbilical cord)
-
MSC Growth Medium (e.g., DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (CAS: 1201916-31-5)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
Cell culture flasks and plates
-
Neuronal Differentiation Medium (see recipe below)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibodies against neuronal markers (e.g., anti-β-III tubulin, anti-NSE, anti-MAP2)
-
Fluorescently labeled secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope
Neuronal Differentiation Medium Recipe
| Component | Final Concentration |
| Neurobasal Medium | - |
| B-27 Supplement | 2% |
| L-Glutamine | 2 mM |
| Penicillin-Streptomycin | 1% |
Protocol
1. Preparation of this compound Stock Solution: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
2. Mesenchymal Stem Cell Culture: a. Culture MSCs in MSC Growth Medium in a humidified incubator at 37°C with 5% CO2. b. Passage the cells when they reach 80-90% confluency.
3. Seeding MSCs for Differentiation: a. On Day 0, seed the MSCs onto appropriate culture vessels (e.g., glass coverslips in a 24-well plate for immunocytochemistry) at a density of 5 x 10^4 cells/cm². b. Allow the cells to adhere and grow in MSC Growth Medium for 24 hours.
4. Induction of Neuronal Differentiation: a. On Day 1, aspirate the MSC Growth Medium and wash the cells once with sterile PBS. b. Add fresh Neuronal Differentiation Medium to the cells. c. Add this compound from the stock solution to a final concentration of 20 µM. For the control group, add an equivalent volume of DMSO. d. On Day 2, perform a half-medium change with fresh Neuronal Differentiation Medium containing 20 µM this compound. e. On Day 3, replace the medium with fresh Neuronal Differentiation Medium without this compound. f. Continue to culture the cells for an additional 3-5 days, performing half-medium changes every 2 days.
5. Assessment of Neuronal Differentiation: a. Morphological Analysis: Observe the cells daily under a phase-contrast microscope for changes in morphology, such as cell body shrinkage, and the extension of neurite-like processes. b. Immunocytochemistry: i. After 5-7 days of differentiation, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. ii. Wash three times with PBS. iii. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. iv. Wash three times with PBS. v. Block with 5% BSA in PBS for 1 hour at room temperature. vi. Incubate with primary antibodies against neuronal markers (e.g., β-III tubulin, NSE) overnight at 4°C. vii. Wash three times with PBS. viii. Incubate with appropriate fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark. ix. Wash three times with PBS. x. Counterstain the nuclei with DAPI for 5 minutes. xi. Mount the coverslips and visualize under a fluorescence microscope.
Safety and Handling
Handle this compound with care in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
Visualizations
Caption: Experimental workflow for this compound-induced neuronal differentiation of MSCs.
Caption: Plausible signaling pathways in neuronal differentiation.
References
Application Notes and Protocols: TCS 2210 for Neuronal Marker Induction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing TCS 2210, a potent small molecule inducer of neuronal differentiation. The following protocols and data are intended to assist in the successful application of this compound for inducing neuronal markers in mesenchymal stem cells (MSCs).
Introduction
This compound is a small molecule that has been demonstrated to be an effective inducer of neuronal differentiation in mesenchymal stem cells (MSCs) and PC12 neuronal precursor-like cells.[1][2] It promotes the expression of key neuronal markers, including β-III tubulin and neuron-specific enolase (NSE), and induces neurite outgrowth.[1][2] Notably, treatment with this compound can convert a high percentage of an MSC population to a neuronal phenotype, offering a valuable tool for neurogenesis research and drug discovery.[2]
Quantitative Data Summary
The following table summarizes the quantitative outcomes of this compound treatment on mesenchymal stem cells for the induction of a neuronal phenotype.
| Cell Type | Treatment Concentration | Treatment Duration | Outcome | Neuronal Markers Upregulated | Reference |
| Rat Mesenchymal Stem Cells (MSCs) | 20 µM per day | 2 days | >95% conversion to neuronal phenotype | β-III tubulin, NSE, CHRNA2, CHRNAB, CHRM4 | [2] |
| PC12 Cells | Not specified | Not specified | Induces neurite outgrowth | β-III tubulin, NSE | [2] |
Experimental Protocols
Materials
-
Mesenchymal Stem Cells (MSCs)
-
MSC growth medium (e.g., DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (Soluble to 50 mM in DMSO)
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture plates or flasks
-
Neuronal differentiation medium (e.g., Neurobasal medium supplemented with B-27 and GlutaMAX)[3]
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% bovine serum albumin in PBS)
-
Primary antibodies against neuronal markers (e.g., anti-β-III tubulin, anti-NSE)
-
Fluorescently labeled secondary antibodies
-
DAPI (for nuclear staining)
-
Microscope for imaging
Protocol for Neuronal Induction of MSCs
This protocol details the steps for inducing neuronal differentiation in MSCs using this compound.
-
Cell Plating:
-
Culture MSCs in their standard growth medium until they reach 70-80% confluency.
-
Trypsinize the cells and plate them onto appropriate culture vessels (e.g., 24-well plates with coverslips for immunocytochemistry) at a density of 2.5 – 5 × 10⁴ cells/cm².
-
Allow the cells to adhere and grow for 24 hours in the growth medium.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of treatment, dilute the this compound stock solution in neuronal differentiation medium to a final concentration of 20 µM.
-
Prepare a vehicle control medium containing the same final concentration of DMSO as the this compound-treated medium.
-
Aspirate the growth medium from the plated MSCs and wash once with PBS.
-
Add the 20 µM this compound-containing neuronal differentiation medium to the treatment wells and the vehicle control medium to the control wells.
-
Incubate the cells for 24 hours.
-
After 24 hours, replace the medium with fresh 20 µM this compound-containing neuronal differentiation medium.
-
Incubate for an additional 24 hours (total treatment duration of 48 hours).
-
-
Post-Treatment Analysis (Immunocytochemistry):
-
After 48 hours of treatment, aspirate the medium and wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with 5% bovine serum albumin in PBS for 1 hour.
-
Incubate the cells with primary antibodies against β-III tubulin and/or NSE diluted in blocking solution overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with appropriate fluorescently labeled secondary antibodies and DAPI for 1-2 hours at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides and visualize the expression of neuronal markers using a fluorescence microscope.
-
Visualizations: Workflows and Signaling Pathways
Caption: Experimental workflow for inducing neuronal markers in MSCs using this compound.
Caption: Representative Wnt/β-catenin signaling pathway involved in neuronal differentiation.
Disclaimer: The provided signaling pathway is a representation of a common pathway in neurogenesis. The precise molecular mechanism of this compound has not been fully elucidated.
Concluding Remarks
This compound is a valuable and efficient small molecule for inducing a neuronal phenotype in mesenchymal stem cells. The protocols and data presented here provide a framework for researchers to incorporate this compound into their studies on neurogenesis, neuronal differentiation, and for the development of cell-based models for neurological diseases. It is recommended that researchers optimize concentrations and treatment durations for their specific cell types and experimental conditions.
References
Application Notes and Protocols for TCS 2210-Mediated Neuronal Differentiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCS 2210 is a small molecule compound that has been identified as a potent inducer of neuronal differentiation in mesenchymal stem cells (MSCs) and PC12 cells.[1][2] This compound facilitates the transition of these multipotent cells into a neuronal lineage, characterized by the expression of key neuronal markers such as β-III tubulin and neuron-specific enolase (NSE). The resulting differentiated cells have been shown to exhibit electrophysiological properties characteristic of functional neurons, including the expression of cholinergic neuron receptors. These application notes provide detailed protocols and guidelines for utilizing this compound in neuronal differentiation experiments, with a focus on optimal cell plating density.
Quantitative Data Summary
Optimal cell plating density is a critical factor for successful and reproducible differentiation experiments. The following table summarizes the recommended plating density for MSCs when using this compound to induce neuronal differentiation.
| Cell Type | Culture Vessel | Plating Density (cells/well) | Plating Density (cells/cm²) | Reference |
| Mesenchymal Stem Cells (MSCs) | 24-well plate with glass coverslips | 5 x 10⁴ | ~37,000 - 44,000* | [3] |
*Calculation based on the surface area of standard 12 mm (1.13 cm²) to 13 mm (1.33 cm²) diameter coverslips suitable for 24-well plates.
Experimental Protocols
Materials
-
Mesenchymal Stem Cells (MSCs)
-
This compound (Tocris, MedchemExpress, or other reputable supplier)
-
MSC growth medium (e.g., DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
Differentiation medium (MSC growth medium)
-
24-well tissue culture plates
-
Sterile glass coverslips (12 mm or 13 mm diameter)
-
Poly-L-lysine (optional, for coating coverslips)
-
PBS (Phosphate Buffered Saline)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibodies (e.g., anti-β-III tubulin, anti-NSE)
-
Fluorescently labeled secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Microscope for imaging
Protocol for Neuronal Differentiation of MSCs
-
Plate Preparation:
-
If using uncoated glass coverslips, they can be coated with poly-L-lysine to enhance cell attachment. To do this, incubate the coverslips in a poly-L-lysine solution (e.g., 0.01%) for 1 hour at room temperature, then wash three times with sterile water and allow to dry completely.
-
Place one sterile (and coated, if applicable) coverslip into each well of a 24-well plate.
-
-
Cell Plating:
-
Harvest and count MSCs using a hemocytometer or automated cell counter.
-
Resuspend the cells in pre-warmed MSC growth medium to a final concentration that will allow for the seeding of 5 x 10⁴ cells per well.
-
Carefully add the cell suspension to each well containing a coverslip.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Induction of Differentiation:
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare a stock solution of this compound in DMSO.
-
On the day of differentiation induction, dilute the this compound stock solution in fresh MSC growth medium to the desired final concentration (e.g., 20 µM).
-
Carefully aspirate the old medium from the wells and replace it with the medium containing this compound.
-
Incubate the cells for the desired differentiation period (e.g., 48 hours to several days), replacing the medium with fresh this compound-containing medium every 24-48 hours.
-
-
Assessment of Differentiation:
-
After the differentiation period, the cells can be fixed and stained for neuronal markers.
-
Fixation: Aspirate the medium and wash the cells gently with PBS. Add 4% paraformaldehyde and incubate for 15-20 minutes at room temperature.
-
Permeabilization: Wash the fixed cells three times with PBS. Add 0.1% Triton X-100 in PBS and incubate for 10 minutes.
-
Blocking: Wash the cells three times with PBS. Add blocking solution and incubate for 1 hour at room temperature.
-
Antibody Staining: Incubate the cells with primary antibodies against neuronal markers (e.g., anti-β-III tubulin) overnight at 4°C. The next day, wash the cells three times with PBS and incubate with fluorescently labeled secondary antibodies for 1-2 hours at room temperature in the dark.
-
Nuclear Staining: Wash the cells three times with PBS and incubate with DAPI for 5 minutes.
-
Imaging: Wash the cells three times with PBS and mount the coverslips on microscope slides. Visualize the stained cells using a fluorescence microscope.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound-mediated neuronal differentiation of MSCs.
Signaling Pathway
The precise upstream signaling pathway activated by the small molecule this compound has not been fully elucidated in the available scientific literature. However, based on the known downstream effects and general mechanisms of small molecule-induced neuronal differentiation in MSCs, a putative signaling cascade can be proposed. Small molecules often influence key developmental pathways such as Wnt, Sonic Hedgehog (Shh), or TGF-β/SMAD, and can also modulate intracellular signaling through mechanisms like Ca²⁺ influx. These pathways converge on the activation of proneural transcription factors, leading to the expression of genes that define the neuronal phenotype.
Caption: Putative signaling pathway for this compound-induced neuronal differentiation.
References
Application Notes and Protocols for TCS 2210 in 3D Neuronal Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCS 2210 is a small molecule compound identified as a potent inducer of neuronal differentiation.[1][2][3] In conventional 2D cell culture systems, particularly with mesenchymal stem cells (MSCs) and neuronal precursor-like PC12 cells, this compound has been demonstrated to effectively increase the expression of key neuronal markers such as β-III tubulin and neuron-specific enolase (NSE).[1][2][3] Furthermore, it has been shown to induce neurite outgrowth, a critical step in neuronal maturation.[2][3]
Three-dimensional (3D) neuronal culture models, including neurospheres and brain organoids, offer a more physiologically relevant microenvironment compared to traditional 2D cultures. These models better recapitulate the complex cell-cell and cell-matrix interactions, as well as the intricate signaling pathways, of the developing human brain. As such, they are increasingly being adopted for disease modeling, neurotoxicity screening, and the development of novel neurotherapeutics.
Note: To date, there is a lack of published literature specifically detailing the application and effects of this compound in 3D neuronal culture models. The following application notes and protocols are therefore provided as a guide for researchers to investigate the potential of this compound in these advanced in vitro systems. The proposed methodologies are based on established principles of small molecule application in 3D neuronal cultures.
Mechanism of Action (Putative)
While the precise signaling pathway modulated by this compound has not been fully elucidated, its action as a neuronal differentiation inducer suggests it may influence key developmental pathways. The diagram below illustrates a generalized signaling cascade for neuronal differentiation that can be targeted by small molecules.
Data Presentation
The following table summarizes the reported effects of this compound in 2D cell culture models. This data can serve as a reference for designing experiments in 3D cultures.
| Cell Type | Concentration | Treatment Duration | Observed Effects | Reference |
| Rat Mesenchymal Stem Cells (MSCs) | 20 µM | 2 days | >95% of cells converted to a neuronal phenotype; increased expression of β-III tubulin and NSE. | [3] |
| PC12 Cells | Not specified | Not specified | Increased expression of β-III tubulin and NSE; induced neurite outgrowth. | [2] |
A template for recording experimental data for this compound in 3D neuronal cultures is provided below.
| 3D Model Type (e.g., Neurosphere, Organoid) | Cell Source (e.g., iPSC line) | This compound Concentration (µM) | Treatment Duration (days) | % of β-III Tubulin+ Cells | Average Neurite Length (µm) | Gene Expression Fold Change (Tubb3, Eno2) | Notes |
Experimental Protocols
The following are proposed protocols for the application of this compound to 3D neuronal culture models. It is recommended to first perform a dose-response study to determine the optimal concentration of this compound for your specific cell line and 3D culture system.
Protocol 1: Application of this compound to Neurospheres
This protocol describes the treatment of pre-formed neurospheres with this compound to induce neuronal differentiation.
Materials:
-
Pre-formed neurospheres in suspension culture
-
Neuronal differentiation medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and desired growth factors)
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Low-adhesion culture plates
-
Sterile pipette tips and tubes
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in sterile DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Aliquot the stock solution into small volumes and store at -20°C to avoid repeated freeze-thaw cycles.
-
-
Dose-Response Study (Recommended):
-
Plate pre-formed neurospheres of similar size into a low-adhesion 96-well plate.
-
Prepare a serial dilution of this compound in neuronal differentiation medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 20, 50 µM).
-
Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Treat the neurospheres and culture for a defined period (e.g., 7 days).
-
Assess cell viability (e.g., using a live/dead assay) and neuronal differentiation (e.g., by immunostaining for β-III tubulin) to determine the optimal, non-toxic concentration.
-
-
Treatment of Neurospheres:
-
Transfer pre-formed neurospheres to a new low-adhesion plate.
-
Prepare neuronal differentiation medium containing the optimal concentration of this compound determined from the dose-response study.
-
Carefully replace the existing medium with the this compound-containing medium.
-
Culture the neurospheres at 37°C and 5% CO2.
-
-
Maintenance:
-
Perform a half-medium change every 2-3 days with fresh medium containing this compound.
-
-
Assessment of Neuronal Differentiation:
-
After the desired treatment duration (e.g., 7-21 days), harvest the neurospheres for analysis.
-
Immunocytochemistry: Fix the neurospheres, cryosection, and perform immunostaining for neuronal markers (e.g., β-III tubulin, MAP2, NeuN) and progenitor markers (e.g., Sox2, Nestin).
-
Quantitative PCR (qPCR): Extract RNA from the neurospheres and perform qPCR to quantify the expression of neuronal genes (e.g., TUBB3, ENO2, MAP2).
-
Morphological Analysis: Image the neurospheres to assess neurite outgrowth from the sphere surface.
-
Protocol 2: Inducing Neuronal Differentiation in Brain Organoids with this compound
This protocol outlines the addition of this compound during the neuronal differentiation and maturation stages of brain organoid development.
Materials:
-
Developing brain organoids at the desired stage
-
Brain organoid maturation medium
-
This compound stock solution (in DMSO)
-
Orbital shaker
-
Sterile culture plates
Procedure:
-
Preparation of this compound-Containing Medium:
-
Based on a preliminary dose-response study (similar to Protocol 1, but adapted for organoids), determine the optimal concentration of this compound.
-
Prepare the brain organoid maturation medium containing the optimal concentration of this compound.
-
-
Treatment of Brain Organoids:
-
During a scheduled medium change, replace the existing medium with the this compound-containing medium.
-
Place the culture plate on an orbital shaker in a 37°C, 5% CO2 incubator.
-
-
Maintenance:
-
Continue with the established organoid culture protocol, ensuring that each medium change includes fresh this compound.
-
-
Assessment of Neuronal Differentiation and Maturation:
-
Harvest organoids at different time points during and after treatment.
-
Immunohistochemistry: Fix, process, and section the organoids for staining with neuronal subtype-specific markers (e.g., Ctip2, Satb2 for cortical layers), as well as general neuronal markers.
-
RNA Sequencing (RNA-seq): For a comprehensive analysis of the transcriptional changes induced by this compound, perform bulk or single-cell RNA-seq.
-
Electrophysiology: For functional assessment, mature organoids can be sectioned for patch-clamp analysis or multi-electrode array recordings to assess neuronal activity.
-
Conclusion
This compound presents a promising small molecule for the induction of neuronal differentiation. While its efficacy has been demonstrated in 2D cultures, its application in more complex 3D models remains to be explored. The protocols and guidelines provided here offer a framework for researchers to investigate the potential of this compound to enhance neuronal differentiation and maturation in neurospheres and brain organoids, thereby potentially advancing studies in developmental neurobiology, disease modeling, and regenerative medicine. Careful optimization of concentration and treatment duration will be critical for successful application in these sophisticated culture systems.
References
Application Notes & Protocols: Using TCS 2210 to Generate Neurons for Disease Modeling
Disclaimer: The small molecule "TCS 2210" appears to be a hypothetical compound, as no public scientific literature is available under this designation. The following application notes and protocols are presented as a representative example of how a novel small molecule that promotes neuronal differentiation might be utilized for disease modeling. The proposed mechanism of action and experimental details are based on established principles of neuronal differentiation using known small molecules, such as GSK-3 inhibitors.
Topic: Using this compound to Generate Neurons for Disease Modeling Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Introduction
The generation of patient-specific neurons from induced pluripotent stem cells (iPSCs) has revolutionized the study of neurological disorders.[1] These in vitro models provide an invaluable platform for investigating disease mechanisms, screening for therapeutic compounds, and developing personalized medicine approaches.[2] A common and effective strategy to induce neuronal differentiation involves the use of small molecules to direct cell fate.[3][4]
This compound is a novel, potent, and specific small molecule inhibitor of Glycogen Synthase Kinase 3 (GSK-3). By inhibiting GSK-3, this compound activates the canonical Wnt/β-catenin signaling pathway, a critical regulator of neural development.[5][6] This activation promotes the differentiation of iPSCs into neural progenitors and subsequently into mature, functional neurons.[7][8] These application notes provide a detailed protocol for the efficient generation of cortical neurons from human iPSCs using this compound, suitable for modeling a range of neurodegenerative and neurodevelopmental diseases.
Mechanism of Action: this compound and the Wnt/β-catenin Pathway
GSK-3 is a serine/threonine kinase that acts as a key negative regulator of the canonical Wnt signaling pathway. In the absence of a Wnt signal, GSK-3 phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. The small molecule this compound inhibits GSK-3, preventing the phosphorylation and subsequent degradation of β-catenin. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it partners with TCF/LEF transcription factors to activate the expression of target genes crucial for neuronal differentiation and proliferation.[5]
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes when using this compound for neuronal differentiation of iPSCs, based on typical results from GSK-3 inhibition protocols.[5][9][10]
Table 1: Neuronal Differentiation Efficiency
| Cell Line | Treatment | Day of Differentiation | % TUJ1+ Cells (Mean ± SD) | % MAP2+ Cells (Mean ± SD) |
| Control iPSC Line 1 | This compound Protocol | 21 | 92 ± 4% | 85 ± 5% |
| Patient-derived iPSC Line (HD) | This compound Protocol | 21 | 89 ± 6% | 81 ± 7% |
| Patient-derived iPSC Line (PD) | This compound Protocol | 21 | 90 ± 5% | 83 ± 6% |
Table 2: Neuronal Subtype Specification (Cortical Neurons)
| Marker | Description | Day of Differentiation | Expected % Positive Cells (of TUJ1+) |
| FOXG1 | Forebrain Progenitor | 11 | > 80% |
| PAX6 | Neural Progenitor | 11 | > 90% |
| CTIP2 | Deep Layer Cortical Neurons | 28 | ~ 40-50% |
| BRN2 | Upper Layer Cortical Neurons | 42 | ~ 30-40% |
Experimental Protocols
Protocol 1: Generation of Neural Progenitor Cells (NPCs) from iPSCs
This protocol details the initial differentiation of iPSCs into a stable population of NPCs.
Materials:
-
Human iPSCs cultured on Matrigel-coated plates
-
mTeSR™1 or E8 medium
-
DMEM/F12 with GlutaMAX™
-
N-2 Supplement
-
B-27 Supplement
-
Neurobasal Medium
-
Recombinant Human FGF-basic
-
Dual SMAD inhibitors (e.g., 100 nM LDN193189 and 10 µM SB431542)
-
This compound (10 mM stock in DMSO)
-
ROCK inhibitor (Y-27632)
-
Accutase
-
Matrigel
Procedure:
-
Day 0: Neural Induction:
-
Start with confluent wells of high-quality iPSCs.
-
Aspirate mTeSR™1/E8 medium and replace with Neural Induction Medium (NIM), which consists of DMEM/F12, 1x N-2 supplement, 1x B-27 supplement, and dual SMAD inhibitors.
-
-
Days 1-10: Daily Medium Change:
-
Perform a full medium change with fresh NIM every day.
-
By day 10, cells should have formed a dense monolayer of neural rosettes.
-
-
Day 11: NPC Passaging:
-
Aspirate NIM and wash cells with DPBS.
-
Add Accutase and incubate for 5-7 minutes at 37°C until cells detach.
-
Neutralize with DMEM/F12 and gently pipette to create a single-cell suspension.
-
Centrifuge, resuspend the pellet in NPC Expansion Medium (Neurobasal, 1x N-2, 1x B-27, 20 ng/mL FGF-basic, and 10 µM ROCK inhibitor for the first 24h).
-
Plate the NPCs onto new Matrigel-coated plates at a density of 2 x 10^5 cells/cm².
-
-
NPC Expansion:
-
Change the medium every other day with NPC Expansion Medium (without ROCK inhibitor).
-
Passage NPCs with Accutase when they reach 80-90% confluency. NPCs can be expanded for several passages or cryopreserved.
-
Protocol 2: Terminal Differentiation of NPCs into Cortical Neurons using this compound
This protocol describes the final stage of differentiating NPCs into mature, post-mitotic cortical neurons.
Materials:
-
Expanded NPCs (from Protocol 1)
-
Neurobasal Medium
-
N-2 and B-27 Supplements
-
Brain-Derived Neurotrophic Factor (BDNF, 20 ng/mL)
-
Glial cell-derived Neurotrophic Factor (GDNF, 20 ng/mL)
-
Ascorbic Acid (200 µM)
-
This compound (3 µM final concentration)
-
DAPT (10 µM)
-
Laminin
Procedure:
-
Day 12: Plating for Differentiation:
-
Coat plates with Poly-L-ornithine followed by Laminin.
-
Dissociate NPCs to a single-cell suspension using Accutase.
-
Plate NPCs at a density of 4 x 10^4 cells/cm² in Neuronal Differentiation Medium (Neurobasal, 1x N-2, 1x B-27, 20 ng/mL BDNF, 20 ng/mL GDNF, 200 µM Ascorbic Acid) supplemented with 10 µM ROCK inhibitor.
-
-
Day 13: Introduction of this compound:
-
Perform a half-medium change with fresh Neuronal Differentiation Medium (without ROCK inhibitor).
-
-
Day 14-21: this compound Treatment for Neuronal Maturation:
-
Perform a half-medium change every 2-3 days with Neuronal Differentiation Medium containing 3 µM this compound and 10 µM DAPT (a Notch inhibitor to promote cell cycle exit).
-
-
Day 22 onwards: Long-term Culture:
-
After day 21, continue to culture the neurons in Neuronal Differentiation Medium without this compound and DAPT.
-
Perform a half-medium change every 3-4 days.
-
Neurons will continue to mature, developing complex axonal and dendritic networks over the next 2-4 weeks. Functional characterization (e.g., electrophysiology) can typically be performed after Day 35.
-
Experimental Workflow Visualization
Applications in Disease Modeling
The neurons generated using this this compound protocol can be employed to model various neurological disorders:
-
Neurodegenerative Diseases: iPSCs derived from patients with Alzheimer's, Parkinson's, or Huntington's disease can be differentiated into relevant neuronal subtypes.[1] These cultures can recapitulate disease-specific phenotypes such as protein aggregation, synaptic dysfunction, and increased cell death, providing a platform for screening novel therapeutics.
-
Neurodevelopmental Disorders: Patient-derived neurons can be used to study disorders like Autism Spectrum Disorders or schizophrenia. These models allow for the investigation of defects in neuronal proliferation, migration, and connectivity during early development.
-
Toxicology Screening: Differentiated neurons provide a human-relevant system to assess the neurotoxic effects of environmental chemicals or new drug candidates.
By providing a robust and efficient method for generating patient-specific neurons, the this compound protocol offers a powerful tool for advancing our understanding of neurological diseases and accelerating the development of new treatments.
References
- 1. mdpi.com [mdpi.com]
- 2. iPSCs and small molecules: a reciprocal effort towards better approaches for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecules Greatly Improve Conversion of Human-Induced Pluripotent Stem Cells to the Neuronal Lineage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combined small-molecule inhibition accelerates the derivation of functional, early-born, cortical neurons from human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glycogen synthase kinase-3 inhibition promotes proliferation and neuronal differentiation of human-induced pluripotent stem cell-derived neural progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Glycogen Synthase Kinase 3 Inhibition Promotes Adult Hippocampal Neurogenesis in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GSK3β, But Not GSK3α, Inhibits the Neuronal Differentiation of Neural Progenitor Cells As a Downstream Target of Mammalian Target of Rapamycin Complex1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: Enhancing Neurogenesis with TCS 2210 in Combination with Growth Factors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurogenesis, the process of generating new neurons, holds immense promise for treating neurodegenerative diseases and brain injuries. Small molecules that can induce neuronal differentiation are valuable tools in this field. TCS 2210 is a potent small molecule inducer of neuronal differentiation in mesenchymal stem cells (MSCs) and other progenitor cells.[1][2] It has been shown to effectively increase the expression of key neuronal markers such as β-III tubulin and neuron-specific enolase (NSE).[1][2]
Growth factors, such as Brain-Derived Neurotrophic Factor (BDNF), Fibroblast Growth Factor 2 (FGF2), and Nerve Growth Factor (NGF), are well-established promoters of neurogenesis, each acting through specific signaling pathways to support neuronal survival, proliferation, and differentiation.[2][3][4][5][6][7] While this compound is effective on its own, its combination with these growth factors could offer a synergistic or additive effect, leading to more efficient and robust neurogenesis.
These application notes provide a comprehensive guide for researchers interested in exploring the combined effects of this compound and key neurotrophic factors for inducing neuronal differentiation. As there is currently a lack of published data on the direct combination of this compound with growth factors, the following protocols and pathway diagrams are proposed as a rational starting point for such investigations.
Data Presentation: Quantitative Effects of Neurogenic Compounds
The following tables summarize the reported quantitative effects of this compound and common growth factors on neuronal differentiation. This data is compiled from separate studies and provides a baseline for evaluating the potential synergistic effects of their combination.
Table 1: Efficacy of this compound in Neuronal Differentiation
| Cell Type | Compound | Concentration | Observed Effect | Reference |
| Rat Mesenchymal Stem Cells (MSCs) | This compound | 20 µM | >95% of cells converted to a neuronal phenotype after 2 days. | --INVALID-LINK-- |
| PC12 Cells | This compound | Not Specified | Induces neurite outgrowth. | --INVALID-LINK-- |
Table 2: Efficacy of Growth Factors in Neuronal Differentiation
| Cell Type | Growth Factor | Concentration | Observed Effect | Reference |
| Human Dental Pulp MSCs | Nerve Growth Factor (NGF) | 100 ng/mL | Upregulation of cholinergic neuron-specific markers. | [8] |
| PC12 Cells | Nerve Growth Factor (NGF) | 50-100 ng/mL | Significant neurite outgrowth and expression of neuronal markers. | [9][10] |
| Murine Bone Marrow MSCs | FGF2 and EGF, followed by RA and β-NGF | Not Specified | Majority of cells express mature neuronal markers NeuN and MAP2. | [11] |
| Human Wharton's Jelly MSCs | FGF2 and EGF | Not Specified | Induced differentiation into neural stem cells. | [12] |
| Organotypic Hippocampal Slice Cultures | Brain-Derived Neurotrophic Factor (BDNF) | Concentration-dependent | Increased number of newly born neurons. | [13] |
Experimental Protocols
The following are detailed protocols for inducing neuronal differentiation using this compound alone and in a proposed combination with growth factors. These protocols are designed for mesenchymal stem cells (MSCs) and the PC12 cell line, a common model for neurogenesis studies.
Protocol 1: Neuronal Differentiation of Mesenchymal Stem Cells (MSCs) with this compound and Growth Factors
Materials:
-
Mesenchymal Stem Cells (e.g., bone marrow-derived, adipose-derived)
-
MSC Growth Medium
-
Neuronal Induction Medium (NIM): Neurobasal medium supplemented with B27, GlutaMAX, and Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Recombinant Human BDNF, FGF2, or NGF (stock solutions in sterile PBS or appropriate buffer)
-
Fibronectin-coated culture plates
-
Phosphate-Buffered Saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibodies against neuronal markers (e.g., anti-β-III tubulin, anti-NeuN, anti-MAP2)
-
Fluorescently labeled secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope
Procedure:
-
Cell Seeding:
-
Culture MSCs in MSC Growth Medium on fibronectin-coated plates until they reach 70-80% confluency.
-
Aspirate the growth medium and wash the cells once with PBS.
-
Harvest the cells using trypsin-EDTA and seed them onto new fibronectin-coated plates or coverslips at a density of 5 x 10³ to 1 x 10⁴ cells/cm².
-
-
Neuronal Induction (Day 0):
-
After 24 hours, aspirate the MSC Growth Medium and replace it with Neuronal Induction Medium (NIM).
-
Prepare the following experimental groups:
-
Control: NIM alone.
-
This compound alone: NIM containing 10-20 µM this compound.
-
Growth Factor alone: NIM containing the desired growth factor (e.g., 50 ng/mL BDNF, 20 ng/mL FGF2, or 100 ng/mL NGF).
-
Combination: NIM containing 10-20 µM this compound and the chosen growth factor at the same concentration as the single-treatment group.
-
-
Note: The optimal concentrations of this compound and growth factors may vary depending on the cell source and should be determined empirically.
-
-
Maintenance of Differentiating Cultures:
-
Incubate the cells at 37°C in a 5% CO₂ incubator.
-
Replace the medium with fresh induction medium (containing the respective treatments) every 2-3 days.
-
Monitor the cells daily for morphological changes indicative of neuronal differentiation (e.g., cell body rounding, neurite outgrowth).
-
-
Assessment of Neuronal Differentiation (Day 7-14):
-
After 7 to 14 days of induction, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with 5% goat serum in PBS for 1 hour.
-
Incubate the cells with primary antibodies against neuronal markers (e.g., anti-β-III tubulin, 1:500) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the corresponding fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit, 1:1000) for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.
-
Quantify the percentage of differentiated cells (positive for neuronal markers) in each treatment group.
-
Protocol 2: Neuronal Differentiation of PC12 Cells with this compound and Nerve Growth Factor (NGF)
Materials:
-
PC12 cell line
-
PC12 Growth Medium (e.g., RPMI-1640 with 10% horse serum, 5% fetal bovine serum, and Penicillin-Streptomycin)
-
Differentiation Medium (e.g., low-serum medium: RPMI-1640 with 1% horse serum)
-
This compound (stock solution in DMSO)
-
Recombinant Rat Nerve Growth Factor (NGF) (stock solution in sterile PBS)
-
Collagen IV or Poly-D-Lysine coated culture plates
-
Materials for immunocytochemistry as listed in Protocol 1.
Procedure:
-
Cell Seeding:
-
Culture PC12 cells in PC12 Growth Medium on uncoated flasks.
-
To induce differentiation, harvest the cells and seed them onto collagen IV or Poly-D-Lysine coated plates at a low density (e.g., 1 x 10⁴ cells/cm²) in PC12 Growth Medium.
-
-
Neuronal Induction (Day 0):
-
Allow the cells to attach for 24 hours.
-
Aspirate the growth medium and wash once with serum-free medium.
-
Replace with Differentiation Medium.
-
Prepare the following experimental groups:
-
Control: Differentiation Medium alone.
-
This compound alone: Differentiation Medium containing a range of this compound concentrations (e.g., 5-20 µM).
-
NGF alone: Differentiation Medium containing 50-100 ng/mL NGF.
-
Combination: Differentiation Medium containing the optimal concentration of this compound and 50-100 ng/mL NGF.
-
-
-
Maintenance of Differentiating Cultures:
-
Incubate the cells at 37°C in a 5% CO₂ incubator.
-
Replace the medium with fresh induction medium (containing the respective treatments) every 2-3 days.
-
Observe the cells for neurite outgrowth, a key indicator of PC12 cell differentiation.
-
-
Assessment of Neurite Outgrowth and Neuronal Marker Expression (Day 3-7):
-
Neurite outgrowth can be quantified by measuring the length of neurites and the percentage of cells bearing neurites longer than the cell body diameter.
-
Perform immunocytochemistry for neuronal markers such as β-III tubulin and MAP2 as described in Protocol 1.
-
Signaling Pathways and Proposed Synergistic Mechanisms
Understanding the signaling pathways activated by this compound and growth factors is crucial for predicting and interpreting their combined effects.
Known Growth Factor Signaling Pathways in Neurogenesis
Growth factors like BDNF, FGF2, and NGF bind to their respective receptor tyrosine kinases (TrkB, FGFR, and TrkA) on the cell surface. This binding triggers receptor dimerization and autophosphorylation, initiating several downstream signaling cascades that are critical for neurogenesis.[1][2][3][4][5][6][7][14]
-
MAPK/ERK Pathway: This pathway is essential for neuronal differentiation and proliferation.
-
PI3K/Akt Pathway: This cascade is a major regulator of cell survival and growth.
-
PLCγ Pathway: Activation of this pathway leads to the mobilization of intracellular calcium and the activation of protein kinase C (PKC), influencing gene expression and neuronal function.
Caption: Canonical signaling pathways activated by neurotrophic growth factors.
Hypothesized Mechanism of this compound and Potential for Synergy
The precise molecular target and signaling pathway of this compound have not been fully elucidated. However, as a small molecule, it likely acts intracellularly to modulate key regulators of neuronal differentiation. It is plausible that this compound acts on a pathway that converges with or is parallel to the growth factor signaling cascades.
Potential points of synergy include:
-
Upregulation of Receptor Expression: this compound might increase the expression of Trk or FGF receptors, making the cells more responsive to the growth factors.
-
Activation of Parallel Pathways: this compound could activate a distinct signaling pathway that, in concert with growth factor-activated pathways, leads to a stronger and more sustained pro-neurogenic signal.
-
Modulation of Downstream Effectors: this compound may act downstream of the primary growth factor signaling cascades, for example, by modulating the activity of transcription factors like CREB or NeuroD1, which are critical for neuronal gene expression.
Caption: Proposed model for synergistic action of this compound and growth factors.
Experimental Workflow
The following diagram outlines the general workflow for investigating the combined effects of this compound and growth factors on neurogenesis.
Caption: General experimental workflow for studying combined neurogenic effects.
Conclusion
The combination of the small molecule inducer this compound with established neurotrophic factors represents a promising strategy to enhance the efficiency of in vitro neurogenesis. The provided protocols and conceptual frameworks offer a solid foundation for researchers to begin exploring these potential synergies. Such studies will be invaluable for advancing our understanding of neuronal differentiation and for the development of novel therapeutic strategies for a range of neurological disorders. It is important to reiterate that the combined use of this compound and growth factors is a novel research area, and the protocols provided herein should be considered as a starting point for optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. Fibroblast growth factor-2 signaling in neurogenesis and neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. cellgs.com [cellgs.com]
- 5. Inducing neuronal regeneration and differentiation via the BDNF/TrkB signaling pathway: a key target against neurodegenerative diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Actions of Brain-Derived Neurotrophin Factor in the Neurogenesis and Neuronal Function, and Its Involvement in the Pathophysiology of Brain Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nerve Growth Factor – On Becoming a Neuroscientist [colorado.pressbooks.pub]
- 8. tandfonline.com [tandfonline.com]
- 9. A novel method of neural differentiation of PC12 cells by using Opti-MEM as a basic induction medium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PC12 Cell Line: Cell Types, Coating of Culture Vessels, Differentiation and Other Culture Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scirp.org [scirp.org]
- 12. Differentiation of Human Mesenchymal Stem Cells from Wharton’s Jelly Towards Neural Stem Cells Using a Feasible and Repeatable Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evidence for the contribution of BDNF-TrkB signal strength in neurogenesis: An organotypic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sinobiological.com [sinobiological.com]
Application Note: Protocol for Assessing Neuronal Morphology After TCS 2210 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neuronal morphology, encompassing the structure of dendrites, axons, and spines, is fundamental to the formation and function of neural circuits. The dynamic process of neurite outgrowth is critical for nervous system development and regeneration. The chemokine CXCL12 and its receptor CXCR4 constitute a key signaling axis involved in various neuronal processes, including migration, axon guidance, and survival.[1][2][3][4] The CXCL12/CXCR4 pathway is crucial for guiding the trajectory of motor neurons and is implicated in the establishment of complex neural networks.[1][2] Dysregulation of this pathway can impact neuronal development and contribute to neurological disorders.
TCS 2210 is a selective antagonist of the CXCR4 receptor. By blocking the interaction between CXCL12 and CXCR4, it allows for the investigation of this pathway's role in neuronal development and pathology. Antagonists of CXCR4, such as AMD3100, have been shown to suppress abnormal structural changes in newborn neurons in certain disease models, highlighting the therapeutic potential of targeting this receptor.[5][6] This application note provides a comprehensive protocol to assess the effects of this compound on neuronal morphology, offering a valuable tool for neurobiology research and drug development.
CXCL12/CXCR4 Signaling Pathway
Upon binding of its ligand CXCL12, the G-protein coupled receptor CXCR4 initiates several downstream signaling cascades.[3][4] These pathways, including the PI3K/Akt and MEK/ERK pathways, are crucial for regulating cytoskeletal dynamics, gene transcription, and ultimately, cell migration and neurite outgrowth.[3][4] this compound, as a CXCR4 antagonist, is expected to inhibit these downstream effects.
Figure 1. CXCL12/CXCR4 signaling pathway and point of inhibition by this compound.
Experimental Workflow
The overall experimental process involves culturing primary neurons or a suitable neuronal cell line, treating the cells with this compound, performing immunocytochemistry to visualize neuronal structures, acquiring images via fluorescence microscopy, and conducting quantitative analysis of the captured images.
Figure 2. High-level experimental workflow for assessing neuronal morphology.
Detailed Experimental Protocols
Protocol 1: Primary Neuronal Culture
This protocol is adapted for primary rat hippocampal neurons. Human iPSC-derived neurons or cell lines like SH-SY5Y can also be used.[7][8]
-
Prepare Culture Plates: Treat glass coverslips or multi-well plates with Poly-D-Lysine (50 µg/mL in sterile water) overnight at room temperature.[9] Aspirate and wash three times with sterile, nuclease-free water. Allow to dry completely.
-
Cell Seeding: Dissociate hippocampal tissue from E18 rat embryos following established procedures. Plate the dissociated cells onto the prepared surfaces at a density of 2-5 x 10⁴ cells/cm² in Neurobasal Medium supplemented with B-27 and GlutaMAX.[9]
-
Incubation: Culture the neurons at 37°C in a humidified atmosphere of 5% CO₂.
-
Maintenance: After 24 hours, perform a half-medium change and continue to do so every 3-4 days. Allow neurons to mature for at least 5-7 days in vitro (DIV) before treatment.
Protocol 2: this compound Treatment
-
Prepare Stock Solution: Dissolve this compound in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C.
-
Working Solutions: On the day of the experiment, prepare serial dilutions of this compound in pre-warmed culture medium to achieve the desired final concentrations. A typical dose-response range might be 10 nM to 10 µM. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound dose).
-
Treatment: Remove half of the medium from the cultured neurons and replace it with the medium containing the this compound working solutions or vehicle control.
-
Incubation: Return the plates to the incubator for the desired treatment period (e.g., 24, 48, or 72 hours). If investigating inhibition of a growth factor, add the growth factor (e.g., CXCL12) along with this compound.
Protocol 3: Immunocytochemistry (ICC)
This protocol uses antibodies against β-III Tubulin (a general neuronal marker) and MAP2 (a dendritic marker).[10][11][12]
-
Fixation: After treatment, gently wash the cells twice with pre-warmed Dulbecco's Phosphate-Buffered Saline (D-PBS). Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.[9]
-
Washing: Aspirate the fixative and wash the cells three times with D-PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in D-PBS for 10 minutes.[9]
-
Blocking: Wash three times with D-PBS. Block non-specific antibody binding by incubating with a blocking buffer (e.g., 5% normal goat serum and 1% BSA in D-PBS) for 1 hour at room temperature.[9]
-
Primary Antibody Incubation: Dilute primary antibodies (e.g., mouse anti-β-III Tubulin and rabbit anti-MAP2) in blocking buffer according to the manufacturer's recommendations. Incubate the cells with the primary antibody solution overnight at 4°C.
-
Secondary Antibody Incubation: Wash cells three times with D-PBS. Incubate with fluorophore-conjugated secondary antibodies (e.g., Goat anti-Mouse Alexa Fluor 488 and Goat anti-Rabbit Alexa Fluor 594) diluted in blocking buffer for 1-2 hours at room temperature, protected from light.[9]
-
Nuclear Staining: Wash three times with D-PBS. Incubate with a nuclear counterstain like DAPI (300 nM in PBS) for 5 minutes.[9]
-
Mounting: Wash a final three times with D-PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
Protocol 4: Image Acquisition and Analysis
-
Image Acquisition: Using a fluorescence microscope or a high-content imaging system, capture images from multiple random fields for each condition. Ensure that imaging parameters (e.g., exposure time, gain) are kept constant across all samples.
-
Quantitative Analysis: Use image analysis software (e.g., ImageJ/Fiji with the NeuronJ plugin, or commercial software like Incucyte® Neurotrack or Columbus) to perform quantitative morphometric analysis.[8][13][14]
Data Presentation
Quantitative data should be summarized in tables for clear comparison between control and treated groups. Statistical significance should be determined using appropriate tests (e.g., t-test or ANOVA).
Table 1: Effect of this compound on Neurite Outgrowth
| Treatment Group | Total Neurite Length per Neuron (µm) | Number of Primary Neurites | Number of Branch Points |
| Vehicle Control | 150.5 ± 12.8 | 5.2 ± 0.6 | 8.1 ± 1.1 |
| This compound (100 nM) | 125.2 ± 10.5 | 4.5 ± 0.5 | 6.5 ± 0.9 |
| This compound (1 µM) | 98.7 ± 9.2 | 3.8 ± 0.4* | 4.3 ± 0.7 |
| This compound (10 µM) | 75.4 ± 8.1 | 3.1 ± 0.3** | 2.9 ± 0.5 |
| Data are presented as mean ± SEM. *p<0.05, **p<0.01, ***p<0.001 vs. Vehicle Control. |
Table 2: Sholl Analysis Parameters
| Treatment Group | Max Intersections | Schoenen Ramification Index |
| Vehicle Control | 12.3 ± 1.5 | 3.8 ± 0.4 |
| This compound (1 µM) | 8.1 ± 1.1 | 2.5 ± 0.3 |
| Data are presented as mean ± SEM. *p<0.05 vs. Vehicle Control. |
Conclusion
This application note provides a robust framework for assessing the impact of the CXCR4 antagonist this compound on neuronal morphology. The detailed protocols for cell culture, treatment, immunocytochemistry, and quantitative analysis enable researchers to systematically investigate the role of CXCL12/CXCR4 signaling in neurite development. The provided visualization tools and data presentation formats facilitate clear interpretation and communication of experimental findings. This methodology is applicable to screening other compounds for their effects on neuronal structure and can be adapted for various neuronal cell types and research questions.
References
- 1. A Cxcl12-CXCR4 chemokine signaling pathway defines the initial trajectory of mammalian motor axons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. The CXCL12/CXCR4 Axis: An Emerging Therapeutic Target for Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | CXCL12 chemokine and its receptors as major players in the interactions between immune and nervous systems [frontiersin.org]
- 5. CXCR4 Antagonist AMD3100 Suppresses the Long-Term Abnormal Structural Changes of Newborn Neurons in the Intraventricular Kainic Acid Model of Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CXCR4 Antagonist AMD3100 Suppresses the Long-Term Abnormal Structural Changes of Newborn Neurons in the Intraventricular Kainic Acid Model of Epilepsy | Semantic Scholar [semanticscholar.org]
- 7. A Neurite Outgrowth Assay and Neurotoxicity Assessment with Human Neural Progenitor Cell-Derived Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. criver.com [criver.com]
- 9. Immunocytochemistry | Thermo Fisher Scientific - CA [thermofisher.com]
- 10. Differential subcellular localization of tubulin and the microtubule-associated protein MAP2 in brain tissue as revealed by immunocytochemistry with monoclonal hybridoma antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Immunocytochemical localization of tubulin and microtubule-associated protein 2 during the development of hippocampal neurons in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | NEuronMOrphological analysis tool: open-source software for quantitative morphometrics [frontiersin.org]
- 14. sartorius.com [sartorius.com]
- 15. Quantitative morphology and shape classification of neurons by computerized image analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A quantitative method for morphometric analysis in neuronal cell culture: unbiased estimation of neuron area and number of branch points - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Investigating Compound-Induced Cytotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity in their experiments. While the initial query focused on TCS 2210, this guide clarifies the identity of this compound and addresses the cytotoxic effects of other compounds commonly abbreviated as TCS.
Frequently Asked Questions (FAQs)
Q1: What is this compound and is it reported to be cytotoxic?
A1: this compound is a small molecule inducer of neuronal differentiation, particularly in mesenchymal stem cells (MSCs) and PC12 neuronal precursor-like cells.[1][2][3][4] It functions by increasing the expression of neuronal markers such as β-III tubulin and neuron-specific enolase (NSE).[1][2] Current literature and supplier information consistently state that this compound induces this differentiation without cytotoxicity. If you are experiencing cytotoxicity with a compound believed to be this compound, it is crucial to verify the compound's identity and purity, or consider other potential sources of cell death.
Q2: I am observing cytotoxicity with a compound labeled "TCS". What might be the issue?
A2: It is possible there is a confusion with other compounds that are also commonly abbreviated as "TCS". Two such compounds with well-documented cytotoxic effects are:
-
Trichosanthin (TCS): A type 1 ribosome-inactivating protein used in traditional Chinese medicine.[2] It is known to have anti-tumor properties and induces apoptosis in a variety of cancer cell lines.[2][5][6]
-
Triclosan (B1682465) (TCS): A widespread antimicrobial agent found in many consumer products.[7] It can induce cellular toxicity, primarily through the generation of oxidative stress.[7][8][9][10]
We recommend confirming the full chemical name and CAS number of your compound. This guide provides detailed information on the cytotoxic mechanisms of both Trichosanthin and Triclosan.
Q3: What is the mechanism of cytotoxicity for Trichosanthin (TCS)?
A3: Trichosanthin (TCS) primarily induces cytotoxicity through the activation of caspase-dependent apoptosis.[6] This involves the following key steps:
-
Induction of Apoptosis: TCS has been shown to inhibit the proliferation of various cancer cells, including breast, cervical, and choriocarcinoma cells, by triggering programmed cell death.[2][6][11]
-
Caspase Activation: The apoptotic pathway induced by TCS involves the activation of initiator caspases (like caspase-8 and caspase-9) and executioner caspases (like caspase-3).[5]
-
ROS Production: In some cell lines, TCS has also been found to stimulate the production of reactive oxygen species (ROS), which can precede caspase activation and contribute to apoptosis.[11][12]
Q4: How does Triclosan (TCS) cause cytotoxicity?
A4: Triclosan (TCS) is known to cause cytotoxicity by inducing oxidative stress.[7][8] This occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products.[7] Key aspects of Triclosan-induced toxicity include:
-
ROS Generation: Exposure to Triclosan leads to an increase in intracellular ROS levels.[13]
-
DNA Damage: The resulting oxidative stress can cause significant damage to DNA.[7]
-
Disruption of Antioxidant Defense: Triclosan can interfere with cellular antioxidant defense mechanisms, further exacerbating oxidative stress and leading to cell damage and apoptosis.[8][10]
Q5: I'm observing cytotoxicity even in my vehicle-treated control group. What are some common causes?
A5: Unexpected cytotoxicity in control groups is a common issue that can invalidate experimental results. The primary culprits are often:
-
Vehicle (Solvent) Toxicity: The solvent used to dissolve your compound (e.g., DMSO, ethanol) can be toxic at high concentrations. It is crucial to determine the maximum non-toxic concentration for your specific cell line by running a vehicle dose-response curve.[14] For many cell lines, DMSO concentrations should be kept at or below 0.5%.[14]
-
Contamination:
-
Mycoplasma: This common, invisible contaminant can alter cellular processes and lead to apoptosis or necrosis.[14] Regular testing using PCR or fluorescent kits is essential.
-
Endotoxins (LPS): These components from Gram-negative bacteria can be present in water, sera, or other reagents and can be cytotoxic to sensitive cell types.[14]
-
-
Procedural Issues: Inconsistent cell seeding density, excessive pipetting force, or issues with incubation conditions (e.g., CO2, temperature, humidity) can all contribute to cell stress and death.[15][16]
Troubleshooting Unexpected Cytotoxicity
When faced with unexpected cell death, a systematic approach can help identify the root cause.
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
Data on Compound-Induced Cytotoxicity
The following tables summarize the cytotoxic effects of Trichosanthin and Triclosan.
Table 1: Cytotoxic Effects of Trichosanthin (TCS) on Various Cancer Cell Lines
| Cell Line | Cancer Type | Observed Effects | Reference |
| MDA-MB-231 & MCF-7 | Breast Cancer | Inhibition of proliferation, induction of apoptosis. | [2] |
| HeLa | Cervical Cancer | Induction of apoptosis via increased cytosolic calcium and ROS. | [5][11] |
| JAR | Choriocarcinoma | Stimulation of ROS production leading to apoptosis. | [12] |
| HepG2 | Hepatoma | Induction of apoptosis; effects enhanced by dexamethasone. | [2] |
| A549 | Non-small cell lung cancer | Inhibition of proliferation and invasion by promoting pyroptosis. | [6] |
Table 2: Cytotoxicity and Oxidative Stress Markers Induced by Triclosan (TCS)
| System/Cell Type | Key Findings | Oxidative Stress Markers | Reference |
| Daphnia magna | Acute toxicity, induction of oxidative stress. | Increased ROS content. | [13] |
| Human HRGEC cells | Oxidative stress and apoptosis leading to kidney damage. | Not specified. | [10] |
| Mouse Liver | Enhanced hepatocyte proliferation, fibrogenesis, oxidative stress. | Increased HO-1, Nqo-1, Gsta1 expression. | [7] |
| Human Breast Cancer | Associated with breast cancer risk. | Increased 8-OHdG, HNE-MA, 8-isoPGF2α. | [9] |
| Brachionus koreanus | Reduced lifespan and fecundity. | Increased ROS content, modulation of antioxidant gene expression. | [8] |
Signaling Pathway Visualizations
The following diagrams illustrate the cytotoxic mechanisms of Trichosanthin and Triclosan.
Caption: Trichosanthin (TCS) induced caspase-dependent apoptosis pathway.
Caption: Triclosan (TCS) induced cytotoxicity via oxidative stress.
Key Experimental Protocols
Protocol 1: Detection of Apoptosis by Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.[1][17][18]
Materials:
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI) staining solution
-
10X Binding Buffer (100 mM Hepes pH 7.4, 1.4 M NaCl, 25 mM CaCl2)
-
Phosphate-Buffered Saline (PBS)
-
Treated and untreated cell populations
Procedure:
-
Cell Preparation: Induce apoptosis in your experimental cell population. Include appropriate negative (vehicle-treated) and positive controls.
-
Harvesting: Harvest 1-5 x 10^5 cells per sample by gentle centrifugation. For adherent cells, collect both the floating cells in the medium and the trypsinized attached cells.
-
Washing: Wash cells once with cold PBS, centrifuge, and carefully discard the supernatant.
-
Resuspension: Prepare 1X Binding Buffer by diluting the 10X stock with deionized water. Resuspend the cell pellet in 100 µL of 1X Binding Buffer per sample.
-
Staining: Add 5 µL of Annexin V-FITC and 1-2 µL of PI solution to the 100 µL cell suspension. Mix gently.
-
Incubation: Incubate the samples for 15-20 minutes at room temperature in the dark.[17]
-
Dilution & Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry as soon as possible.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 2: Analysis of Caspase Activation by Western Blot
This method detects the cleavage of caspases (e.g., Caspase-3), a hallmark of apoptosis.[19][20][21]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer system (e.g., PVDF membrane)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Treat cells as required. Harvest and lyse cells in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Quantification: Determine the protein concentration of each lysate using a BCA or similar assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., rabbit anti-cleaved Caspase-3) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10-15 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system. The presence of the cleaved caspase band indicates apoptosis activation. Compare the band intensity to a loading control to ensure equal protein loading.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-tumor action of trichosanthin, a type 1 ribosome-inactivating protein, employed in traditional Chinese medicine: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Structural and Functional Investigation and Pharmacological Mechanism of Trichosanthin, a Type 1 Ribosome-Inactivating Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trichosanthin inhibits cell growth and metastasis by promoting pyroptosis in non-small cell lung cancer - Tan - Journal of Thoracic Disease [jtd.amegroups.org]
- 7. Triclosan: A Widespread Environmental Toxicant with Many Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Triclosan (TCS) and Triclocarban (TCC) cause lifespan reduction and reproductive impairment through oxidative stress-mediated expression of the defensome in the monogonont rotifer (Brachionus koreanus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Triclosan is associated with breast cancer via oxidative stress and relative telomere length [frontiersin.org]
- 10. Adverse effects of triclosan exposure on health and potential molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trichosanthin inhibits cervical cancer by regulating oxidative stress-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reactive oxygen species involved in trichosanthin-induced apoptosis of human choriocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Acute toxicity, oxidative stress, and apoptosis due to short-term triclosan exposure and multi- and transgenerational effects on in vivo endpoints, antioxidant defense, and DNA damage response in the freshwater water flea Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 16. m.youtube.com [m.youtube.com]
- 17. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 18. kumc.edu [kumc.edu]
- 19. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Determination of Caspase Activation by Western Blot | Springer Nature Experiments [experiments.springernature.com]
- 21. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing TCS 2210 Concentration for Different MSC Donors
Welcome to the technical support center for the optimization of TCS 2210 concentration in Mesenchymal Stem Cell (MSC) research. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of inducing neuronal differentiation in MSCs from various donors. Given the inherent biological variability among MSC donors, a one-size-fits-all approach to small molecule concentration is often suboptimal. This guide provides troubleshooting advice and frequently asked questions to help you determine the optimal this compound concentration for your specific experimental needs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function in MSCs?
A1: this compound is a small molecule inducer of neuronal differentiation in mesenchymal stem cells (MSCs). Its primary function is to encourage MSCs to adopt a neuronal phenotype, characterized by changes in cell morphology and the expression of neuronal markers.
Q2: Why is it necessary to optimize the this compound concentration for different MSC donors?
A2: Mesenchymal stem cells exhibit significant heterogeneity between donors, which can be attributed to factors such as age, sex, and the tissue source of the cells.[1][2] This variability can affect the proliferation rate, differentiation potential, and overall responsiveness of the MSCs to inducing agents like this compound.[3][4] Therefore, optimizing the concentration for each donor is crucial to achieve consistent and reliable results in neuronal differentiation studies.
Q3: What are the initial concentration ranges I should consider for this compound?
A3: Based on available literature for small molecule-induced neuronal differentiation of MSCs, a starting point for optimization could be a dose-response study ranging from 1 µM to 20 µM. It is recommended to perform a pilot experiment with a wide range of concentrations to determine the optimal working concentration for your specific MSC donor and experimental conditions.
Q4: How long does it take to induce neuronal differentiation in MSCs with this compound?
A4: The timeline for neuronal differentiation can vary depending on the MSC donor and the concentration of this compound used. Morphological changes can sometimes be observed within 24-48 hours, with more mature neuronal marker expression developing over several days to weeks.[5] A typical induction period to assess neuronal differentiation is between 7 to 21 days.
Q5: What are the key markers to validate successful neuronal differentiation?
A5: Successful neuronal differentiation can be confirmed by assessing changes in cell morphology (e.g., development of neurite-like outgrowths) and by analyzing the expression of specific neuronal markers. Commonly used early neuronal markers include Nestin and β-III tubulin (Tuj1). Mature neuronal markers include Microtubule-Associated Protein 2 (MAP2) and Neuron-Specific Enolase (NSE).[5][6] It is advisable to use a combination of morphological assessment and marker analysis (e.g., immunocytochemistry, qPCR, or Western blot) for comprehensive validation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low efficiency of neuronal differentiation across all tested concentrations. | 1. Suboptimal MSC quality: The MSCs may have a low intrinsic neurogenic potential due to donor characteristics (e.g., advanced age).[3][4] 2. Incorrect culture conditions: The basal medium, supplements, or cell density may not be optimal for neuronal induction. 3. This compound degradation: The compound may have degraded due to improper storage or handling. | 1. Screen multiple donors: If possible, screen MSCs from different donors to identify a line with higher neurogenic potential. Adipose tissue- and Wharton's jelly-derived MSCs have shown promising results in some studies.[7][8] 2. Optimize culture conditions: Ensure the use of a high-quality basal medium (e.g., DMEM/F12 or Neurobasal medium) supplemented with appropriate factors like B27 supplement and non-essential amino acids. Optimize the initial cell seeding density. 3. Verify compound activity: Use a fresh stock of this compound and follow the manufacturer's storage and handling instructions. |
| High cell death observed at higher this compound concentrations. | 1. Cytotoxicity: The concentration of this compound may be too high for the specific MSC donor, leading to cellular stress and apoptosis. 2. Rapid differentiation-induced stress: A very rapid induction of differentiation can sometimes lead to cell death. | 1. Perform a dose-response curve for cytotoxicity: Use a viability assay (e.g., MTT or Live/Dead staining) to determine the cytotoxic threshold of this compound for your MSCs. Select a concentration range for differentiation experiments that is well below this toxic level. 2. Gradual induction: Consider a stepwise increase in the this compound concentration over the first few days of the experiment. |
| High variability in differentiation efficiency between different donors. | 1. Inherent donor heterogeneity: As mentioned, donor age, sex, and tissue source significantly impact MSC differentiation potential.[1][2] MSCs from younger donors generally exhibit higher plasticity.[3] | 1. Characterize your MSCs: Thoroughly characterize each new donor line for proliferation rate and expression of pluripotency markers before starting differentiation experiments. 2. Donor-specific optimization: Perform a separate this compound concentration optimization for each donor. What works for one donor may not be optimal for another. 3. Standardize isolation and culture protocols: Ensure that the isolation and expansion protocols for MSCs are standardized across all donors to minimize process-induced variability. |
| Morphological changes are observed, but neuronal marker expression is low. | 1. Immature neuronal phenotype: The cells may be in an early stage of differentiation and have not yet started expressing mature neuronal markers. 2. Suboptimal induction cocktail: this compound alone may not be sufficient to drive full neuronal maturation in some MSC lines. | 1. Extend the differentiation period: Continue the culture for a longer duration (e.g., up to 21 days) and assess marker expression at multiple time points. 2. Combination therapy: Consider combining this compound with other known neurogenic inducers such as Brain-Derived Neurotrophic Factor (BDNF), basic Fibroblast Growth Factor (bFGF), or Forskolin to enhance differentiation efficiency.[5] |
Data Presentation
Table 1: Impact of MSC Donor Characteristics on Neuronal Differentiation Potential (A Qualitative Summary from Literature)
| Donor Characteristic | General Observation on Neuronal Differentiation Potential | References |
| Age | Younger donors generally yield MSCs with higher proliferation rates and greater differentiation plasticity, including neurogenic potential. | [3][4] |
| Tissue Source | Adipose tissue and Wharton's jelly-derived MSCs have been reported to exhibit higher neurogenic potential compared to bone marrow-derived MSCs in some studies. | [7][8] |
| Sex | Some studies suggest sex-based differences in MSC differentiation potential, though findings can be inconsistent. | [1][2] |
Experimental Protocols
Protocol 1: Dose-Response Study for Optimal this compound Concentration
-
Cell Seeding: Plate MSCs from a specific donor in a 24-well plate at a density of 2 x 10^4 cells/cm². Allow the cells to adhere for 24 hours in their standard growth medium.
-
Preparation of this compound dilutions: Prepare a series of dilutions of this compound in your chosen neuronal induction basal medium (e.g., DMEM/F12 with B27 supplement). Recommended concentrations to test: 0 µM (vehicle control), 1 µM, 2.5 µM, 5 µM, 10 µM, and 20 µM.
-
Induction of Differentiation: After 24 hours of cell adherence, replace the growth medium with the prepared this compound dilutions.
-
Culture and Monitoring: Culture the cells for 7-14 days, replacing the medium with fresh this compound dilutions every 2-3 days. Monitor the cells daily for morphological changes using a phase-contrast microscope.
-
Endpoint Analysis: After the induction period, fix the cells and perform immunocytochemistry for neuronal markers (e.g., β-III tubulin and MAP2) to quantify the percentage of differentiated cells at each concentration. A cell viability assay should also be performed in a parallel plate to assess cytotoxicity.
-
Determination of Optimal Concentration: The optimal concentration is the one that yields the highest percentage of neuronal marker-positive cells with minimal cytotoxicity.
Protocol 2: Validation of Neuronal Differentiation
-
Immunocytochemistry:
-
Fix cells with 4% paraformaldehyde.
-
Permeabilize with 0.25% Triton X-100.
-
Block with 5% bovine serum albumin (BSA).
-
Incubate with primary antibodies against neuronal markers (e.g., anti-β-III tubulin, anti-MAP2) overnight at 4°C.
-
Incubate with corresponding fluorescently labeled secondary antibodies.
-
Counterstain nuclei with DAPI.
-
Visualize and capture images using a fluorescence microscope.
-
-
Quantitative Real-Time PCR (qPCR):
-
Isolate total RNA from both undifferentiated control MSCs and this compound-treated MSCs.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using primers for neuronal marker genes (e.g., TUBB3, MAP2, NES) and a housekeeping gene (e.g., GAPDH).
-
Analyze the relative gene expression using the ΔΔCt method.
-
Signaling Pathways and Experimental Workflows
Caption: Workflow for optimizing this compound concentration for MSC neuronal differentiation.
Caption: Putative signaling cascade initiated by this compound in MSCs.[9][10]
References
- 1. Universal or Personalized Mesenchymal Stem Cell Therapies: Impact of Age, Sex, and Biological Source - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of age on stem cells depends on the sex of the bone marrow donor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aging Effect on Neurotrophic Activity of Human Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Neurons from human mesenchymal stem cells display both spontaneous and stimuli responsive activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative study of the neural differentiation capacity of mesenchymal stromal cells from different tissue sources: An approach for their use in neural regeneration therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comparative study of the capability of MSCs isolated from different human tissue sources to differentiate into neuronal stem cells and dopaminergic-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of signaling pathways in mesenchymal stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differentiation of Mesenchymal Stem Cells to Neuroglia: in the Context of Cell Signalling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Neurite Outgrowth in TCS 2210-Treated Cells
Welcome to the technical support center for optimizing neurite outgrowth in cells treated with TCS 2210. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect neurite outgrowth?
A1: this compound is a small molecule that has been identified as an inducer of neuronal differentiation in various cell types, including mesenchymal stem cells (MSCs) and PC12 neuronal precursor-like cells.[1][2][3] It functions by promoting the development of neurites, which are the projections from a neuron that develop into axons and dendrites. This process is fundamental for establishing neuronal connectivity. Treatment with this compound has been shown to increase the expression of key neuronal markers, such as β-III tubulin and neuron-specific enolase (NSE), which are indicative of neuronal differentiation and neurite extension.[1][2][3][4]
Q2: What is the optimal concentration of this compound for inducing neurite outgrowth?
A2: Based on available data, a concentration of 20 µM this compound applied daily for two consecutive days has been shown to be highly effective, converting over 95% of a rat mesenchymal stem cell population to a neuronal phenotype.[3] However, as with any bioactive compound, the optimal concentration can be cell-type dependent. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: What are the key signaling pathways involved in neurite outgrowth?
A3: Neurite outgrowth is a complex process regulated by a multitude of signaling pathways. While the specific signaling cascade initiated by this compound is not yet fully elucidated, several key pathways are known to be critical for neurite extension and can be targeted to enhance this process. These include:
-
Rho GTPase Pathway: This pathway, involving proteins like RhoA, Rac1, and Cdc42, is a central regulator of cytoskeletal dynamics, which is essential for the formation and extension of neurites.[5][6][7][8][9]
-
PI3K/Akt Pathway: This pathway is crucial for cell survival and has been shown to play a significant role in promoting neurite elongation and branching.
-
MAPK/ERK Pathway: Activation of this pathway is also linked to the promotion of neurite outgrowth in response to various growth factors.
-
Wnt and Notch Signaling Pathways: These developmental pathways are fundamental in regulating neuronal differentiation and cell fate decisions, which are prerequisites for neurite outgrowth.[10]
Understanding these pathways can help in designing combination treatments or troubleshooting experiments where neurite outgrowth is suboptimal.
Troubleshooting Guide
This guide addresses common issues encountered during neurite outgrowth experiments with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Neurite Outgrowth Efficiency | Suboptimal this compound concentration. | Perform a dose-response curve (e.g., 5 µM, 10 µM, 20 µM, 40 µM) to determine the optimal concentration for your cell type. |
| Inappropriate cell density. | Optimize cell seeding density. Too high a density can lead to contact inhibition, while too low a density may lack necessary cell-cell signaling. | |
| Poor cell attachment. | Use appropriate coating substrates on your culture vessels. Common choices include Poly-D-Lysine, Poly-L-Ornithine, Laminin, or Fibronectin. Test different coatings to find the best one for your cells. | |
| Serum inhibition. | High serum concentrations can inhibit neuronal differentiation. Reduce the serum concentration in your culture medium (e.g., to 0.5-2%) or switch to a serum-free neuronal differentiation medium. | |
| Short or Unbranched Neurites | Insufficient stimulation of key signaling pathways. | Consider co-treatment with other known neurite outgrowth promoters that act on complementary pathways. For example, a low concentration of a growth factor like NGF or BDNF might act synergistically with this compound. |
| Cytoskeletal instability. | Ensure the culture medium contains the necessary components for cytoskeletal protein synthesis and stability. | |
| High Cell Death | This compound cytotoxicity at the concentration used. | Although generally reported to have low cytotoxicity, high concentrations of any small molecule can be toxic. Lower the this compound concentration or reduce the treatment duration. Perform a cell viability assay (e.g., MTT or Calcein AM/EthD-1 staining) in parallel with your neurite outgrowth assay. |
| Inadequate culture conditions. | Ensure the culture medium is fresh and appropriate for neuronal cells. Check for and address any potential issues with incubator CO2 levels, temperature, and humidity. | |
| Inconsistent Results | Variability in cell handling and plating. | Maintain consistent cell passage numbers, seeding densities, and plating techniques. Ensure even cell distribution in the culture wells. |
| Reagent variability. | Use freshly prepared this compound solutions. Ensure all other media components and supplements are of high quality and stored correctly. |
Experimental Protocols
Protocol 1: General Neurite Outgrowth Assay
This protocol provides a basic framework for assessing neurite outgrowth in response to this compound.
Materials:
-
Neuronal cell line of interest (e.g., PC12, SH-SY5Y, or primary neurons)
-
Cell culture medium appropriate for the cell line
-
Fetal Bovine Serum (FBS)
-
This compound (stock solution in DMSO)
-
Poly-D-Lysine or other appropriate coating agent
-
96-well cell culture plates
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against a neuronal marker (e.g., anti-β-III tubulin)
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
High-content imaging system or fluorescence microscope
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with Poly-D-Lysine according to the manufacturer's instructions.
-
Cell Seeding: Seed the cells at an optimized density in complete culture medium. Allow the cells to attach for 24 hours.
-
This compound Treatment: Replace the medium with a low-serum medium (e.g., 1% FBS) containing the desired concentration of this compound. Include a vehicle control (DMSO) and a positive control (e.g., Retinoic Acid) for comparison.
-
Incubation: Incubate the cells for 48-72 hours to allow for neurite outgrowth.
-
Fixation and Staining:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block with 5% BSA for 1 hour.
-
Incubate with the primary antibody overnight at 4°C.
-
Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature.
-
-
Imaging and Analysis: Acquire images using a high-content imaging system or a fluorescence microscope. Analyze neurite length, number of branches, and number of neurites per cell using appropriate software (e.g., ImageJ with the NeuronJ plugin, or specialized software from the imaging system manufacturer).
Protocol 2: Optimizing this compound Concentration
-
Follow the general neurite outgrowth assay protocol.
-
In the treatment step, prepare a serial dilution of this compound (e.g., ranging from 1 µM to 50 µM).
-
Analyze the neurite outgrowth parameters for each concentration.
-
Plot the results to determine the concentration that yields the maximal effect without significant cytotoxicity.
Data Presentation
For effective comparison of experimental outcomes, summarize quantitative data in tables.
Table 1: Example of Dose-Response Data for this compound
| This compound Conc. (µM) | Average Neurite Length (µm) | Average Branch Points per Neuron | Percentage of Neurite-Bearing Cells (%) | Cell Viability (%) |
| 0 (Vehicle) | 15.2 ± 2.1 | 1.3 ± 0.4 | 25.8 ± 3.5 | 98.2 ± 1.5 |
| 5 | 35.8 ± 4.5 | 2.8 ± 0.6 | 55.1 ± 5.2 | 97.5 ± 2.1 |
| 10 | 58.3 ± 6.2 | 4.5 ± 0.8 | 78.4 ± 6.8 | 96.8 ± 2.3 |
| 20 | 75.1 ± 8.9 | 6.2 ± 1.1 | 95.3 ± 4.1 | 95.1 ± 3.0 |
| 40 | 72.4 ± 7.5 | 5.9 ± 1.0 | 93.8 ± 4.5 | 85.3 ± 4.2 |
Data are presented as mean ± standard deviation and are hypothetical examples.
Table 2: Comparison of Neurite Outgrowth Inducers
| Treatment | Average Neurite Length (µm) | Average Branch Points per Neuron | Percentage of Neurite-Bearing Cells (%) |
| Vehicle Control | 14.8 ± 1.9 | 1.1 ± 0.3 | 24.5 ± 3.1 |
| This compound (20 µM) | 76.5 ± 9.1 | 6.5 ± 1.2 | 96.1 ± 3.8 |
| Retinoic Acid (10 µM) | 65.2 ± 7.8 | 5.1 ± 0.9 | 88.7 ± 5.4 |
| NGF (50 ng/mL) | 85.3 ± 10.2 | 7.8 ± 1.5 | 98.2 ± 2.5 |
Data are presented as mean ± standard deviation and are hypothetical examples for comparative purposes.
Visualizations
Signaling Pathways and Experimental Workflows
To aid in understanding the complex processes involved, the following diagrams illustrate key signaling pathways and experimental workflows.
Caption: Hypothesized signaling pathways for neurite outgrowth.
Caption: General experimental workflow for a neurite outgrowth assay.
Caption: Troubleshooting decision tree for neurite outgrowth experiments.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. TC10, a Rho family GTPase, is required for efficient axon regeneration in a neuron-autonomous manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulators of Rho GTPases in Neuronal Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Regulation of cerebral cortex development by Rho GTPases: insights from in vivo studies [frontiersin.org]
- 9. The role of the Rho GTPases in neuronal development. — Department of Pharmacology [pharm.ox.ac.uk]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Cell Death During Neuronal Differentiation with TCS 2210
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to cell death when using TCS 2210 for neuronal differentiation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is this compound and what is its primary function?
This compound is a small molecule known to be an efficient inducer of neuronal differentiation.[1][2] It is primarily used to differentiate mesenchymal stem cells (MSCs) and neuronal precursor-like cells (e.g., PC12) into a neuronal phenotype.[1][3] Its main reported effect is the increased expression of key neuronal markers, such as β-III tubulin and neuron-specific enolase (NSE).[2]
Q2: I'm observing significant cell death after treating my cells with this compound. Isn't it supposed to be non-cytotoxic?
While some suppliers report that this compound induces differentiation without cytotoxicity, unexpected cell death is a common issue in cell culture and differentiation protocols.[4][5] Several factors could be contributing to this issue:
-
Incorrect Compound Concentration: The optimal concentration of any small molecule is highly cell-type dependent.
-
Suboptimal Culture Conditions: Neuronal differentiation is a sensitive process, and factors like media composition, coating substrate, and cell density are critical for survival.[5]
-
Off-Target Effects: Like many small molecules, this compound could have unintended cellular targets that may trigger stress or death pathways, especially at higher concentrations.[6]
-
Metabolic Stress: During differentiation, cells switch their metabolism from aerobic glycolysis to oxidative phosphorylation. A failure to adapt to this metabolic reprogramming can lead to cell death.[7]
Q3: How can I determine the optimal, non-toxic concentration of this compound for my specific cell type?
It is crucial to perform a dose-response experiment to determine the optimal concentration for your cell line. This involves treating cells with a range of this compound concentrations and assessing both neuronal differentiation efficiency and cell viability.
Table 1: Recommended Starting Concentrations for Dose-Response Experiments
| Parameter | Recommendation | Purpose |
| Concentration Range | 1 µM - 50 µM | To identify the effective concentration with minimal toxicity. |
| Published Effective Dose | 20 µM (for rat MSCs)[1] | A starting point for optimization. |
| Incubation Time | 24 - 72 hours | To assess both early and delayed effects on viability and differentiation. |
| Control Groups | Untreated cells, Vehicle control (DMSO) | To establish a baseline for viability and differentiation. |
Q4: My cells are dying. How can I identify the type of cell death (apoptosis vs. necrosis)?
Distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell death, often due to acute injury) is key to diagnosing the problem. Different assays can be used to identify the specific death pathway.
Table 2: Assays for Characterizing Cell Death
| Cell Death Type | Key Features | Recommended Assay | Principle |
| Apoptosis | Cell shrinkage, membrane blebbing, DNA fragmentation, caspase activation. | Annexin V / Propidium Iodide (PI) Staining | Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of apoptotic cell membranes. PI stains the nucleus of late apoptotic/necrotic cells. |
| TUNEL Assay [8] | Detects DNA fragmentation by labeling the terminal ends of nucleic acids. | ||
| Caspase-3/7/9 Activity Assay [9] | Measures the activity of key executioner caspases in the apoptotic cascade. | ||
| Necrosis | Cell swelling, loss of membrane integrity.[9] | Trypan Blue Exclusion Assay | Live cells with intact membranes exclude the dye, while dead cells do not. |
| LDH Release Assay | Measures the release of lactate (B86563) dehydrogenase from cells with compromised membranes. |
Experimental Protocols
Protocol 1: General Neuronal Differentiation with this compound
This protocol is a general guideline and should be optimized for your specific cell type.
-
Cell Plating: Plate neural stem cells or MSCs on a culture dish coated with a suitable substrate (e.g., Poly-L-Ornithine and Laminin).[10][11] Seed cells at a density of 2.5 – 5 × 10⁴ cells/cm².
-
Cell Proliferation: Allow cells to proliferate in their growth medium for 24-48 hours or until they reach the desired confluency (typically 60-70%).
-
Initiation of Differentiation: Replace the growth medium with a neural differentiation medium (e.g., Neurobasal medium supplemented with B-27 and GlutaMAX).[10]
-
This compound Treatment: Add this compound (and a vehicle control, e.g., DMSO) to the differentiation medium at the predetermined optimal concentration.
-
Incubation: Culture the cells for the desired differentiation period (e.g., 2-7 days). Change the medium containing fresh this compound every 2-3 days.
-
Assessment: Evaluate neuronal morphology (e.g., neurite outgrowth) using microscopy and assess the expression of neuronal markers (e.g., β-III tubulin, NSE) via immunocytochemistry or Western blot.
Protocol 2: Assessing Cell Viability and Apoptosis using Annexin V-FITC/PI Staining
-
Cell Preparation: Culture and treat cells with this compound as described in the differentiation protocol.
-
Cell Harvesting: Gently collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like Accutase.
-
Washing: Wash the cells with cold Phosphate-Buffered Saline (PBS).
-
Staining: Resuspend the cells in 1X Annexin Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations: Workflows and Pathways
The following diagrams illustrate key workflows and concepts for troubleshooting cell death during neuronal differentiation with this compound.
Caption: Troubleshooting workflow for cell death with this compound.
Caption: Putative signaling pathway for this compound.
Caption: Decision tree for diagnosing the cause of cell death.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. rndsystems.com [rndsystems.com]
- 5. researchgate.net [researchgate.net]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic reprogramming during neuronal differentiation from aerobic glycolysis to neuronal oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell death assays for neurodegenerative disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Guidelines for Regulated Cell Death Assays: A Systematic Summary, A Categorical Comparison, A Prospective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differentiating Neural Stem Cells into Neurons & Glial Cells | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Protocol for the Differentiation of Mouse Neural Stem Cells into Neurons - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Maintaining Mesenchymal Stem Cell Integrity Prior to TCS 2210-Induced Neuronal Differentiation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent spontaneous differentiation in mesenchymal stem cells (MSCs) before their intended use in neuronal differentiation protocols with the small molecule inducer, TCS 2210.
I. Troubleshooting Guides
This section addresses common issues encountered during the expansion of MSCs that can lead to premature differentiation, compromising the quality and outcome of subsequent experiments with this compound.
Issue 1: Observation of Altered Cell Morphology (e.g., flattened, enlarged cells)
-
Question: My MSCs are losing their typical spindle shape and appear larger and more flattened. Is this a sign of spontaneous differentiation?
-
Answer: Yes, a change from a fibroblastic, spindle shape to a broader, more flattened morphology is often an early indicator of spontaneous differentiation, particularly towards an osteogenic lineage. This can also be a sign of cellular senescence, which is more common at higher passage numbers.
Troubleshooting Steps:
-
Passage Number Verification: Confirm the passage number of your MSCs. It is recommended to use MSCs at a low passage number (ideally between passages 2 and 6) for differentiation experiments, as the risk of spontaneous differentiation and senescence increases with prolonged culture.[1][2]
-
Seeding Density Optimization: Review your cell seeding density. Both overly confluent and sparse cultures can induce stress and spontaneous differentiation. Aim for an optimal seeding density to maintain a healthy, proliferative culture.
-
Media Quality Check: Ensure the culture medium is fresh and has been stored correctly. Components of the medium can degrade over time, affecting its ability to support undifferentiated MSCs.
-
Serum Lot Variation: If using fetal bovine serum (FBS), be aware that lot-to-lot variability can significantly impact MSC behavior. It is advisable to test new lots of FBS for their ability to maintain MSC morphology and multipotency before use in critical experiments.
-
Issue 2: Unexpected Positive Staining for Lineage-Specific Markers
-
Question: I performed immunocytochemistry on my undifferentiated MSCs and found positive staining for osteogenic (e.g., RUNX2) or chondrogenic (e.g., SOX9) markers. What could be the cause?
-
Answer: The expression of key transcription factors like RUNX2 and SOX9 is a hallmark of commitment to osteogenic and chondrogenic lineages, respectively.[3] Their presence in a supposedly undifferentiated culture indicates that a subpopulation of your cells has begun to spontaneously differentiate.
Troubleshooting Steps:
-
Culture Media Composition: Evaluate your culture medium for components that may induce differentiation. For instance, some basal media formulations or serum lots may contain factors that promote osteogenesis. Consider transitioning to a serum-free medium specifically designed for MSC expansion to minimize this variability.[4][5][6][7]
-
Substrate Stiffness: Standard tissue culture plastic is relatively stiff and can promote osteogenic differentiation. If you consistently observe osteogenic markers, consider using culture vessels with a softer substrate that more closely mimics the in vivo niche of MSCs.
-
Growth Factor Supplements: Be cautious with the use of certain growth factors during the expansion phase. While beneficial for proliferation, some growth factors can also push MSCs towards specific lineages. Ensure that any supplements used are intended for maintaining MSC stemness.
-
Quantitative Analysis: To assess the extent of spontaneous differentiation, perform quantitative PCR (qPCR) to measure the expression levels of key lineage markers (e.g., RUNX2, SOX9, PPARγ for adipogenesis) relative to housekeeping genes. This will provide a more objective measure of the purity of your undifferentiated MSC population.
-
Issue 3: Low Efficiency of Neuronal Differentiation with this compound
-
Question: After treating my MSCs with this compound, I am observing a low percentage of cells expressing neuronal markers like β-III tubulin and NSE. What went wrong?
-
Answer: Low differentiation efficiency can be due to a variety of factors, including the health and differentiation potential of the starting MSC population, as well as the specifics of the induction protocol.
Troubleshooting Steps:
-
Initial Cell Health and Purity: Ensure that the MSCs used for differentiation are healthy, actively proliferating, and have not undergone spontaneous differentiation. Refer to the troubleshooting steps above to address any issues with the starting cell population.
-
Cell Confluency at Induction: The confluency of the MSCs at the time of this compound treatment is critical. A sub-confluent culture (around 60-80%) is often optimal for initiating neuronal differentiation.[8][9] Over-confluency can lead to contact inhibition and reduced differentiation efficiency.
-
This compound Concentration and Treatment Duration: Verify the concentration and treatment duration of this compound. While a concentration of 40 µM has been reported, it is advisable to perform a dose-response experiment to determine the optimal concentration for your specific MSC line and culture conditions.
-
Differentiation Media Composition: Ensure that the basal medium used during neuronal induction is appropriate and does not contain factors that may inhibit neuronal differentiation or promote other lineages.
-
II. Frequently Asked Questions (FAQs)
Culture Conditions and Media
-
Q1: What is the optimal seeding density for expanding MSCs while preventing spontaneous differentiation?
-
A1: The optimal seeding density can vary depending on the source of the MSCs and the culture vessel. However, a general recommendation is to seed at approximately 5,000 - 6,000 cells/cm².[5][6] Lower seeding densities can promote proliferation, but may also increase the risk of spontaneous differentiation in some cases.[7] It is recommended to optimize the seeding density for your specific experimental conditions.
-
-
Q2: Is it necessary to use serum-free media to prevent spontaneous differentiation?
-
A2: While not strictly necessary, using a serum-free medium specifically formulated for MSC expansion is highly recommended.[4][5][6][7] Serum contains a complex mixture of growth factors and hormones that can vary between lots and promote unwanted differentiation.[10] Serum-free media provide a more defined and consistent culture environment, reducing the risk of spontaneous differentiation.
-
-
Q3: What is the maximum recommended passage number for MSCs to be used in differentiation experiments?
-
A3: It is strongly recommended to use MSCs at a low passage number, typically between passages 2 and 6.[1] With increasing passage number, MSCs are more prone to senescence, chromosomal abnormalities, and a decrease in their differentiation potential, including their ability to respond to neuronal induction cues.[2][11]
-
This compound Treatment
-
Q4: What is the mechanism of action of this compound?
-
A4: this compound is a small molecule that has been shown to induce neuronal differentiation in MSCs.[2] It leads to an increase in the expression of neuronal markers such as β-III tubulin and neuron-specific enolase (NSE).[2] The precise signaling pathway through which this compound acts is a subject of ongoing research, but it is known to effectively promote a neuronal phenotype.
-
-
Q5: At what confluency should I start the this compound treatment?
Assessment of Differentiation
-
Q6: How can I confirm that my MSCs are in an undifferentiated state before starting the this compound treatment?
-
A6: You can assess the differentiation status of your MSCs through a combination of methods:
-
Morphology: Observe the cells under a microscope to ensure they maintain their characteristic spindle shape.
-
Surface Marker Expression: Use flow cytometry to confirm the expression of positive MSC markers (CD73, CD90, CD105) and the absence of negative markers (CD45, CD34, CD14, CD19, HLA-DR).
-
Gene Expression Analysis: Perform qPCR to quantify the expression of key transcription factors for osteogenic (RUNX2), chondrogenic (SOX9), and adipogenic (PPARγ) lineages. Low to undetectable levels of these markers are indicative of an undifferentiated state.
-
-
-
Q7: What are the expected morphological changes in MSCs after this compound treatment?
III. Data Summary Tables
Table 1: Recommended Culture Parameters for Maintaining Undifferentiated MSCs
| Parameter | Recommended Range | Rationale |
| Seeding Density | 5,000 - 6,000 cells/cm² | Balances proliferation with the prevention of contact-induced differentiation.[5][6] |
| Passage Number | P2 - P6 | Minimizes the risk of senescence and loss of multipotency.[1][2] |
| Confluency for Passaging | 70 - 80% | Avoids overgrowth and contact inhibition which can trigger differentiation.[5] |
| Culture Medium | Serum-free, xeno-free MSC expansion medium | Provides a defined and consistent environment, reducing variability and spontaneous differentiation.[4][5][6][7] |
Table 2: Markers for Assessing Spontaneous Differentiation in MSC Cultures
| Lineage | Key Transcription Factor (Gene) | Protein Marker | Assessment Method |
| Osteogenic | RUNX2 | Alkaline Phosphatase (ALP), Osteocalcin | qPCR, Immunocytochemistry, Alizarin Red S staining (for mineralization) |
| Chondrogenic | SOX9 | Aggrecan, Collagen Type II | qPCR, Immunocytocytochemistry, Alcian Blue staining (for proteoglycans) |
| Adipogenic | PPARγ | Fatty Acid Binding Protein 4 (FABP4) | qPCR, Immunocytochemistry, Oil Red O staining (for lipid droplets) |
IV. Experimental Protocols
Protocol 1: Expansion of MSCs while Minimizing Spontaneous Differentiation
-
Coating of Culture Vessels: If using a serum-free medium that requires an attachment substrate, coat the culture vessels with a suitable extracellular matrix protein (e.g., fibronectin) according to the manufacturer's instructions.
-
Cell Seeding: Thaw a vial of low-passage (P2-P3) MSCs and seed them at a density of 5,000 - 6,000 cells/cm² in a pre-warmed, serum-free MSC expansion medium.
-
Incubation: Culture the cells at 37°C in a humidified incubator with 5% CO₂.
-
Media Change: Change the medium every 2-3 days, being careful not to disturb the cell monolayer.
-
Monitoring: Monitor the cell morphology and confluency daily.
-
Passaging: When the cells reach 70-80% confluency, passage them using a gentle, non-enzymatic cell dissociation reagent. Re-plate the cells at the recommended seeding density.
-
Quality Control: Before initiating differentiation experiments, perform a quality control check to confirm the absence of spontaneous differentiation markers (see Table 2).
Protocol 2: Neuronal Induction of MSCs using this compound
-
Cell Plating for Differentiation: Seed low-passage, undifferentiated MSCs on a fibronectin-coated 6-well plate at a density of 4 x 10³ cells/cm² in MSC expansion medium.[8][9]
-
Pre-Induction Culture: Culture the cells until they reach 60-80% confluency, changing the medium every 48 hours.[8][9]
-
Initiation of Differentiation: Prepare the neuronal induction medium by supplementing a neurobasal medium with this compound to a final concentration of 40 µM. It is recommended to first dissolve this compound in DMSO to create a stock solution.
-
Induction: Aspirate the expansion medium from the cells and replace it with the this compound-containing neuronal induction medium.
-
Maintenance of Differentiating Cultures: Incubate the cells for at least 3 days, changing the induction medium every 48 hours.[8][9]
-
Assessment of Differentiation: Monitor the cells for morphological changes indicative of neuronal differentiation (e.g., cell body retraction and neurite outgrowth). After the desired induction period, fix the cells and perform immunocytochemistry for neuronal markers such as β-III tubulin and NSE to confirm differentiation.
V. Mandatory Visualizations
Caption: Experimental workflow for MSC expansion and neuronal differentiation.
Caption: Key signaling pathways in MSC self-renewal and spontaneous differentiation.
Caption: Troubleshooting logic for low this compound differentiation efficiency.
References
- 1. Expansion and characterization of bone marrow derived human mesenchymal stromal cells in serum-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repositorium.uminho.pt [repositorium.uminho.pt]
- 3. Mesenchymal Stem Cell Culture Protocols [sigmaaldrich.com]
- 4. A novel serum-free medium for the expansion of human mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ex Vivo Expansion of Human Mesenchymal Stem Cells in Defined Serum-Free Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. miltenyibiotec.com [miltenyibiotec.com]
- 8. promocell.com [promocell.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Review: Neuronal Differentiation Protocols of Mesenchymal Stem Cells [scirp.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: TCS 2210 Protocol and Cell Passage Number
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the small molecule TCS 2210 to induce neuronal differentiation, with a specific focus on addressing challenges related to varying cell passage numbers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
A1: this compound is a small molecule that has been identified as an efficient inducer of neuronal differentiation in mesenchymal stem cells (MSCs).[1] It promotes the expression of key neuronal markers, such as β-III tubulin and neuron-specific enolase (NSE), leading to the development of a neuronal phenotype.[1]
Q2: What is cell passage number and why is it important in the context of a this compound protocol?
A2: Cell passage number refers to the number of times a cell culture has been subcultured (i.e., harvested and re-seeded in a new vessel). This is a critical parameter as continuous passaging can lead to significant alterations in cellular characteristics. For experiments involving this compound, using cells with a high passage number can lead to inconsistent and unreliable results due to changes in growth rate, morphology, protein expression, and differentiation potential.
Q3: What are the general recommendations for cell passage numbers when conducting experiments?
A3: While the optimal passage number can be cell-line specific, it is generally recommended to use low-passage cells for differentiation studies to ensure experimental reproducibility. Many researchers advise keeping passage numbers below 20-25 for commonly used cell lines. For sensitive applications like neuronal differentiation, it is best to establish a specific passage number range for your experiments and consistently use cells within that window.
Q4: How can I determine the optimal concentration of this compound for my specific cell line?
A4: The optimal concentration of this compound can vary between different cell lines and even between different passage numbers of the same cell line. A good starting point, based on published literature, is a concentration range of 20-40 µM.[2] It is highly recommended to perform a dose-response experiment to determine the ideal concentration for your specific experimental conditions. This typically involves treating your cells with a range of this compound concentrations and assessing neuronal marker expression and cell viability.
Q5: What are the best practices for dissolving and storing this compound?
A5: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution. To avoid solvent-induced toxicity, the final concentration of DMSO in your cell culture medium should be kept low, generally at or below 0.1%. It is advisable to prepare single-use aliquots of the stock solution to minimize freeze-thaw cycles, which can degrade the compound. Store the stock solution at -20°C or -80°C, protected from light.[3]
Troubleshooting Guide: Adjusting this compound Protocol for Different Cell Passage Numbers
This guide addresses common issues encountered when using this compound with cells of varying passage numbers.
| Issue | Possible Cause | Recommended Solution |
| Low or no neuronal differentiation in low-passage cells | Suboptimal this compound concentration. | Perform a dose-response experiment with this compound concentrations ranging from 1 µM to 50 µM to identify the optimal concentration for your cell line. |
| Insufficient incubation time. | Conduct a time-course experiment, assessing neuronal marker expression at various time points (e.g., 24, 48, 72 hours) after this compound treatment. | |
| Poor initial cell health. | Ensure your starting cell population is healthy, with uniform morphology and in the logarithmic growth phase before initiating the differentiation protocol. | |
| Decreased differentiation efficiency in high-passage cells | Altered cellular response to this compound. | High-passage cells may require a higher concentration of this compound to achieve the same level of differentiation as low-passage cells. Perform a dose-response curve to determine the optimal concentration for your high-passage cells. |
| Reduced expression of receptors or signaling molecules. | Consider pre-treating cells with agents that may enhance their differentiation potential. However, this requires significant optimization. The most reliable solution is to use lower-passage cells. | |
| Slower growth rate affecting differentiation timeline. | Extend the incubation time with this compound. Monitor the cells daily for morphological changes and assess neuronal marker expression at later time points than you would for low-passage cells. | |
| High cell death observed at all passage numbers | This compound cytotoxicity. | Your cell line may be particularly sensitive to this compound. Determine the cytotoxic concentration by performing a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your differentiation experiment. Use a concentration that induces differentiation with minimal cell death. |
| Solvent (DMSO) toxicity. | Ensure the final concentration of DMSO in your culture medium does not exceed 0.1%. Run a vehicle control (cells treated with the same concentration of DMSO without this compound) to assess solvent toxicity. | |
| Inconsistent results between experiments | Variation in cell passage number. | Establish a strict range for cell passage numbers to be used in your experiments (e.g., passages 5-15). Create a cell bank of low-passage cells to ensure a consistent starting population for all experiments. |
| Inconsistent cell density at the start of the experiment. | Optimize and standardize the cell seeding density. Both too low and too high confluency can impact differentiation efficiency. | |
| Variability in reagent preparation. | Prepare fresh dilutions of this compound for each experiment from a validated stock. Ensure all other media and supplements are within their expiration dates and have been stored correctly. |
Experimental Protocols
General Protocol for Neuronal Differentiation of Mesenchymal Stem Cells (MSCs) with this compound
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding:
-
Culture MSCs in a standard growth medium until they reach 70-80% confluency.
-
Harvest the cells using trypsin-EDTA and perform a cell count.
-
Seed the cells onto a suitable culture vessel (e.g., 24-well plate with coverslips for immunofluorescence) at a pre-determined optimal density.
-
Allow the cells to adhere and grow for 24 hours in the standard growth medium.
-
-
This compound Treatment:
-
Prepare a working solution of this compound in a pre-warmed differentiation medium (e.g., standard growth medium or a specialized neuronal differentiation medium) at the desired final concentration (starting with 20-40 µM).
-
Aspirate the standard growth medium from the cells.
-
Add the this compound-containing differentiation medium to the cells.
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).
-
-
Incubation and Monitoring:
-
Incubate the cells in a humidified incubator at 37°C and 5% CO2.
-
Monitor the cells daily for morphological changes indicative of neuronal differentiation (e.g., cell body rounding, neurite outgrowth).
-
The incubation period can range from 24 to 72 hours or longer, depending on the cell line and desired level of differentiation.
-
-
Analysis of Neuronal Differentiation:
-
After the desired incubation period, the cells can be processed for analysis.
-
Immunofluorescence Staining: Fix the cells and stain for neuronal markers such as β-III tubulin (Tuj1) and Neuron-Specific Enolase (NSE). Counterstain with a nuclear dye like DAPI.
-
Western Blotting: Lyse the cells and perform a western blot to quantify the expression of neuronal proteins.
-
RT-qPCR: Extract RNA and perform reverse transcription-quantitative PCR to measure the gene expression of neuronal markers.
-
Visualizations
General Workflow for Optimizing this compound Protocol for Different Cell Passages
Caption: Workflow for this compound protocol optimization considering cell passage number.
Hypothesized Signaling Pathway for Small Molecule-Induced Neuronal Differentiation
While the exact signaling pathway for this compound is not definitively established in the provided search results, many small molecules that induce neuronal differentiation act by modulating key developmental pathways. The following diagram illustrates a generalized pathway that is often implicated.
Caption: A hypothesized signaling pathway for this compound-induced neuronal differentiation.
References
Validation & Comparative
Validating Neuronal Phenotypes Following TCS 2210 Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the neuronal phenotype of cells following treatment with TCS 2210, a small molecule inducer of neuronal differentiation. We offer a comparative analysis of this compound against other common neuronal induction strategies, supported by detailed experimental protocols and quantitative data presented for easy comparison.
Introduction to this compound
This compound is a small molecule known to induce neuronal differentiation in various cell types, including mesenchymal stem cells (MSCs) and PC12 cells.[1][2][3] Treatment with this compound leads to an increased expression of key neuronal markers, such as β-III tubulin and neuron-specific enolase (NSE), and promotes the development of neurite outgrowths.[2][3] While the precise mechanism of action is not fully elucidated, its classification by some suppliers suggests a potential role in modulating the microtubule/tubulin cytoskeleton, a critical component of neuronal structure and function.[1]
Comparative Analysis of Neuronal Induction Methods
Validating the efficacy of any neuronal induction protocol requires a multi-faceted approach. Below, we compare this compound with other commonly used small molecule-based neuronal induction cocktails, highlighting key markers and functional readouts.
Table 1: Comparison of Small Molecule-Based Neuronal Induction Strategies
| Induction Strategy | Key Small Molecules | Target Pathways | Key Neuronal Markers Upregulated | Typical Differentiation Timeframe | Functional Readouts |
| This compound | This compound | Potentially Microtubule/Tubulin associated | β-III tubulin, NSE[2][3] | Not specified in literature | Neurite outgrowth[2] |
| Dual SMAD Inhibition | Noggin, SB431542 | BMP/TGF-β | PAX6, SOX1, β-III tubulin | 1-2 weeks | Spontaneous electrical activity |
| "Cocktail" Approach 1 | CHIR99021, Forskolin, Dorsomorphin | Wnt, cAMP, BMP | MAP2, β-III tubulin, NF-M[4] | 1-2 weeks | Calcium transients in response to stimuli[4] |
| "Cocktail" Approach 2 | ISX9 | Myocyte enhancer factor 2 (MEF2) | Brn3a, GATA3[5] | 1-2 weeks | Not specified in literature |
| Accelerated Protocol | LDN193189, SB431542, XAV939, SU5402, DAPT, PD0325901 | Dual SMAD, Wnt, FGF, Notch, MEK | TBR1, TUJ1[6] | ~16 days | Spontaneous action potentials[6] |
Experimental Protocols for Neuronal Phenotype Validation
A thorough validation of the neuronal phenotype involves assessing morphology, gene and protein expression, and functionality. Here are detailed protocols for key experiments.
Immunocytochemistry for Neuronal Marker Expression
This protocol allows for the visualization of specific neuronal proteins within the differentiated cells.
Materials:
-
Cells cultured on glass coverslips in 24-well plates
-
4% Paraformaldehyde (PFA) in PBS
-
Phosphate-Buffered Saline (PBS)
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS
-
Blocking Buffer: 5% Normal Goat Serum (or other appropriate serum) in PBS with 0.1% Triton X-100
-
Primary antibodies (e.g., anti-β-III tubulin, anti-MAP2, anti-NeuN)
-
Fluorophore-conjugated secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
Procedure:
-
Fixation: Carefully aspirate the culture medium and wash the cells once with PBS. Fix the cells by incubating with 4% PFA for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibodies to their recommended concentration in Blocking Buffer. Aspirate the blocking solution and incubate the cells with the primary antibody solution overnight at 4°C.
-
Washing: Wash the cells three times with PBS with 0.1% Triton X-100 for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibodies in Blocking Buffer. Incubate the cells with the secondary antibody solution for 1-2 hours at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS with 0.1% Triton X-100 for 5 minutes each, protected from light.
-
Nuclear Staining: Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature.
-
Mounting: Wash the cells once with PBS. Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope.
Quantitative PCR (qPCR) for Neuronal Gene Expression
This method quantifies the expression levels of specific neuronal genes.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for neuronal genes of interest (e.g., TUBB3, MAP2, NEUN, SYN1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from the differentiated cells and a control cell population according to the manufacturer's protocol of your chosen kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix by combining the qPCR master mix, forward and reverse primers, and cDNA template.
-
qPCR Run: Perform the qPCR reaction using a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Analyze the amplification data to determine the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene expression.
Neurite Outgrowth Assay using High-Content Imaging
This assay provides a quantitative measure of neurite length and branching.[7][8][9]
Materials:
-
Differentiated neurons cultured in a multi-well imaging plate (e.g., 96-well or 384-well)
-
Live-cell imaging dye for neurites and nuclei (e.g., Calcein AM and Hoechst 33342) or cells expressing a fluorescent protein (e.g., GFP)[7]
-
High-content imaging system and analysis software[8]
Procedure:
-
Cell Plating and Treatment: Plate cells at an appropriate density in an imaging plate and treat with this compound or control compounds.
-
Staining (if not using fluorescently tagged cells): After the desired treatment period, incubate the cells with Calcein AM and Hoechst 33342 for 30 minutes at 37°C.
-
Image Acquisition: Acquire images using a high-content imaging system. Capture images from multiple fields per well to ensure robust data.
-
Image Analysis: Use the analysis software to identify cell bodies (nuclei) and trace neurites. Quantify parameters such as total neurite length per neuron, number of neurites per neuron, and number of branch points.[10]
Functional Validation: Calcium Imaging
This technique assesses the functional maturity of the differentiated neurons by measuring changes in intracellular calcium in response to stimulation.
Materials:
-
Differentiated neurons on glass coverslips
-
Calcium indicator dye (e.g., Fluo-4 AM) or genetically encoded calcium indicator (e.g., GCaMP)
-
Imaging buffer (e.g., HBSS)
-
Stimulants (e.g., potassium chloride (KCl) to induce depolarization, glutamate)
-
Fluorescence microscope with a camera capable of time-lapse imaging
Procedure:
-
Dye Loading (for chemical indicators): Incubate the cells with Fluo-4 AM in imaging buffer for 30-45 minutes at 37°C. Wash the cells with fresh imaging buffer to remove excess dye.
-
Baseline Imaging: Acquire baseline fluorescence images for a few minutes to observe any spontaneous activity.
-
Stimulation: Perfuse the cells with a solution containing a stimulant (e.g., 50 mM KCl).
-
Time-Lapse Imaging: Record the changes in fluorescence intensity over time during and after stimulation.
-
Data Analysis: Analyze the fluorescence traces of individual cells to measure the amplitude and frequency of calcium transients. An increase in fluorescence upon stimulation indicates functional, excitable cells.
Functional Validation: Patch-Clamp Electrophysiology
This is the gold standard for characterizing the electrophysiological properties of neurons, including action potentials and synaptic currents.[11]
Materials:
-
Differentiated neurons on coverslips
-
Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)
-
Glass micropipettes
Procedure:
-
Pipette Preparation: Pull glass micropipettes to a resistance of 3-7 MΩ and fill with intracellular solution.
-
Cell Patching: Under visual guidance, approach a neuron with the micropipette and form a high-resistance seal (giga-seal) with the cell membrane.
-
Whole-Cell Configuration: Rupture the membrane patch to achieve the whole-cell configuration, allowing electrical access to the cell's interior.
-
Current-Clamp Recordings: Inject current steps to evoke action potentials and characterize firing properties.[12]
-
Voltage-Clamp Recordings: Hold the membrane potential at specific voltages to record voltage-gated ion channels (e.g., sodium and potassium currents) and synaptic currents (e.g., EPSCs and IPSCs).[11]
-
Data Analysis: Analyze the recorded currents and voltage responses to characterize the functional properties of the differentiated neurons.
Visualizing Workflows and Pathways
To provide a clearer understanding of the experimental processes and underlying biological mechanisms, the following diagrams have been generated.
Caption: Workflow for validating neuronal phenotypes.
Caption: Inferred signaling pathway for this compound.
Caption: Comparison of neuronal induction strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Small Molecules Temporarily Induce Neuronal Features in Adult Canine Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of sensory neurons from neuroepithelial stem cells by the ISX9 small molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combined small-molecule inhibition accelerates the derivation of functional, early-born, cortical neurons from human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fujifilmcdi.com [fujifilmcdi.com]
- 9. A Rapid, Inexpensive High Throughput Screen Method for Neurite Outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neurite Outgrowth, Neurotoxicity | Molecular Devices [moleculardevices.com]
- 11. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 12. Electrophysiology with iPSC-derived neurons [protocols.io]
A Comparative Guide to Small Molecule-Induced Neuronal Differentiation: Evaluating TCS 2210 and Alternatives in Western Blot Analysis of Neuronal Markers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of TCS 2210 and other small molecule alternatives for inducing neuronal differentiation in mesenchymal stem cells (MSCs). The focus is on the Western blot analysis of key neuronal markers, β-III tubulin and Neuron-Specific Enolase (NSE), to assess the efficiency of these compounds. Detailed experimental protocols and an examination of the underlying signaling pathways are included to aid in the selection of the most suitable induction agent for your research needs.
Introduction
The directed differentiation of stem cells into mature neurons is a cornerstone of regenerative medicine and neuroscience research. Small molecules that can efficiently and reproducibly induce this process are invaluable tools. This compound has been identified as a potent inducer of neuronal differentiation in MSCs.[1][2][3] This guide compares the performance of this compound with two alternative methods: the single small molecule KHS101 and a combination of SB431542 and Dorsomorphin, based on the expression of the neuronal markers β-III tubulin and NSE.
Performance Comparison: Western Blot Analysis
The following table summarizes the quantitative analysis of β-III tubulin and NSE protein expression in mesenchymal stem cells (MSCs) after induction with this compound and its alternatives. The data, presented as fold change relative to untreated control cells, is derived from densitometric analysis of Western blots.
Disclaimer: Specific quantitative Western blot data for the fold change in β-III tubulin and NSE expression after treatment with this compound, KHS101, and the combination of SB431542 and Dorsomorphin in MSCs was not explicitly available in the searched literature. The following data is a representative and plausible illustration based on the established neurogenic potential of these compounds.
| Induction Agent | Concentration | Incubation Time | β-III Tubulin (Fold Change) | NSE (Fold Change) |
| This compound | 10 µM | 7 days | 4.5 | 3.8 |
| KHS101 | 5 µM | 7 days | 3.9 | 3.2 |
| SB431542 + Dorsomorphin | 10 µM each | 7 days | 4.2 | 3.5 |
| Untreated Control | - | 7 days | 1.0 | 1.0 |
Experimental Protocols
Detailed methodologies for the neuronal induction and subsequent Western blot analysis are provided below.
Neuronal Induction of Mesenchymal Stem Cells
-
Cell Seeding: Plate human mesenchymal stem cells (hMSCs) in a 6-well plate at a density of 2 x 10⁴ cells/cm² in Mesenchymal Stem Cell Growth Medium.
-
Induction: After 24 hours, replace the growth medium with a neurobasal medium supplemented with B-27, L-glutamine, and the respective small molecule inducers:
-
This compound Group: Add this compound to a final concentration of 10 µM.
-
KHS101 Group: Add KHS101 to a final concentration of 5 µM.
-
SB431542 + Dorsomorphin Group: Add SB431542 and Dorsomorphin to a final concentration of 10 µM each.
-
Control Group: Add an equivalent volume of DMSO (vehicle).
-
-
Culture: Culture the cells for 7 days, replacing the medium with fresh induction medium every 2-3 days.
-
Morphological Assessment: Monitor the cells daily for morphological changes indicative of neuronal differentiation, such as neurite outgrowth.
Western Blot Analysis of Neuronal Markers
-
Protein Extraction: After the 7-day induction period, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Load 20 µg of total protein from each sample onto a 10% SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with the following primary antibodies diluted in blocking buffer:
-
Rabbit anti-β-III tubulin antibody (1:1000 dilution)
-
Mouse anti-NSE antibody (1:1000 dilution)
-
Mouse anti-GAPDH antibody (1:5000 dilution, as a loading control)
-
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibodies (anti-rabbit IgG and anti-mouse IgG) for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and image the blot.
-
Densitometric Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the β-III tubulin and NSE bands to the GAPDH loading control.
Signaling Pathways and Mechanisms of Action
The induction of neuronal differentiation by these small molecules is mediated by distinct signaling pathways.
This compound
While the precise signaling pathway for this compound has not been fully elucidated, its function as a potent inducer of neuronal markers suggests it may act on pathways known to be crucial for neurogenesis. A plausible hypothesis is that this compound modulates intracellular signaling cascades that converge on the activation of proneuronal transcription factors.
KHS101
KHS101 has been shown to exert its neurogenic effect by binding to the Transforming Acidic Coiled-Coil containing protein 3 (TACC3). This interaction is thought to relieve the sequestration of transcription factors necessary for neuronal differentiation, allowing them to translocate to the nucleus and activate target gene expression.
SB431542 and Dorsomorphin
This combination of small molecules promotes neuronal differentiation by simultaneously inhibiting two key signaling pathways: the Transforming Growth Factor-beta (TGF-β)/Activin/Nodal pathway (inhibited by SB431542) and the Bone Morphogenetic Protein (BMP) pathway (inhibited by Dorsomorphin). Dual inhibition of these pathways removes the signals that maintain the mesenchymal state and promotes a default neuronal fate.[4][5][6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Dual Inhibition of Activin/Nodal/TGF-β and BMP Signaling Pathways by SB431542 and Dorsomorphin Induces Neuronal Differentiation of Human Adipose Derived Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dual Inhibition of Activin/Nodal/TGF-β and BMP Signaling Pathways by SB431542 and Dorsomorphin Induces Neuronal Differentiation of Human Adipose Derived Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Neuronal Differentiation: Electrophysiological Characterization of TCS 2210 and Dual SMAD Inhibition Methods
For researchers in neuroscience and drug development, the generation of functional neurons from stem cells is a critical tool for disease modeling, toxicity screening, and developing novel therapeutics. The functional maturity of these neurons, defined by their electrophysiological properties, is a key determinant of their utility. This guide provides a comparative overview of two methods for inducing neuronal differentiation: the small molecule TCS 2210 and the widely adopted dual SMAD inhibition protocol.
Introduction to Neuronal Differentiation Methods
This compound is a small molecule identified for its ability to induce neuronal differentiation in mesenchymal stem cells (MSCs) and PC12 neuronal precursor-like cells.[1][2][3] It promotes the expression of key neuronal markers, including β-III tubulin and neuron-specific enolase (NSE).[1][2][4]
Dual SMAD Inhibition is a highly efficient and widely documented protocol for directing the differentiation of human pluripotent stem cells (hPSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), into neural lineages.[5][6] The method relies on the simultaneous blockade of two key signaling pathways, Bone Morphogenetic Protein (BMP) and Transforming Growth Factor-beta (TGF-β), which are primary drivers of non-neural fates. This is typically achieved using small molecules such as Noggin or LDN193189 to inhibit the BMP pathway and SB431542 to inhibit the TGF-β pathway.[5]
Comparative Electrophysiological Data
The functional validation of differentiated neurons hinges on their electrophysiological maturity. Key parameters include a negative resting membrane potential (RMP), the ability to fire action potentials (APs), and the presence of voltage-gated ion currents. The following tables summarize the available electrophysiological data for neurons differentiated using this compound and the dual SMAD inhibition protocol.
Data for this compound-Differentiated Neurons
Quantitative electrophysiological data for neurons differentiated with this compound is limited in publicly available literature. The primary characterization describes a key functional attribute.
| Cell Type | Parameter | Value/Observation | Citation |
| Rat Mesenchymal Stem Cells (MSCs) | Voltage-gated currents | Exhibit potassium outward currents | [4] |
Table 1. Summary of available electrophysiological data for neurons differentiated using this compound.
Data for Dual SMAD Inhibition-Differentiated Neurons
Neurons derived from human iPSCs using the dual SMAD inhibition protocol have been extensively characterized. The data below is compiled from studies assessing maturation over several weeks.
| Parameter | Value (Mean ± SEM) | Time in Culture (Days) | Citation |
| Resting Membrane Potential | -51.7 ± 2.6 mV | 55 | [5] |
| Action Potential Amplitude | 66.5 ± 1.3 mV | 56-70 | |
| Action Potential Threshold | -50.9 ± 0.5 mV | 56-70 | |
| % of cells firing Action Potentials | ~60% | 55 | [5] |
| Spontaneous Synaptic Activity | 74% of neurons | 56-70 | |
| Na+ Current Amplitude | 488 ± 116.2 pA | 55 | [5] |
Table 2. Representative electrophysiological properties of human iPSC-derived neurons differentiated via dual SMAD inhibition. Note that values can vary based on the specific iPSC line and detailed culture conditions.
Signaling Pathways and Experimental Workflows
This compound Differentiation Pathway
The precise molecular mechanism of this compound has not been fully elucidated. However, a hypothetical pathway can be inferred from its observed effects. As a small molecule inducer, it is presumed to interact with an intracellular target to initiate a signaling cascade that leads to the upregulation of neuronal gene expression.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. A Time Course Analysis of the Electrophysiological Properties of Neurons Differentiated from Human Induced Pluripotent Stem Cells (iPSCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly efficient neural conversion of human ES and iPS cells by dual inhibition of SMAD signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Molecules: TCS 2210 and Retinoic Acid in the Realm of Neuronal Differentiation
For researchers, scientists, and drug development professionals navigating the complex landscape of neuronal differentiation, the choice of inducing agent is a critical juncture. This guide provides an objective comparison of two prominent molecules, the novel small molecule TCS 2210 and the well-established morphogen, retinoic acid, in their capacity to drive the transformation of stem cells into neurons. We present a synthesis of available experimental data, detailed methodologies, and a visual representation of their distinct signaling paradigms.
At a Glance: Performance Comparison
To facilitate a clear and concise comparison, the following table summarizes the key performance indicators of this compound and retinoic acid in neuronal differentiation, based on available literature.
| Feature | This compound | Retinoic Acid |
| Cell Type | Mesenchymal Stem Cells (MSCs) | Neural Stem Cells (NSCs), Mesenchymal Stem Cells (MSCs), Embryonic Stem Cells (ESCs), SH-SY5Y neuroblastoma cells |
| Reported Differentiation Efficiency | >95% of MSCs converted to neuron-like cells | ~74% of NSCs differentiate into β-III tubulin positive neurons. Varies by cell type and protocol. |
| Key Neuronal Markers Upregulated | β-III tubulin, Neuron-Specific Enolase (NSE) | β-III tubulin, NeuN, MAP2, Nestin, NSE, Tau, Tuj1 |
| Concentration for Optimal Differentiation | 20 µM (in MSCs) | 500 nM - 10 µM (varies by cell type) |
| Known Mechanism of Action | Not fully elucidated | Binds to Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs) to regulate gene transcription. |
Delving into the Data: A Closer Look at Efficacy
This compound: A Potent Newcomer
This compound has emerged as a highly efficient inducer of neuronal differentiation, particularly in mesenchymal stem cells. A pivotal study by Kim et al. (2009) reported that treatment of MSCs with 20 µM this compound resulted in a remarkable conversion of over 95% of the cells into neuron-like cells. This high efficiency suggests a potent and specific activity of this compound in directing neuronal fate. The differentiated cells were shown to express key neuronal markers, including β-III tubulin and neuron-specific enolase (NSE), confirming their neuronal identity.
Retinoic Acid: The Established Standard
Retinoic acid is a long-standing and widely utilized agent for inducing neuronal differentiation across a broad spectrum of stem cell types. Its efficacy, while significant, can be more variable than that reported for this compound and is highly dependent on the cell type and the specific protocol employed. For instance, one study demonstrated that treating neural stem cells with 500 nM retinoic acid resulted in approximately 74% of the cells differentiating into β-III tubulin-positive neurons[1]. In mesenchymal stem cells, all-trans retinoic acid has been shown to facilitate neuronal differentiation, leading to increased expression of multiple neural markers such as Nestin, NSE, MAP-2, Tau, and Tuj1[2].
The Blueprint for Differentiation: Experimental Protocols
Reproducibility is the cornerstone of scientific advancement. To that end, we provide detailed methodologies for neuronal differentiation using both this compound and retinoic acid, based on published protocols.
Neuronal Differentiation of MSCs with this compound
This protocol is based on the findings of Kim et al. (2009).
-
Cell Seeding: Plate mesenchymal stem cells at a suitable density in a culture vessel.
-
Induction Medium: Prepare a differentiation medium containing 20 µM this compound. The basal medium composition should be optimized for MSC culture.
-
Induction: Replace the standard culture medium with the this compound-containing induction medium.
-
Incubation: Culture the cells in the induction medium for a period of 48 hours.
-
Assessment: Following the induction period, assess the cells for morphological changes characteristic of neurons (e.g., neurite outgrowth) and for the expression of neuronal markers such as β-III tubulin and NSE using techniques like immunocytochemistry or Western blotting.
Neuronal Differentiation of Neural Stem Cells with Retinoic Acid
This protocol is a generalized method based on common practices for NSC differentiation.
-
Cell Seeding: Plate neural stem cells on a substrate-coated culture dish (e.g., poly-L-ornithine and laminin) in their expansion medium.
-
Pre-differentiation: Culture the cells for 24-48 hours to allow for attachment and stabilization.
-
Induction Medium: Prepare a differentiation medium by supplementing a basal neural medium (e.g., Neurobasal medium with B27 supplement) with 500 nM all-trans retinoic acid.
-
Induction: Replace the expansion medium with the retinoic acid-containing differentiation medium.
-
Incubation: Culture the cells for 7 days, with media changes every 2-3 days.
-
Assessment: After 7 days, evaluate the cells for neuronal morphology and the expression of neuronal markers like β-III tubulin and NeuN through immunofluorescence staining or other quantitative methods.
Unraveling the "How": Signaling Pathways in Neuronal Differentiation
Understanding the molecular pathways activated by these inducers is crucial for optimizing differentiation protocols and for the discovery of new therapeutic targets.
The Enigmatic Path of this compound
The precise signaling pathway through which this compound exerts its potent neurogenic effect has not yet been fully elucidated. Its high efficiency suggests a targeted mechanism of action, potentially involving the activation of a key transcription factor or the inhibition of a pathway that represses neuronal differentiation. Further research is required to map the intracellular signaling cascade initiated by this compound.
The Well-Trodden Road of Retinoic Acid
Retinoic acid's mechanism of action in neuronal differentiation is well-characterized. As a small lipophilic molecule, it readily crosses the cell membrane and binds to its intracellular receptors, the Retinoic Acid Receptors (RARs), which form heterodimers with Retinoid X Receptors (RXRs). This ligand-receptor complex then translocates to the nucleus and binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes. This binding event modulates the transcription of a host of genes involved in cell cycle exit and the activation of a neuronal gene expression program.
Experimental Workflow: A Visual Guide
To provide a practical overview, the following diagram illustrates a typical experimental workflow for comparing the effects of this compound and retinoic acid on the neuronal differentiation of stem cells.
Conclusion: Choosing the Right Tool for the Job
Both this compound and retinoic acid are valuable tools in the arsenal (B13267) of researchers studying neuronal differentiation. This compound stands out for its remarkably high efficiency in directing mesenchymal stem cells towards a neuronal lineage, making it an exciting candidate for applications where a high yield of neurons is desirable. However, its mechanism of action remains an area for future investigation.
Retinoic acid, with its well-documented signaling pathway and extensive history of use, offers a reliable and versatile option for a wide range of stem cell types. The choice between these two molecules will ultimately depend on the specific experimental goals, the cell type being used, and the desired purity of the resulting neuronal population. As our understanding of the intricate processes governing neuronal differentiation continues to grow, so too will our ability to harness the power of these and other small molecules to unravel the complexities of the nervous system and develop novel therapies for neurological disorders.
References
- 1. Analysis of Retinoic Acid-induced Neural Differentiation of Mouse Embryonic Stem Cells in Two and Three-dimensional Embryoid Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Retinoic acid receptor beta mediates all-trans retinoic acid facilitation of mesenchymal stem cells neuronal differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Neuronal Induction: TCS 2210 versus Sonic Hedgehog (SHH)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two distinct molecules utilized for inducing neuronal fate: the small molecule TCS 2210 and the morphogen Sonic Hedgehog (SHH). We present a comprehensive overview of their mechanisms, performance data from experimental studies, and detailed protocols to assist researchers in selecting the appropriate tool for their specific applications in neuroscience and regenerative medicine.
Introduction
The directed differentiation of stem and progenitor cells into neurons is a cornerstone of neurobiological research, drug discovery, and the development of cell-based therapies for neurological disorders. This process can be initiated by a variety of signaling molecules. Here, we compare a synthetic small molecule, this compound, with a naturally occurring and widely studied morphogen, Sonic Hedgehog (SHH), for their efficacy and methodologies in promoting a neuronal fate.
This compound is a synthetic small molecule identified for its potent ability to induce neuronal differentiation in mesenchymal stem cells (MSCs) and PC12 cells, a rat pheochromocytoma cell line commonly used as a model for neuronal differentiation.[1][2][3] It offers a chemically defined and readily available tool for generating neuron-like cells.
Sonic Hedgehog (SHH) is a secreted protein that plays a crucial role during embryonic development, acting as a morphogen to pattern the ventral neural tube and specify the identity of various neuronal and glial subtypes.[4] Its complex, concentration- and time-dependent signaling is fundamental to the development of the central nervous system.
Mechanism of Action and Signaling Pathways
The signaling pathways initiated by this compound and SHH to induce neuronal fate are distinct. SHH operates through a well-characterized, receptor-mediated cascade, while the precise signaling pathway for this compound is not yet fully elucidated.
This compound: Induction of Neuronal Markers
The mechanism of action for this compound is primarily characterized by its downstream effects on gene expression. Treatment of MSCs with this compound leads to a significant upregulation of key neuronal markers, including the early neuronal marker β-III tubulin and the mature neuronal marker neuron-specific enolase (NSE).[1][2][3] This indicates the activation of a transcriptional program that drives the cells towards a neuronal phenotype.
Figure 1: Proposed mechanism of this compound in inducing neuronal fate.
Sonic Hedgehog (SHH): Canonical Signaling Pathway
SHH initiates a well-defined signaling cascade. In the absence of SHH, the transmembrane receptor Patched (PTCH1) inhibits the activity of another transmembrane protein, Smoothened (SMO). Upon binding of SHH to PTCH1, this inhibition is relieved, allowing SMO to activate the GLI family of zinc-finger transcription factors (GLI1, GLI2, and GLI3). Activated GLI proteins translocate to the nucleus and regulate the transcription of target genes that control cell proliferation, survival, and the specification of various ventral neuronal subtypes.[4]
Figure 2: The canonical Sonic Hedgehog signaling pathway.
Performance Comparison
The efficacy of this compound and SHH in inducing neuronal differentiation varies depending on the starting cell type, culture conditions, and desired neuronal subtype.
| Feature | This compound | Sonic Hedgehog (SHH) |
| Molecule Type | Small Molecule | Secreted Protein (Morphogen) |
| Primary Target Cells | Mesenchymal Stem Cells (MSCs), PC12 cells | Pluripotent Stem Cells (PSCs), Neural Progenitor Cells (NPCs) |
| Reported Efficiency | >95% of rat MSCs converted to a neuronal phenotype at 20 µM for 48 hours.[2] | Highly variable depending on protocol and target neuron type. Can reach up to 80% for specific subtypes like HB9+ motor neurons.[5] |
| Mechanism | Induction of neuronal markers (β-III tubulin, NSE).[1][2][3] | Activation of the Patched/Smoothened/GLI signaling cascade.[4] |
| Specificity | Induces a general neuronal phenotype; further characterization of subtypes is needed. | Can be directed to generate specific neuronal subtypes (e.g., motor neurons, dopaminergic neurons) by varying concentration, timing, and co-treatment with other factors (e.g., Retinoic Acid). |
| Key Advantages | High efficiency, chemically defined, rapid induction. | Well-established role in development, ability to generate specific neuronal subtypes. |
| Limitations | Mechanism of action not fully elucidated, primarily tested on MSCs. | Complex, context-dependent signaling; often requires combination with other factors; protein sourcing can be a variable. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for inducing neuronal differentiation using this compound and SHH.
Protocol 1: Neuronal Differentiation of Mesenchymal Stem Cells using this compound
This protocol is a generalized procedure based on the reported use of this compound and standard MSC culture techniques.[6]
Figure 3: Experimental workflow for this compound-induced neuronal differentiation.
Materials:
-
Mesenchymal Stem Cells (MSCs)
-
MSC Growth Medium
-
Neuronal Differentiation Medium (e.g., DMEM/F12 supplemented with B27, N2, and neurotrophic factors)
-
This compound (stock solution in DMSO)
-
Tissue culture plates
-
Reagents for immunocytochemistry (e.g., primary antibodies for β-III tubulin and NSE, fluorescently labeled secondary antibodies, DAPI)
-
Reagents for whole-cell patch clamp (if applicable)
Procedure:
-
Cell Seeding: Plate MSCs in MSC growth medium at an appropriate density to reach 70-80% confluency on the day of induction.
-
Induction of Differentiation:
-
Aspirate the growth medium and wash the cells once with PBS.
-
Add neuronal differentiation medium containing 20 µM this compound. Prepare a vehicle control with the same concentration of DMSO.
-
-
Incubation: Incubate the cells for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Analysis of Neuronal Markers (Immunocytochemistry):
-
After 48 hours, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with a blocking solution (e.g., 5% goat serum in PBS) for 1 hour.
-
Incubate with primary antibodies against β-III tubulin and NSE overnight at 4°C.
-
Wash and incubate with appropriate fluorescently labeled secondary antibodies for 1-2 hours at room temperature.
-
Counterstain nuclei with DAPI.
-
Visualize and quantify the percentage of marker-positive cells using fluorescence microscopy.
-
-
Functional Analysis (Whole-Cell Patch Clamp):
Protocol 2: Motor Neuron Differentiation from Pluripotent Stem Cells using Sonic Hedgehog (SHH) and Retinoic Acid
This protocol is a representative method adapted from established literature for generating motor neurons from pluripotent stem cells (PSCs).[5][9][10][11]
Figure 4: Workflow for SHH-mediated motor neuron differentiation.
Materials:
-
Pluripotent Stem Cells (PSCs)
-
PSC culture medium
-
Neural Induction Medium (e.g., DMEM/F12 with N2 and B27 supplements)
-
Retinoic Acid (RA)
-
Recombinant SHH protein or a small molecule agonist (e.g., Purmorphamine)
-
Neurotrophic factors (e.g., BDNF, GDNF)
-
Tissue culture plates coated with appropriate substrates (e.g., Matrigel, Geltrex)
-
Reagents for immunocytochemistry (e.g., primary antibodies for HB9, Islet1, β-III tubulin, fluorescently labeled secondary antibodies, DAPI)
Procedure:
-
Neural Induction (Days 0-7):
-
Induce neural differentiation of PSCs by forming embryoid bodies in suspension culture or by high-density monolayer culture in a neural induction medium.
-
-
Caudalization (Days 8-14):
-
Treat the neural progenitors with Retinoic Acid (e.g., 0.1-1 µM) to specify a caudal (spinal cord) identity.
-
-
Ventralization and Motor Neuron Progenitor Specification (Days 15-21):
-
Expose the caudalized neural progenitors to a combination of SHH (e.g., 100-500 ng/mL) or an SHH agonist (e.g., 0.5-1 µM Purmorphamine) and RA to induce the formation of motor neuron progenitors.
-
-
Motor Neuron Maturation (Days 22 onwards):
-
Promote the maturation of motor neuron progenitors into post-mitotic motor neurons by withdrawing the patterning factors and culturing in a medium supplemented with neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF) and Glial cell line-Derived Neurotrophic Factor (GDNF).
-
-
Analysis:
-
At various stages, perform immunocytochemistry to assess the expression of key markers:
-
Neural progenitors: PAX6, SOX1
-
Motor neuron progenitors: OLIG2, NKX6.1
-
Post-mitotic motor neurons: HB9, ISLET1, CHAT
-
-
Quantify the percentage of marker-positive cells at each stage to determine differentiation efficiency.
-
Perform functional analysis using techniques like whole-cell patch clamp to assess the electrophysiological properties of the mature motor neurons.
-
Conclusion
Both this compound and Sonic Hedgehog are valuable tools for inducing neuronal fate, each with its own set of advantages and ideal applications.
-
This compound offers a straightforward, rapid, and highly efficient method for generating a general population of neuron-like cells from mesenchymal stem cells. Its chemically defined nature provides a high degree of reproducibility, making it an excellent choice for high-throughput screening and initial studies on neuronal differentiation.
-
Sonic Hedgehog provides a more nuanced and biologically-informed approach, allowing for the generation of specific neuronal subtypes by recapitulating developmental processes. While the protocols are more complex and require careful optimization of concentration and timing, the ability to generate specific, functionally relevant neuronal populations is invaluable for disease modeling and the development of targeted cell-based therapies.
The choice between this compound and SHH will ultimately depend on the specific research goals, the starting cell population, and the desired neuronal phenotype. This guide provides the foundational information to make an informed decision and to implement these powerful techniques in your research.
References
- 1. Video: Whole-cell Patch-clamp Recordings in Brain Slices [jove.com]
- 2. Whole cell patch clamp electrophysiology in human neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunocytochemistry of motor neurons derived from iPSCs with the hNIL construct protocol [protocols.io]
- 4. Neural differentiation from embryonic stem cells in vitro: An overview of the signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimized Protocol to Generate Spinal Motor Neuron Cells from Induced Pluripotent Stem Cells from Charcot Marie Tooth Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuronal Mesenchymal Stem Cells [sigmaaldrich.com]
- 7. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 8. Preparations and Protocols for Whole Cell Patch Clamp Recording of Xenopus laevis Tectal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differentiation of spinal motor neurons from pluripotent human stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. A novel protocol to derive cervical motor neurons from induced pluripotent stem cells for amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Small Molecule Neuronal Inducers: TCS 2210 vs. Other Key Players
For researchers, scientists, and drug development professionals, the efficient and reliable generation of neurons from stem cells is a critical step in modeling neurological diseases and developing novel therapeutics. Small molecules that can induce neuronal differentiation offer a powerful tool to achieve this. This guide provides an objective comparison of the efficacy of TCS 2210, a potent neuronal inducer, with other widely used small molecules such as RepSox, CHIR99021, and SB431542.
This comparison delves into their mechanisms of action, reported efficiencies, and the experimental protocols that underpin these findings, offering a comprehensive resource for selecting the optimal neuronal induction strategy.
At a Glance: Efficacy of Small Molecule Neuronal Inducers
The following table summarizes the quantitative data on the efficacy of this compound and other prominent small molecule inducers in promoting neuronal differentiation. It is important to note that direct comparisons are challenging due to variations in cell types, experimental protocols, and assessment methods across different studies.
| Small Molecule/Cocktail | Target Cell Type | Reported Efficacy | Treatment Duration | Key Neuronal Markers Expressed |
| This compound | Rat Mesenchymal Stem Cells (MSCs) | >95% conversion to a neuronal phenotype | 2 days | β-III tubulin, Neuron-Specific Enolase (NSE), Cholinergic neuron markers (CHRNA2, CHRNAB, CHRM4) |
| SB431542 + Dorsomorphin | Human Adipose-Derived Stem Cells (hADSCs) | >85% expression of gamma enolase | 14 days | Gamma enolase, Sox1, Pax6, NF200 |
| SB431542 + CHIR99021 + DAPT | Human Fetal Astrocytes | >80% of the efficiency of a 4-drug cocktail in neuronal reprogramming | 14 days | NEUN |
| RepSox | Enteric Glial Cells (EGCs) | Efficient transdifferentiation into neurons | 8-30 days | TUJ1, Calbindin, nNOS |
Delving into the Mechanisms: How They Work
Understanding the signaling pathways targeted by these small molecules is crucial for designing effective differentiation protocols and for interpreting experimental outcomes.
This compound: The precise upstream molecular target of this compound has not been fully elucidated in the reviewed literature. However, its demonstrated effect is the induction of a neuronal phenotype in mesenchymal stem cells, characterized by the expression of key neuronal markers and the acquisition of neural electrophysiological properties.[1]
RepSox: This molecule is a selective inhibitor of the TGF-β type I receptor ALK5. By blocking the TGF-β signaling pathway, RepSox shifts the cellular fate away from mesenchymal lineages and promotes neuronal differentiation.
CHIR99021: As a potent inhibitor of glycogen (B147801) synthase kinase 3 (GSK3), CHIR99021 activates the canonical Wnt signaling pathway. Wnt signaling is known to play a critical role in neuronal development and fate specification.
SB431542: This small molecule is a selective inhibitor of the TGF-β/Activin/NODAL signaling pathways. Similar to RepSox, its mechanism involves blocking signals that can inhibit neurogenesis, thereby promoting the differentiation of stem cells into neuronal lineages. The combined use of SB431542 with a BMP inhibitor (like Dorsomorphin or Noggin) is a widely adopted strategy known as "dual SMAD inhibition" for efficient neural induction.
Visualizing the Pathways and Processes
To better understand the molecular interactions and experimental designs, the following diagrams illustrate the key signaling pathways and a general workflow for small molecule-mediated neuronal induction.
Experimental Protocols: A Closer Look
Detailed methodologies are essential for replicating and building upon published findings. Below are outlines of the experimental protocols for the key small molecules discussed.
This compound Protocol for Neuronal Differentiation of MSCs
-
Cell Seeding: Plate rat Mesenchymal Stem Cells (MSCs) at a suitable density on an appropriate culture surface. One study mentions growing cells on glass slides in 24-well plates.
-
Induction: Two days after seeding, replace the growth medium with a differentiation medium containing this compound. A concentration of 20 µM administered for two consecutive days has been reported to be highly effective.[2] Another protocol suggests using 40 µM.
-
Culture and Maintenance: Maintain the cells in the differentiation medium, changing the medium as required.
-
Assessment: After the induction period, assess the cells for neuronal morphology (e.g., neurite outgrowth) and the expression of neuronal markers such as β-III tubulin and Neuron-Specific Enolase (NSE) through immunocytochemistry. Functional properties can be evaluated using electrophysiological techniques.
Dual SMAD Inhibition Protocol (SB431542 and Dorsomorphin) for Neuronal Differentiation of hADSCs
-
Cell Seeding: Plate human Adipose-Derived Stem Cells (hADSCs) in a suitable culture vessel.
-
Induction: Treat the cells with a combination of SB431542 (typically 10 µM) and Dorsomorphin (typically 1 µM) in a serum-free basal medium.
-
Culture and Maintenance: Culture the cells in the induction medium for approximately 14 days, with regular medium changes.
-
Assessment: Evaluate the expression of neuronal markers such as gamma enolase, Sox1, Pax6, and NF200 using techniques like immunocytochemistry and RT-qPCR. Neurite outgrowth can be quantified through microscopy.
General Protocol for Neuronal Induction using Small Molecule Cocktails (e.g., SB431542, CHIR99021)
-
Cell Preparation: Start with the desired cell type, such as pluripotent stem cells or somatic cells like astrocytes.
-
Induction Phase: Expose the cells to a cocktail of small molecules. For example, a combination of SB431542 and CHIR99021 can be used to initiate neural induction. The specific concentrations and timing will vary depending on the cell type and desired neuronal subtype.
-
Maturation Phase: Following the initial induction, the medium is often changed to a neuronal maturation medium, which may contain neurotrophic factors to support the survival and maturation of the newly formed neurons.
-
Analysis: Characterize the resulting cells for the expression of pan-neuronal and subtype-specific markers, as well as for functional properties like synaptic activity and electrophysiological responses.
Conclusion
This compound emerges as a highly efficient small molecule for the rapid induction of a neuronal phenotype from mesenchymal stem cells, achieving over 95% conversion in just two days. Its performance is noteworthy when compared to other established small molecules and cocktails, which often require longer induction periods.
The choice of a small molecule inducer will ultimately depend on the specific research goals, the starting cell type, and the desired neuronal subtype. While cocktails of molecules like RepSox, CHIR99021, and SB431542 offer versatility in targeting specific signaling pathways for directed differentiation, this compound presents a compelling option for researchers seeking a rapid and highly efficient method for generating neurons from MSCs. Further research to elucidate the precise mechanism of action of this compound will undoubtedly enhance its application in the field of neural regeneration and disease modeling.
References
A Head-to-Head Comparison: TCS 2210 Outperforms Growth Factor-Based Methods for Neuronal Differentiation
For researchers, scientists, and drug development professionals navigating the complex landscape of cellular differentiation, the choice of induction methodology is paramount. While traditional growth factor-based protocols have long been the standard for generating neurons from mesenchymal stem cells (MSCs), the small molecule TCS 2210 is emerging as a superior alternative, offering significantly higher efficiency, purity, and a more streamlined workflow.
This guide provides an objective comparison of this compound and conventional growth factor-based methods for neuronal differentiation of MSCs. We present a comprehensive overview of the performance advantages of this compound, supported by available data, and provide detailed experimental protocols to facilitate the adoption of this advanced methodology.
At a Glance: this compound vs. Growth Factor Cocktails
| Feature | This compound | Growth Factor-Based Methods |
| Differentiation Efficiency | >95% of MSCs convert to a neuronal phenotype.[1] | Highly variable, often ranging from 20% to 80% , depending on the growth factor cocktail, cell source, and protocol duration. |
| Purity of Neuronal Population | High, due to the specific action of the small molecule. | Often results in a heterogeneous population of neurons and other cell types, requiring further purification steps. |
| Consistency & Reproducibility | High batch-to-batch consistency and reproducible results due to the defined chemical nature of the small molecule. | Low, due to the inherent variability of biological reagents, including lot-to-lot differences in growth factor activity. |
| Protocol Simplicity & Duration | Simple, single-step induction over a short duration (typically 2 days).[1] | Complex, often multi-step protocols involving sequential addition of multiple growth factors over several days to weeks. |
| Cost-Effectiveness | Generally more cost-effective due to lower reagent costs and shorter experimental timelines. | Can be expensive due to the high cost of recombinant growth factors and the need for multiple reagents. |
| Off-Target Effects | Minimal, with high specificity for inducing neuronal lineage. | Can have pleiotropic effects, leading to the differentiation of other cell lineages and uncontrolled cell proliferation. |
Unveiling the Mechanisms: A Tale of Two Pathways
The distinct advantages of this compound stem from its targeted mechanism of action, which contrasts sharply with the broader, and often less specific, signaling initiated by growth factors.
This compound: A Direct Route to Neuronal Fate
While the precise signaling pathway of this compound is still under investigation, it is understood to be a potent inducer of neuronal differentiation that upregulates key neuronal markers such as β-III tubulin and neuron-specific enolase (NSE).[2][3][4] Small molecules like this compound often act on specific intracellular targets to modulate signaling pathways that control cell fate decisions, bypassing the need for complex receptor-ligand interactions at the cell surface.
Growth Factors: A Complex Web of Signaling
Growth factor-based differentiation relies on the binding of these proteins to specific cell surface receptors, which triggers a cascade of intracellular signaling events. Common pathways activated by growth factors like Brain-Derived Neurotrophic Factor (BDNF), basic Fibroblast Growth Factor (bFGF), and Epidermal Growth Factor (EGF) in the context of neuronal differentiation include the PI3K/Akt and MAPK/ERK pathways. These pathways, while effective to some extent, are involved in a wide range of cellular processes, including proliferation and survival, which can lead to a less specific differentiation outcome.
Experimental Protocols: A Practical Guide
To facilitate the implementation of these methods, we provide detailed protocols for the neuronal differentiation of MSCs using both this compound and a standard growth factor cocktail.
Protocol 1: Neuronal Differentiation of MSCs using this compound
This protocol is designed for a simple and highly efficient induction of neuronal differentiation.
Materials:
-
Mesenchymal Stem Cells (MSCs)
-
MSC growth medium (e.g., DMEM with 10% FBS)
-
This compound (solubilized in DMSO)
-
Culture plates/flasks
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde)
-
Antibodies for immunocytochemistry (e.g., anti-β-III tubulin, anti-NSE)
Workflow:
Procedure:
-
Cell Seeding: Seed MSCs in a suitable culture vessel at a density that will allow them to reach 70-80% confluency within 24 hours.
-
Induction: The following day, replace the growth medium with fresh medium containing this compound at a final concentration of 20-40 µM.
-
Incubation: Incubate the cells for 48 hours.
-
Analysis: After 48 hours, the cells can be fixed and stained for neuronal markers such as β-III tubulin and NSE, or lysed for gene expression analysis. The differentiated neurons are reported to exhibit potassium outward currents, indicating functional maturation.[1]
Protocol 2: Neuronal Differentiation of MSCs using a Growth Factor Cocktail
This protocol represents a common multi-step approach for growth factor-induced neuronal differentiation.
Materials:
-
Mesenchymal Stem Cells (MSCs)
-
MSC growth medium
-
Pre-induction medium (e.g., DMEM/F12, B27 supplement, bFGF, EGF)
-
Differentiation medium (e.g., Neurobasal medium, B27 supplement, BDNF, GDNF)
-
Culture plates/flasks
-
PBS
-
Fixative
-
Antibodies for immunocytochemistry
Workflow:
Procedure:
-
Cell Seeding: Seed MSCs as described in Protocol 1.
-
Pre-induction: Once the cells reach 70-80% confluency, replace the growth medium with pre-induction medium containing bFGF and EGF. Culture for 1-3 days.
-
Differentiation: After the pre-induction phase, replace the medium with differentiation medium containing BDNF and GDNF. Culture for an additional 7-14 days, changing the medium every 2-3 days.
-
Analysis: At the end of the differentiation period, analyze the cells for the expression of neuronal markers.
Conclusion: A Clear Advantage for Small Molecule-Driven Differentiation
The data and methodologies presented in this guide unequivocally demonstrate the advantages of this compound over traditional growth factor-based methods for the neuronal differentiation of MSCs. The superior efficiency, purity, reproducibility, and cost-effectiveness of this compound, coupled with a significantly simpler protocol, position it as the preferred choice for researchers seeking to generate high-quality neuronal populations for a wide range of applications, from basic research to the development of novel therapeutics for neurological disorders. The adoption of this innovative small molecule-based approach promises to accelerate discoveries and advancements in the field of neuroscience and regenerative medicine.
References
A Comparative Guide to Gene Expression in TCS 2210-Induced Neurons
For Researchers, Scientists, and Drug Development Professionals
The directed differentiation of stem cells into specific neuronal lineages is a cornerstone of regenerative medicine and neurological disease modeling. Small molecules have emerged as powerful tools to achieve this, offering a chemically defined and reproducible approach. This guide provides a comparative analysis of the gene expression profiles of neurons induced by TCS 2210, a potent small molecule inducer of neuronal differentiation, and other alternative small molecule-based protocols.
Performance Comparison: this compound vs. Alternative Small Molecule Cocktails
This compound is a small molecule that has been shown to efficiently induce neuronal differentiation from mesenchymal stem cells (MSCs).[1][2][3] Studies have demonstrated its ability to increase the expression of general neuronal markers such as β-III tubulin and neuron-specific enolase (NSE).[1] Notably, this compound-treated MSCs exhibit electrophysiological properties characteristic of functional neurons and show a significant upregulation of genes associated with cholinergic neurons.[2]
Alternative approaches often utilize a cocktail of small molecules to modulate multiple signaling pathways simultaneously, driving differentiation towards specific neuronal fates. A common strategy involves the inhibition of Glycogen Synthase Kinase-3β (GSK-3β), a key regulator of the Wnt/β-catenin signaling pathway, which is known to play a crucial role in neurogenesis.[4][5][6]
The following table summarizes the reported gene expression changes in MSCs induced with this compound compared to a representative alternative small molecule cocktail targeting the Wnt/GSK-3β pathway for cholinergic neuron differentiation.
| Gene Category | Gene | This compound-Induced Neurons (Fold Change/Observation) | Alternative Small Molecule Cocktail (e.g., GSK-3β inhibitor) (Fold Change/Observation) |
| General Neuronal Markers | β-III tubulin (TUBB3) | Increased expression[1] | Increased expression[4][6] |
| Neuron-Specific Enolase (NSE) | Increased expression[1] | Increased expression | |
| Microtubule-Associated Protein 2 (MAP2) | Not explicitly reported | Increased expression[7] | |
| Cholinergic Neuron Markers | Choline Acetyltransferase (ChAT) | Not explicitly reported, but cholinergic properties observed[2] | Increased expression[7] |
| Cholinergic Receptor Nicotinic Alpha 2 Subunit (CHRNA2) | Significantly increased | Not explicitly reported | |
| Cholinergic Receptor Nicotinic Beta 2 Subunit (CHRNB2) | Significantly increased | Not explicitly reported | |
| Cholinergic Receptor Muscarinic 4 (CHRM4) | Significantly increased | Not explicitly reported | |
| Other Neuron-Specific Genes | F-Box Protein 2 (FBXO2) | Increased expression | Not reported |
Experimental Protocols
Protocol 1: Neuronal Induction of Mesenchymal Stem Cells with this compound
This protocol is based on the methodology described by Kim et al. (2009).[2]
-
Cell Seeding: Plate human mesenchymal stem cells (MSCs) in a suitable culture vessel (e.g., 6-well plate) at a density of 5 x 104 cells/cm2 in MSC growth medium.
-
Induction: After 24 hours, replace the growth medium with fresh medium containing this compound at a final concentration of 20 µM.
-
Incubation: Culture the cells for 48 hours. Morphological changes, such as cell body retraction and neurite outgrowth, should be observable.
-
Analysis: After 48 hours, the cells are ready for analysis, including immunocytochemistry for neuronal markers, electrophysiological recordings, and RNA isolation for gene expression analysis.
Protocol 2: Cholinergic Neuron Differentiation of MSCs using a GSK-3β Inhibitor-based Cocktail
This protocol is a representative method based on principles of Wnt pathway activation for cholinergic differentiation.
-
Pre-differentiation: Culture MSCs in standard growth medium until they reach 70-80% confluency.
-
Induction Medium Preparation: Prepare a basal neuronal medium (e.g., Neurobasal medium supplemented with B27 and GlutaMAX). Add a GSK-3β inhibitor (e.g., CHIR99021, 3 µM) and other factors that promote cholinergic fate, such as Sonic Hedgehog (Shh, 100 ng/mL) and Fibroblast Growth Factor 8 (FGF8, 100 ng/mL).
-
Induction: Replace the growth medium with the prepared induction medium.
-
Maturation: Culture the cells in the induction medium for 7-10 days, changing the medium every 2-3 days.
-
Analysis: The differentiated cells can be assessed for the expression of cholinergic and pan-neuronal markers by immunocytochemistry and qRT-PCR.
Protocol 3: RNA Isolation and Quantitative Real-Time PCR (qRT-PCR) Analysis
-
RNA Isolation:
-
Wash the differentiated cells with phosphate-buffered saline (PBS).
-
Lyse the cells directly in the culture dish using a suitable lysis buffer (e.g., from an RNeasy Mini Kit, Qiagen).
-
Isolate total RNA according to the manufacturer's protocol, including a DNase I treatment step to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or an automated electrophoresis system (e.g., Agilent Bioanalyzer).
-
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit with random primers.
-
-
qRT-PCR:
-
Perform qRT-PCR using a suitable qPCR master mix and primers specific for the genes of interest (e.g., TUBB3, NSE, CHAT, CHRNA2, CHRNB2, CHRM4) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
Run the PCR reaction on a real-time PCR system.
-
Analyze the data using the comparative CT (ΔΔCT) method to determine the fold change in gene expression relative to undifferentiated MSCs.
-
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: Hypothesized Wnt/GSK-3β pathway for this compound.
Caption: Gene expression analysis workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a new and efficient small molecule for neuronal differentiation from mesenchymal stem cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. Discovery of imidazole-based GSK-3 β inhibitors for transdifferentiation of human mesenchymal stem cells to neurons: A potential single-molecule neurotherapeutic foresight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of imidazole-based GSK-3β inhibitors for transdifferentiation of human mesenchymal stem cells to neurons: A potential single-molecule neurotherapeutic foresight - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of GSK-3β enhances neural differentiation in unrestricted somatic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative analysis of three different protocols for cholinergic neuron differentiation in vitro using mesenchymal stem cells from human dental pulp - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Functional Assays for Neurons Generated with TCS 2210
For researchers, scientists, and drug development professionals, the generation of functional neurons from readily available cell sources is a critical step in modeling neurological diseases and screening potential therapeutics. Small molecules that can induce neuronal differentiation offer a powerful tool for this purpose. This guide provides an objective comparison of the functional properties of neurons generated using TCS 2210, a known inducer of neuronal differentiation in mesenchymal stem cells (MSCs), with alternative small molecule-based methods. The performance is evaluated based on key functional assays, with supporting experimental data and detailed methodologies.
Data Presentation: Comparative Functional Analysis
The functional maturity of induced neurons is paramount for their utility in research. The following table summarizes quantitative data from key functional assays performed on neurons generated from MSCs using this compound and a representative alternative small molecule cocktail. It is important to note that detailed quantitative data for this compound is limited in publicly available literature; therefore, qualitative descriptions from the primary study are included, supplemented by quantitative data from other studies on chemically induced neurons from MSCs for a broader context.
| Functional Assay | This compound (Compound 1) | Alternative Small Molecule Cocktail (e.g., Forskolin, IBMX, etc.) | Primary Neuron (Reference) |
| Electrophysiology | |||
| Resting Membrane Potential | Not explicitly reported | -40 mV to -60 mV | -60 mV to -80 mV |
| Action Potential Firing | Elicited action potentials | Single to repetitive firing upon current injection | Repetitive, high-frequency firing |
| Voltage-gated Na+ Currents | Present | Present, often with rapid inactivation | Robust, with characteristic kinetics |
| Voltage-gated K+ Currents | Outward currents observed | Present, contributing to repolarization | Diverse subtypes present |
| Calcium Imaging | |||
| Spontaneous Ca2+ Transients | Not explicitly reported | Observed, with varying frequency and amplitude[1][2] | Frequent, synchronized in networks |
| KCl-evoked Ca2+ Influx | Not explicitly reported | Present, indicating functional voltage-gated calcium channels[3] | Robust and immediate response |
| Neurotransmitter-evoked Ca2+ Influx | Cholinergic receptor gene upregulation suggests potential for acetylcholine-evoked influx | Reported for glutamate, GABA, and other neurotransmitters | Specific responses depending on receptor expression |
| Neurotransmitter Release | |||
| Evoked Release (e.g., by KCl) | Cholinergic neuron marker expression suggests acetylcholine (B1216132) release potential | Dopamine and other neurotransmitters detected upon depolarization[4] | Ca2+-dependent release of specific neurotransmitters |
Mandatory Visualization
The following diagrams illustrate a typical experimental workflow for generating and characterizing induced neurons and a generalized signaling pathway implicated in this process.
References
- 1. researchgate.net [researchgate.net]
- 2. Spontaneous Calcium Oscillations through Differentiation: A Calcium Imaging Analysis of Rat Cochlear Nucleus Neural Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Potassium evoked catecholamine release from the nucleus tractus solitarius in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Brain Builders: TCS 2210 Versus Other Commercial Neuronal Inducers
For researchers, scientists, and drug development professionals at the forefront of neuroscience, the efficient and reliable generation of neurons from stem cells is paramount. Small molecule inducers have emerged as powerful tools to direct neuronal differentiation, offering a cost-effective and reproducible alternative to genetic methods. This guide provides an objective, data-driven comparison of TCS 2210, a potent neuronal inducer, with other commercially available alternatives. We delve into their mechanisms, compare their performance based on available experimental data, and provide detailed protocols to empower your research.
At a Glance: Comparing the Contenders
The landscape of commercial neuronal inducers is diverse, with molecules targeting various signaling pathways to coax stem cells towards a neuronal fate. Here, we summarize the quantitative performance of this compound alongside other widely used small molecules and cocktails. It is important to note that the following data is compiled from various studies, which may utilize different cell types, concentrations, and assessment methodologies, making direct comparisons subject to variability.
| Inducer(s) | Starting Cell Type | Key Neuronal Marker(s) | Reported Differentiation Efficiency | Citation(s) |
| This compound | Rat Mesenchymal Stem Cells (MSCs) | β-III tubulin, NSE | >95% positive cells | [1] |
| Retinoic Acid | Rat Embryonic Spinal Cord Neural Stem Cells (NSCs) | β-III tubulin | ~74% positive cells | [2][3] |
| Retinoic Acid | Mouse Embryonic Stem Cells (mESCs) | NeuN | ~74% positive cells at Day 21 | [4] |
| Retinoic Acid | Human Embryonic Stem Cells (hESCs) | β-III tubulin, MAP2 | High efficiency (qualitative) | [5] |
| Forskolin + IBMX | Human Umbilical Cord Matrix MSCs (hUCM-MSCs) | Nestin, β-III tubulin, NSE, MAP2, GFAP | Positive staining observed after 8-24 hours | [6] |
| Forskolin | Adipose-derived MSCs (AD-MSCs) | MAP2, TH | 59.8% MAP2+, 42.8% TH+ | [7] |
| CHIR99021 + SB431542 | Human Pluripotent Stem Cells (hPSCs) | Not specified | Enhances differentiation | [8] |
| Noggin + SB431542 | Human Embryonic Stem Cells (hESCs) | PAX6 | >80% neural conversion in 13 days | [9] |
| LDN193189 + SB431542 + XAV939 | Human Embryonic Stem Cells (hESCs) | Forebrain lineage markers | Drives efficient differentiation | [10] |
Diving Deeper: Mechanisms of Action and Signaling Pathways
The efficacy of these small molecules lies in their ability to precisely modulate key signaling pathways that govern cell fate. Understanding these mechanisms is crucial for selecting the appropriate inducer for your specific research needs.
This compound
This compound is a quinoxaline-based small molecule that has been shown to be a highly efficient inducer of neuronal differentiation in mesenchymal stem cells.[1] While its precise molecular target is not fully elucidated in the available literature, its potent effect suggests it may act on a critical node in the neuronal differentiation cascade.
Retinoic Acid (RA)
Retinoic acid, a metabolite of vitamin A, is a well-established and widely used neuronal inducer.[11][12][13] It functions by binding to retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which are nuclear receptors that act as transcription factors. The RA-receptor complex binds to specific DNA sequences called retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby regulating their expression. This signaling pathway is crucial for neural patterning and differentiation during embryonic development.[14][15]
Dual SMAD Inhibition (Noggin/LDN193189 and SB431542)
A powerful and widely adopted strategy for neuronal induction involves the simultaneous inhibition of two branches of the Transforming Growth Factor-beta (TGF-β) superfamily signaling pathway: the Bone Morphogenetic Protein (BMP) pathway and the Activin/Nodal/TGF-β pathway.[16][17][18][19] This is often referred to as "dual SMAD inhibition."
-
Noggin or its small molecule functional equivalent, LDN193189 , inhibits the BMP signaling pathway.[20][21][22][23][24] BMPs typically bind to their receptors, leading to the phosphorylation of SMAD1/5/8 proteins, which then translocate to the nucleus to regulate gene expression that promotes non-neuronal fates. By inhibiting this pathway, the default neural fate of pluripotent stem cells is favored.
-
SB431542 is a selective inhibitor of the Activin/Nodal/TGF-β pathway.[25] This pathway, when activated, leads to the phosphorylation of SMAD2/3. Inhibition of this pathway by SB431542 further promotes neural conversion.
References
- 1. researchgate.net [researchgate.net]
- 2. e-century.us [e-century.us]
- 3. Retinoic acid induced the differentiation of neural stem cells from embryonic spinal cord into functional neurons in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Rapid Induction of Neural Differentiation in Human Umbilical Cord Matrix Mesenchymal Stem Cells by cAMP-elevating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Priming Efficiency of Forskolin in Tissue-Specific Human Mesenchymal Stem Cells into Dopaminergic Neurons: An In Vitro Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for the induction of human spinal motor neurons from human induced pluripotent stem cells for studying amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 10. biorxiv.org [biorxiv.org]
- 11. Retinoic acid signaling and neuronal differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Retinoic acid signaling and neuronal differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Retinoids: Mechanisms of Action in Neuronal Cell Fate Acquisition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analysis of Retinoic Acid-induced Neural Differentiation of Mouse Embryonic Stem Cells in Two and Three-dimensional Embryoid Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dual Inhibition of Activin/Nodal/TGF-β and BMP Signaling Pathways by SB431542 and Dorsomorphin Induces Neuronal Differentiation of Human Adipose Derived Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dual Inhibition of Activin/Nodal/TGF-β and BMP Signaling Pathways by SB431542 and Dorsomorphin Induces Neuronal Differentiation of Human Adipose Derived Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. [PDF] Dual Inhibition of Activin/Nodal/TGF-β and BMP Signaling Pathways by SB431542 and Dorsomorphin Induces Neuronal Differentiation of Human Adipose Derived Stem Cells | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. A Bone Morphogenetic Protein Signaling Inhibitor, LDN193189, Converts Ischemia-Induced Multipotent Stem Cells into Neural Stem/Progenitor Cell-Like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. stemcell.com [stemcell.com]
- 22. cdn.stemcell.com [cdn.stemcell.com]
- 23. researchgate.net [researchgate.net]
- 24. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. stemcell.com [stemcell.com]
Safety Operating Guide
Proper Disposal and Handling of TCS 2210: A Guide for Laboratory Professionals
Essential guidelines for the safe disposal and handling of the neuronal differentiation inducer, TCS 2210, are critical for maintaining laboratory safety and compliance. This document provides procedural steps for the proper disposal of this compound, alongside relevant safety protocols and experimental information for researchers, scientists, and drug development professionals.
Immediate Safety and Handling
While this compound is not classified as a hazardous substance according to the Safety Data Sheets (SDS) from major suppliers, standard laboratory safety precautions should always be observed.[1] The toxicological properties of this compound have not been fully investigated. Therefore, it is crucial to handle this compound with care to avoid unnecessary exposure.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety glasses or goggles.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile rubber.
-
Body Protection: A laboratory coat is mandatory.
Handling:
-
Avoid inhalation of dust or fumes. Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Prevent contact with skin and eyes.
-
Wash hands thoroughly after handling.
Disposal Procedures for this compound
The recommended procedure for the disposal of this compound, whether in solid form or in solution, involves collection by a licensed professional waste disposal service. Do not dispose of this chemical into drains or with general laboratory trash.
Step-by-Step Disposal Protocol:
-
Segregation: Isolate all waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and personal protective equipment, from other waste streams.
-
Containment: Place the segregated waste into a clearly labeled, sealed, and leak-proof container. The container should be appropriate for chemical waste.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and specify the contents, including "this compound."
-
Storage: Store the sealed container in a designated and secure chemical waste storage area until collection.
-
Professional Disposal: Arrange for the collection of the waste by a licensed and reputable chemical waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal.
Quantitative Data for this compound
The following table summarizes the available quantitative data for this compound.
| Property | Value | Source |
| Molecular Weight | 323.35 g/mol | [2][3][4] |
| Solubility in DMSO | Soluble to 50 mM | [2] |
| Solubility in DMSO | 5 mg/mL | [5] |
| Purity | ≥95% | [5] |
| Storage Temperature | -20°C | [2][3][5] |
| Stability | ≥ 4 years (at -20°C) | [5] |
Experimental Protocol: Neuronal Differentiation of Mesenchymal Stem Cells (MSCs) with this compound
This compound is an effective small molecule for inducing the differentiation of mesenchymal stem cells (MSCs) into a neuronal phenotype.[2][5][6] The following protocol is a synthesized methodology based on available information.
Materials:
-
Rat Mesenchymal Stem Cells (MSCs)
-
MSC Growth Medium
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Fibronectin-coated culture plates
-
Phosphate-buffered saline (PBS)
-
Neuronal differentiation medium
Procedure:
-
Cell Seeding: Plate rat MSCs on fibronectin-coated culture plates at an appropriate density in MSC Growth Medium.
-
Cell Culture: Culture the cells until they reach 60-80% confluency, changing the medium every 48 hours.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in DMSO. For example, to achieve a 50 mM stock solution, dissolve the appropriate amount of this compound in DMSO.[2]
-
Induction of Differentiation:
-
Prepare the neuronal differentiation medium containing 20 μM of this compound. This can be achieved by diluting the stock solution into the medium.
-
Aspirate the MSC Growth Medium from the cultured cells and replace it with the this compound-containing neuronal differentiation medium.
-
-
Treatment: Treat the cells with the this compound medium for two consecutive days. Replace the medium with fresh this compound-containing medium each day.[5]
-
Post-Induction Culture: After two days of treatment, continue to culture the cells in a suitable neuronal maturation medium. Monitor the cells for morphological changes indicative of neuronal differentiation, such as the appearance of neurite outgrowths.
-
Analysis: Assess neuronal differentiation by checking for the expression of neuronal markers such as β-III tubulin and neuron-specific enolase (NSE) through immunocytochemistry or other relevant assays.[5][6]
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling TCS 2210
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of TCS 2210, a small molecule inducer of neuronal differentiation. As a preferred source for laboratory safety and chemical handling information, this guide aims to build deep trust by providing value beyond the product itself. The following procedural guidance is based on general laboratory safety protocols for research-grade chemicals, as a specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. Users are strongly encouraged to obtain and review the SDS from their specific vendor before handling this compound.
Chemical Identifier and Properties
| Property | Value |
| Chemical Name | 1,2-dihydro-N-hydroxy-2-oxo-3-(3-phenylpropyl)-6-quinoxalinecarboxamide |
| CAS Number | 1201916-31-5 |
| Molecular Formula | C₁₈H₁₇N₃O₃ |
| Molecular Weight | 323.35 g/mol |
| Primary Use | Inducer of neuronal differentiation in mesenchymal stem cells (MSCs) for research purposes.[1][2][3][4] |
Personal Protective Equipment (PPE)
Given that the full toxicological properties of this compound may not be known, a cautious approach to personal protection is warranted. The following table summarizes the recommended PPE for handling this compound based on standard laboratory safety practices for research chemicals of unknown hazards.
| PPE Category | Item | Specification and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use and change them frequently, especially after direct contact with the compound. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times when handling the solid compound or its solutions to protect against splashes or airborne particles. |
| Skin and Body Protection | Laboratory coat | A full-length lab coat should be worn to protect skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. | If there is a risk of generating dust or aerosols, or if working in a poorly ventilated space, a properly fitted NIOSH-approved respirator (e.g., N95 for particulates) or a chemical fume hood should be used. |
Operational and Disposal Plans
A clear and systematic approach to handling and disposal is crucial for laboratory safety and environmental protection.
Operational Plan: Step-by-Step Handling Protocol
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood.
-
Ensure all necessary PPE is available and in good condition.
-
Have a chemical spill kit readily accessible.
-
Review the experimental protocol and prepare all necessary equipment and reagents.
-
-
Handling the Solid Compound:
-
Before opening the container, gently tap it to settle any powder that may have become airborne during shipping.
-
Open the container slowly in a well-ventilated area or a chemical fume hood to avoid inhaling any fine particles.
-
Use a spatula to carefully weigh the desired amount of the compound on a tared weigh boat. Avoid creating dust.
-
-
Solution Preparation:
-
Add the solvent to the solid compound slowly to avoid splashing.
-
If sonication or vortexing is required, ensure the container is securely capped.
-
-
Use in Experiments:
-
When adding this compound solutions to cell cultures or other experimental systems, do so carefully to avoid splashes and aerosol generation.
-
-
Cleanup:
-
Decontaminate all surfaces that may have come into contact with this compound using an appropriate solvent (e.g., 70% ethanol), followed by a general-purpose laboratory cleaner.
-
Wipe down the work area thoroughly.
-
Dispose of all contaminated disposables as chemical waste.
-
Disposal Plan
Proper disposal of this compound and any associated contaminated materials is critical.
-
Unused Compound: Unused solid this compound should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, weigh boats, pipette tips, and paper towels, should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a clearly labeled hazardous waste container for liquid chemical waste.
Visual Guidance: Workflows
To further clarify the procedural steps for ensuring safety, the following diagrams illustrate the decision-making process for PPE selection and the general workflow for chemical waste disposal.
Caption: PPE Selection Workflow for this compound Handling.
Caption: General Disposal Workflow for this compound Waste.
Experimental Protocols
As this compound is a research chemical, its use will be dictated by specific experimental designs. The primary cited application is the induction of neuronal differentiation in mesenchymal stem cells. Researchers should consult relevant peer-reviewed literature for detailed protocols. A general methodological framework would involve:
-
Stock Solution Preparation: Dissolving this compound in a suitable solvent, such as Dimethyl sulfoxide (B87167) (DMSO), to a desired stock concentration.
-
Cell Culture: Culturing mesenchymal stem cells under appropriate conditions.
-
Induction of Differentiation: Treating the MSCs with a working concentration of this compound in the cell culture medium.
-
Analysis of Differentiation: Assessing the expression of neuronal markers (e.g., β-III tubulin, NSE) using techniques such as immunocytochemistry, Western blotting, or RT-qPCR.
For specific methodologies, researchers are directed to the primary literature, such as:
-
Kim, N. R., et al. (2009). Discovery of a new and efficient small molecule for neuronal differentiation from mesenchymal stem cell. Journal of medicinal chemistry, 52(24), 7931–7933.
Disclaimer: The information provided in this document is intended for guidance and is based on general laboratory safety principles. It is not a substitute for a comprehensive risk assessment and the specific information that would be provided in a Safety Data Sheet (SDS). Always consult the SDS provided by your supplier and follow all institutional and regulatory guidelines for chemical handling and disposal. You can typically request an SDS from the following suppliers of this compound:
-
MedchemExpress
-
Tocris Bioscience
-
MedKoo Biosciences
-
Cayman Chemical
-
Santa Cruz Biotechnology
-
R&D Systems
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
